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  • Product: 2,2-Dibromovinyl diethyl phosphate
  • CAS: 40805-94-5

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Foundational

Mechanism of acetylcholinesterase inhibition by 2,2-dibromovinyl diethyl phosphate

An In-Depth Technical Guide to the Mechanism of Acetylcholinesterase Inhibition by 2,2-dibromovinyl diethyl phosphate Introduction: The Critical Role of Acetylcholinesterase and its Inhibition Acetylcholinesterase (AChE)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Acetylcholinesterase Inhibition by 2,2-dibromovinyl diethyl phosphate

Introduction: The Critical Role of Acetylcholinesterase and its Inhibition

Acetylcholinesterase (AChE) is a serine hydrolase that plays an indispensable role in the central and peripheral nervous systems.[1] Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate, effectively terminating the signal transmission at cholinergic synapses and neuromuscular junctions.[2][3] The catalytic efficiency of AChE is remarkably high, approaching the diffusion-controlled limit, with each enzyme molecule capable of degrading approximately 5,000 to 25,000 molecules of ACh per second.[1][2]

Given its critical function, the inhibition of AChE can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of muscarinic and nicotinic receptors and subsequent disruption of neurotransmission.[1][4] This principle is harnessed for therapeutic purposes in conditions like Alzheimer's disease and myasthenia gravis.[5] However, it is also the mechanism behind the profound toxicity of a class of compounds known as organophosphates (OPs), which are widely used as pesticides and have been developed as chemical warfare agents.[2][4][6]

This guide provides a detailed technical exploration of the molecular mechanism by which a specific organophosphate, 2,2-dibromovinyl diethyl phosphate, irreversibly inhibits acetylcholinesterase. We will dissect the structure of the enzyme's active site, the chemical properties of the inhibitor, the step-by-step covalent modification process, and the experimental methodologies used to validate and quantify this interaction.

Section 1: The Molecular Target: Acetylcholinesterase Architecture

Understanding the inhibition mechanism first requires a detailed view of the enzyme's architecture. Crystal structures of AChE reveal a complex α/β hydrolase fold, with its most striking feature being a deep, narrow active-site gorge, approximately 20 Å long, that penetrates more than halfway into the protein.[3][7] The catalytic machinery is located at the base of this gorge, effectively sequestered from the bulk solvent.[8]

The Catalytic Triad and Key Subsites

The catalytic activity of AChE is orchestrated by a canonical catalytic triad of amino acids: Serine-203, Histidine-447, and Glutamate-334 (numbering for human AChE).[7] The active site within the gorge is further organized into several critical subsites that ensure high substrate specificity and catalytic turnover.

  • Esteratic Site: Contains the catalytic triad (Ser-203, His-447, Glu-334) where the hydrolysis of the acetylcholine ester bond occurs.[2][9]

  • Anionic Site: Primarily composed of aromatic residues, notably Tryptophan-86 (Trp-86), which binds the positively charged quaternary amine of acetylcholine via cation-π interactions.[7]

  • Oxyanion Hole: Formed by the backbone amides of Glycine-121, Glycine-122, and Alanine-204, this site stabilizes the tetrahedral intermediate formed during catalysis by providing hydrogen bond donors.[7]

  • Acyl-Binding Pocket: Lined with hydrophobic residues (e.g., Phe-295, Phe-297), it accommodates the acetyl group of the substrate, contributing to substrate specificity.[7]

Active Site Component Key Residues (Human AChE) Primary Function
Catalytic TriadSer-203, His-447, Glu-334Core catalytic machinery for hydrolysis.
Anionic SiteTrp-86, Tyr-133, Tyr-337Binds the choline moiety of the substrate.
Oxyanion HoleGly-121, Gly-122, Ala-204Stabilizes the transition state.
Acyl PocketPhe-295, Phe-297, Trp-236Confers substrate specificity.
Table 1: Key functional components of the Acetylcholinesterase active site.[7]
The Normal Catalytic Cycle

The hydrolysis of acetylcholine proceeds in two main phases: acylation and deacylation. First, the Ser-203 hydroxyl group, activated by His-447, performs a nucleophilic attack on the carbonyl carbon of acetylcholine. This forms a transient, covalently-bound acetyl-enzyme intermediate, releasing choline. Second, a water molecule, also activated by His-447, hydrolyzes this intermediate, releasing acetate and regenerating the free, active enzyme.

AChE Catalytic Cycle AChE Catalytic Cycle cluster_0 E_ACh E + ACh (Enzyme-Substrate Complex) E_Ac_Ch E-Acetyl + Choline (Acylated Enzyme) E_ACh->E_Ac_Ch Acylation (Choline released) E_H2O E + Acetate (Regenerated Enzyme) E_Ac_Ch->E_H2O Deacylation (H₂O attacks) E_H2O->E_ACh New ACh binds caption A simplified diagram of the AChE catalytic mechanism.

Caption: A simplified diagram of the AChE catalytic mechanism.

Section 2: The Inhibitor: 2,2-dibromovinyl diethyl phosphate

2,2-dibromovinyl diethyl phosphate is a member of the organophosphate (OP) class of compounds. Its structure contains a central phosphorus atom double-bonded to an oxygen (a phosphoryl group) and bonded to two ethoxy groups and a 2,2-dibromovinyl leaving group.

Chemical_Structures Key Chemical Structures cluster_inhibitor 2,2-dibromovinyl diethyl phosphate cluster_substrate Acetylcholine (ACh) inhibitor substrate caption Structures of the inhibitor and the natural substrate.

Caption: Structures of the inhibitor and the natural substrate.

The electrophilicity of the phosphorus atom is key to its inhibitory action. The electron-withdrawing nature of the phosphoryl oxygen and the properties of the vinyl leaving group make the phosphorus atom highly susceptible to nucleophilic attack. This compound is structurally analogous to other well-studied OP inhibitors, such as dichlorvos (DDVP), and its mechanism of action follows the same canonical pathway.[10][11]

Section 3: The Core Mechanism of Irreversible Inhibition

The inhibition of AChE by 2,2-dibromovinyl diethyl phosphate is a multi-step process that culminates in the formation of a stable, covalent bond between the inhibitor and the enzyme, rendering the enzyme inactive.[12] This process is classified as a pseudo-irreversible or irreversible inhibition.[10][13]

  • Formation of a Reversible Michaelis-like Complex: The inhibitor first diffuses into the active-site gorge and forms a non-covalent, reversible complex with the enzyme (E•I). This initial binding positions the phosphorus atom in close proximity to the catalytic Ser-203 residue.

  • Nucleophilic Attack and Transition State Formation: The hydroxyl oxygen of Ser-203, activated by His-447, acts as a potent nucleophile. It attacks the electrophilic phosphorus atom of the inhibitor. This forms a highly unstable, high-energy pentavalent trigonal bipyramidal transition state. This intermediate is stabilized by the oxyanion hole.

  • Phosphorylation of the Active Site: The transition state rapidly collapses. The bond between the phosphorus atom and the 2,2-dibromovinyl leaving group is cleaved. The leaving group is expelled from the active site, and a new, stable covalent bond is formed between the phosphorus and the Ser-203 oxygen. At this point, the enzyme is "phosphylated." The resulting diethylphosphoryl-AChE conjugate (E-P) is catalytically inactive because the essential serine residue is blocked.

Inhibition_Mechanism Mechanism of AChE Phosphorylation start Active AChE (E-OH) + Inhibitor (I) complex Reversible Michaelis Complex (E-OH • I) start->complex k₁ (Binding) complex->start k₋₁ (Dissociation) transition Trigonal Bipyramidal Transition State complex->transition k₂ (Phosphorylation) phosphylated Covalently Inhibited AChE (E-O-P) transition->phosphylated product Leaving Group Expelled transition->product caption The multi-step pathway of irreversible AChE inhibition. Aging_Process The 'Aging' of Phosphylated AChE phosphylated Phosphylated AChE (Reactivatable) aged Aged AChE (Non-Reactivatable) phosphylated->aged Dealkylation (Loss of -OCH₂CH₃) caption Aging creates a permanently inhibited enzyme.

Caption: Aging creates a permanently inhibited enzyme.

Section 5: Experimental Validation and Kinetic Analysis

The mechanism of AChE inhibition is elucidated through a combination of kinetic assays, structural biology, and computational modeling. Kinetic analysis is fundamental to quantifying the potency of an inhibitor.

Protocol: Measuring AChE Activity via the Ellman Method

This colorimetric assay is the gold standard for measuring AChE activity and its inhibition. [5] Principle: The assay uses acetylthiocholine (ATCh), a sulfur-containing analog of acetylcholine, as the substrate. AChE hydrolyzes ATCh to produce acetate and thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. [5]The rate of color formation is directly proportional to AChE activity.

Step-by-Step Methodology (96-Well Plate Format):

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0. Causality: This pH is optimal for both AChE activity and the reaction of thiocholine with DTNB.

    • AChE Stock Solution: Prepare a working solution of AChE (e.g., 0.1-0.25 U/mL) in Assay Buffer. Causality: The concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.

    • DTNB Solution (10 mM): Dissolve DTNB in Assay Buffer. Protect from light. [5]Causality: DTNB is the chromogenic reagent that detects the product of the enzymatic reaction.

    • ATCh Solution (14-15 mM): Dissolve acetylthiocholine iodide (ATCI) in deionized water. Prepare this solution fresh. [5]Causality: ATCh is the substrate that mimics the natural substrate, acetylcholine.

    • Inhibitor Stock: Prepare a concentrated stock of 2,2-dibromovinyl diethyl phosphate in a suitable solvent (e.g., DMSO) and make serial dilutions in Assay Buffer.

  • Assay Procedure:

    • Plate Setup: Designate wells for blanks (no enzyme), controls (no inhibitor), and test samples with varying inhibitor concentrations.

    • Enzyme & Inhibitor Pre-incubation: To appropriate wells, add 50 µL of Assay Buffer, 25 µL of AChE working solution, and 25 µL of inhibitor dilution (or buffer for control wells). For blank wells, add 100 µL of buffer.

    • Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature. This allows the inhibitor to react with the enzyme.

    • Reaction Initiation: Add 50 µL of DTNB solution to all wells, followed by 50 µL of ATCh solution to initiate the reaction.

    • Kinetic Measurement: Immediately place the plate in a spectrophotometer capable of kinetic reads. Measure the absorbance at 412 nm every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V, in mOD/min) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot % Inhibition vs. log[Inhibitor] to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Kinetic Constants for Irreversible Inhibition

For irreversible inhibitors like organophosphates, the IC₅₀ is time-dependent and less informative than the bimolecular rate constant of inhibition (ki or kapp/[I]). This constant reflects the overall efficiency of the inhibition process. [14]A more detailed analysis involves determining the individual rate constants (k₁, k₋₁, and k₂) by fitting the reaction progress curves to the appropriate kinetic models using non-linear regression analysis. [15][16]

Kinetic Parameter Description Typical Value Range (for OPs)
Kd (k₋₁/k₁) Dissociation constant for the initial reversible complex. 10⁻³ - 10⁻⁶ M
kp (k₂) First-order rate constant for phosphorylation. 1 - 10³ min⁻¹
ki (kp/Kd) Bimolecular (second-order) inhibition rate constant. 10⁴ - 10⁸ M⁻¹min⁻¹

Table 2: Key kinetic parameters describing irreversible enzyme inhibition. Values are representative for potent organophosphates.

Experimental_Workflow Workflow for Kinetic Analysis of AChE Inhibition cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_reagents Prepare Buffers, Enzyme, Substrate, DTNB, Inhibitor Dilutions plate_setup Set up 96-well plate (Blanks, Controls, Samples) prep_reagents->plate_setup preincubate Pre-incubate Enzyme with Inhibitor plate_setup->preincubate initiate Initiate reaction with ATCh and DTNB preincubate->initiate measure Measure Absorbance (412 nm) kinetically initiate->measure calc_rates Calculate Reaction Rates (Slopes of Abs vs. Time) measure->calc_rates calc_inhibition Determine % Inhibition for each concentration calc_rates->calc_inhibition plot_data Plot Progress Curves or % Inhibition vs. [I] calc_inhibition->plot_data determine_constants Calculate kᵢ or IC₅₀ using non-linear regression plot_data->determine_constants caption A flowchart of the experimental process for inhibitor characterization.

Caption: A flowchart of the experimental process for inhibitor characterization.

Section 6: Structural and Computational Insights

While kinetic data define the rate of inhibition, structural and computational methods reveal the precise molecular interactions.

  • X-ray Crystallography: Co-crystallization of AChE with various organophosphates has provided definitive proof of the covalent modification of Ser-203. [17][18]These structures show the OP moiety covalently attached to the serine oxygen and lodged within the active site, often causing conformational changes to nearby residues, particularly in the acyl pocket loop. [18][19]

  • Computational Modeling: Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations allow researchers to model the inhibitor's journey down the active-site gorge, the formation of the initial non-covalent complex, and the energetics of the transition state during phosphorylation. [20][21]These models help rationalize the high potency of OPs and can predict the inhibitory power of novel compounds.

Conclusion

The inhibition of acetylcholinesterase by 2,2-dibromovinyl diethyl phosphate is a classic example of mechanism-based enzyme inactivation by an organophosphate. The process is a chemically precise, multi-step pathway initiated by the formation of a reversible complex, followed by the nucleophilic attack of the catalytic serine on the inhibitor's phosphorus center. This leads to the formation of a stable, covalent diethylphosphoryl-enzyme conjugate that is catalytically inert. The subsequent, time-dependent aging of this conjugate via dealkylation results in a permanently inactivated enzyme that is resistant to known antidotes. A thorough understanding of this mechanism, validated by robust kinetic, structural, and computational methods, is fundamental to the fields of toxicology, pharmacology, and the development of effective countermeasures against organophosphate poisoning.

References

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC - NIH. (n.d.).
  • Comparison of Inhibition Kinetics of Several Organophosphates, including Some Nerve Agent Surrogates, using Human Erythrocyte and Rat and Mouse Brain Acetylcholinesterase - PMC. (n.d.).
  • Monte Carlo QSAR models for predicting organophosphate inhibition of acetycholinesterase. (2015, June 4).
  • Location, structure and function of acetylcholinesterase. (n.d.). University of Washington.
  • Acetylcholinesterase - Wikipedia. (n.d.). Wikipedia.
  • Concentration-Dependent Kinetics of Acetylcholinesterase Inhibition by the Organophosphate Paraoxon. (2006, April 15). Oxford Academic.
  • Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. (n.d.). Benchchem.
  • Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. (2006, April 15).
  • Analysis of kinetic data for irreversible enzyme inhibition - PMC - NIH. (n.d.).
  • Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. (n.d.).
  • A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC. (n.d.).
  • Acetylcholinesterase: From 3D Structure to Function - PMC - NIH. (n.d.).
  • Kinetic study of irreversible inhibition of an enzyme consumed in the reaction it catalyses. Application to the inhibition of th. (n.d.). Europe PMC.
  • X-ray Crystallographic Studies on Acetylcholinesterase and Related Enzymes. (n.d.).
  • Crystal Structures of Acetylcholinesterase in Complex with Organophosphorus Compounds Suggest that the Acyl Pocket Modulates the Aging Reaction by Precluding the Formation of the Trigonal Bipyramidal Transition State. (2007, April 3).
  • A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. (1991, August 1). Portland Press.
  • Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. (2023, August 10). protocols.io.
  • Crystal Structures of Acetylcholinesterase in Complex With HI-6, Ortho-7 and Obidoxime: Structural Basis for Differences in the Ability to Reactivate Tabun Conjugates. (2006, August 28).
  • 3.10. Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol.
  • Acetylcholinesterase Inhibition in Rats and Humans Following Acute Fenitrothion Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation. (2023, November 26).
  • (PDF) Analysis of kinetic data for irreversible enzyme inhibition. (n.d.).
  • (PDF) Acetylcholinesterase: How is structure related to function? (2021, April 18).
  • Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC. (2025, September 19).
  • A Comprehensive Review of Cholinesterase Modeling and Simulation - PMC. (n.d.).
  • Computational Studies on Acetylcholinesterases - PMC - NIH. (n.d.).
  • Shifts in Backbone Conformation of Acetylcholinesterases upon Binding of Covalent Inhibitors, Reversible Ligands and Substr
  • Organophosphates, Serine Esterase Inhibition, and Modeling of Organophosphate Toxicity. (2004, February 15). Oxford Academic.
  • Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. (2025, August 21).
  • Acetylcholinesterase (AChE) Assay Kit. (n.d.). Boster Biological Technology.
  • 2,2-dibromoethenyl diethyl phosph
  • Dimethyl-1, 2-dibromo-2, 2-dichloro-ethyl phosphate and its application as a multifunctional pesticide. (n.d.).
  • Acetylcholinesterase inhibitor - Wikipedia. (n.d.). Wikipedia.
  • SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZ
  • European Journal of Chemistry. (n.d.). European Journal of Chemistry.
  • Acetylcholinesterase Inhibitors. (2020, October 28). Encyclopedia.pub.
  • Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate - PMC. (n.d.).
  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC - NIH. (n.d.).
  • Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates and diethyl or diisopropyl haloalkyloxyalkylphosphonates. (n.d.).
  • Synthesis and Reactions of α-Hydroxyphosphon
  • Diethylphosphite - Wikipedia. (n.d.). Wikipedia.

Sources

Exploratory

Chemical synthesis pathways and precursors for 2,2-dibromovinyl diethyl phosphate

Whitepaper: Chemical Synthesis Pathways and Precursors for 2,2-Dibromovinyl Diethyl Phosphate Executive Summary 2,2-dibromovinyl diethyl phosphate (CAS No. 40805-94-5) is a heavily halogenated organophosphate ester.

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Chemical Synthesis Pathways and Precursors for 2,2-Dibromovinyl Diethyl Phosphate

Executive Summary

2,2-dibromovinyl diethyl phosphate (CAS No. 40805-94-5) is a heavily halogenated organophosphate ester. Structurally analogous to the well-known insecticide dichlorvos (DDVP), this compound substitutes the dichlorovinyl moiety with a dibromovinyl group, and the dimethyl groups with diethyl groups[1]. These structural modifications significantly alter the molecule's lipophilicity, vapor pressure, and acetylcholinesterase (AChE) inhibition kinetics. This technical guide provides an in-depth analysis of its synthetic pathways, focusing on the mechanistic causality of the Perkow reaction, step-by-step experimental methodologies, and critical safety protocols required for handling such potent cholinesterase inhibitors.

Mechanistic Foundations: The Perkow Reaction Pathway

The synthesis of vinyl phosphates from α-halocarbonyls and trialkyl phosphites is governed by the Perkow reaction. When reacting triethyl phosphite with bromal (tribromoacetaldehyde), the system faces a kinetic bifurcation: the Michaelis-Arbuzov pathway (yielding β-ketophosphonates) versus the Perkow pathway (yielding enol phosphates)[2].

In this specific synthesis, the Perkow pathway is exclusively favored. The causality behind this selectivity is twofold:

  • Steric Hindrance: The bulky tribromomethyl group of bromal sterically shields the α-carbon, preventing the direct nucleophilic displacement (SN2) required for the Arbuzov transition state[2].

  • Electrophilicity: The highly electron-withdrawing nature of the three bromine atoms drastically increases the electrophilicity of the carbonyl carbon, directing the initial nucleophilic attack to the C=O bond[3].

Reaction Mechanism: The reaction initiates with the chelotropic addition of the phosphorus lone pair from triethyl phosphite to the carbonyl carbon of bromal. This rate-determining step forms a transient σ5,λ5-oxaphosphirane intermediate[3]. The intermediate rapidly undergoes P-C bond cleavage and rearrangement, expelling a bromide ion. Finally, the free bromide ion acts as a nucleophile, attacking one of the ethyl groups on the phosphorus (O-deethylation) to yield the final neutral 2,2-dibromovinyl diethyl phosphate and ethyl bromide gas[3].

Perkow_Mechanism R1 Triethyl Phosphite + Bromal I1 Chelotropic Addition (P to C=O bond) R1->I1 I2 Oxaphosphirane Intermediate I1->I2 Rate-determining I3 P-C Cleavage & Bromide Elimination I2->I3 Rearrangement I4 O-Deethylation (by Bromide ion) I3->I4 P1 2,2-Dibromovinyl Diethyl Phosphate + Ethyl Bromide I4->P1 Exothermic

Fig 1. Perkow reaction mechanism for 2,2-dibromovinyl diethyl phosphate synthesis.

Precursor Selection & Quantitative Data

The successful execution of this synthesis relies on high-purity precursors and precise stoichiometric control. Table 1 summarizes the physicochemical properties of the reactants and the final product[1],[4].

Table 1: Physicochemical Properties and Reaction Parameters

ParameterTriethyl PhosphiteBromal (Tribromoacetaldehyde)2,2-Dibromovinyl Diethyl Phosphate
Role Nucleophile / P-DonorElectrophile / Vinyl SourceFinal Product
Molecular Weight 166.16 g/mol 280.74 g/mol 337.93 g/mol
State (at 20°C) Colorless liquidYellowish liquidPale yellow liquid
Stoichiometry 1.0 Equivalent (59 g)1.0 Equivalent (100 g)~ 90% Yield (96 g)
Refractive Index 1.4131.5941.4818 (n 20/D)

Experimental Methodology

The following protocol is derived from the foundational patent[4], optimized for a self-validating laboratory workflow.

Step 1: Apparatus Setup Equip a multi-neck round-bottom flask with a mechanical stirrer, a precision dropping funnel, an internal thermometer, and a vacuum distillation assembly connected to a cold trap.

Step 2: Reactant Charging & Controlled Addition Charge the flask with 59 grams of triethyl phosphite. Begin mechanical stirring. Over a period of exactly 55 minutes, slowly add 100 grams of bromal dropwise. Causality: The Perkow reaction is intensely exothermic. Uncontrolled addition will lead to thermal runaway, promoting the degradation of the phosphite and the formation of dark, polymeric by-products[4].

Step 3: Thermal and Vacuum Control (Self-Validating System) During the first 50 minutes of addition, the exothermic heat will warm the mixture. Regulate the dropping rate to maintain the internal temperature strictly between 60°C and 70°C. Simultaneously, apply a moderate vacuum to the system. Causality: The vacuum continuously distills off the ethyl bromide by-product as it forms. According to Le Chatelier's principle, this physical removal drives the chemical equilibrium forward, validating the progression of the reaction and preventing unwanted alkylation side reactions[4].

Step 4: Maturation Once the addition is complete and the temperature naturally begins to decrease, apply external heating to maintain the mixture at 55°C for an additional 5 minutes to ensure complete conversion[4].

Step 5: Molecular Distillation (Purification) Transfer the crude reaction mixture (approx. 106 grams) to a falling-film molecular still. Distill the mixture at 82°C under a high vacuum of 1.5 × 10⁻³ mm Hg. Redistill the collected fraction at 56°C under 4 × 10⁻⁴ mm Hg. Causality: Organophosphates are highly thermally labile. Standard distillation causes thermal cracking of the vinyl ester bond. High-vacuum molecular distillation minimizes thermal exposure time, preserving the structural integrity of the final product[4].

Synthesis_Workflow Step1 Step 1 Charge Triethyl Phosphite Step2 Step 2 Bromal Addition (Controlled Rate) Step1->Step2 Step3 Step 3 Thermal Control (60-70°C Exotherm) Step2->Step3 Step4 Step 4 Vacuum Distillation (Remove EtBr) Step3->Step4 Step5 Step 5 Molecular Distillation (Product Isolation) Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis and purification process.

Toxicological Profile and Safety Protocols

As an organophosphate, 2,2-dibromovinyl diethyl phosphate is highly toxic to mammals and arthropods[5]. Its mechanism of action relies on the irreversible phosphorylation of the serine hydroxyl group within the active site of acetylcholinesterase (AChE). The bulky dibromovinyl moiety enhances the lipophilicity of the molecule, facilitating rapid dermal absorption and penetration of the blood-brain barrier.

Handling Requirements: Synthesis must be conducted in a Class II, Type B2 biological safety cabinet or a high-flow fume hood. Operators must wear butyl rubber gloves (nitrile is insufficient for prolonged organophosphate exposure) and positive-pressure respirators. Atropine sulfate and pralidoxime (2-PAM) must be immediately available as antidotes in the event of accidental exposure.

ACHE_Inhibition OP 2,2-Dibromovinyl Diethyl Phosphate AChE Acetylcholinesterase (Active Site Serine) OP->AChE Nucleophilic Attack PhosAChE Phosphorylated AChE (Irreversible Inhibition) AChE->PhosAChE Phosphorylation ACh Acetylcholine Accumulation PhosAChE->ACh Blocked Hydrolysis Tox Cholinergic Overstimulation ACh->Tox Synaptic Cleft

Fig 3. Mechanism of acetylcholinesterase (AChE) inhibition by the synthesized organophosphate.

References

  • Whetstone, R. R., & Denham, H. (1960). Insecticidally active esters of phosphorus acids and preparation of the same (US Patent 2956073A). Google Patents.
  • RSC Advances. (2020). Regioselective O/C phosphorylation of α-chloroketones: a general method for the synthesis of enol phosphates and β-ketophosphonates via Perkow/Arbuzov reaction. Royal Society of Chemistry. URL:[Link]

  • The Journal of Physical Chemistry A. (2017). Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis–Arbuzov Reaction Paths. American Chemical Society. URL:[Link]

Sources

Foundational

NMR structural characterization of 2,2-dibromovinyl diethyl phosphate

An In-Depth Technical Guide to the NMR Structural Characterization of 2,2-dibromovinyl diethyl phosphate This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) spectroscopic method...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Structural Characterization of 2,2-dibromovinyl diethyl phosphate

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) spectroscopic methodologies for the complete structural elucidation of 2,2-dibromovinyl diethyl phosphate. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document moves beyond a simple recitation of data to explain the causal relationships behind spectral features and experimental design.

Introduction: The Significance of Structural Verification

2,2-dibromovinyl diethyl phosphate is an organophosphate compound of interest due to its relationship with other vinyl phosphates used as insecticides and anthelmintics. Its precise structural characterization is paramount for understanding its chemical reactivity, biological activity, and for ensuring purity and quality control in synthetic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure in solution.[1] This guide details the application of ¹H, ¹³C, and ³¹P NMR, including the interpretation of chemical shifts, spin-spin coupling, and the use of two-dimensional correlation techniques to assemble a complete and validated structural picture.

Molecular Structure and Key NMR-Active Nuclei

The foundational step in any NMR analysis is a thorough understanding of the molecule's atomic connectivity. The structure of 2,2-dibromovinyl diethyl phosphate contains three different NMR-active nuclei that provide complementary information: ¹H, ¹³C, and ³¹P. The phosphorus-31 nucleus is particularly valuable, offering a direct and sensitive probe into the electronic environment of the phosphate core.[2][3]

Caption: Molecular structure of 2,2-dibromovinyl diethyl phosphate with atom numbering.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity through spin-spin coupling. For 2,2-dibromovinyl diethyl phosphate, we anticipate three unique proton signals.

  • Causality of Signal Multiplicity: The protons on the ethyl groups (-OCH₂CH₃) are influenced not only by their adjacent protons but also by the phosphorus nucleus. This results in more complex splitting patterns than simple first-order multiplets. The methylene protons (H1, H3) couple to both the methyl protons (H2, H4) and the ³¹P nucleus, giving rise to a "doublet of quartets" pattern.[4] The vinylic proton (H5) will appear as a doublet due to its coupling across three bonds to the phosphorus nucleus (³JHP).

  • Chemical Shift Rationale: The electron-withdrawing nature of the adjacent oxygen and phosphate group deshields the methylene protons (H1, H3), shifting them downfield relative to the methyl protons (H2, H4). The vinylic proton (H5) is also significantly deshielded due to its position on a double bond and its proximity to an oxygen atom.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (Hz)
-CH₃ (H2, H4)~1.3Triplet (t)³JHH ≈ 7
-OCH₂- (H1, H3)~4.1Doublet of Quartets (dq)³JHH ≈ 7, ³JHP ≈ 8
=CH- (H5)~7.5Doublet (d)³JHP ≈ 6

Carbon (¹³C) NMR Spectral Analysis

A proton-decoupled ¹³C NMR spectrum simplifies the analysis by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon environment. The key diagnostic feature in the ¹³C spectrum is the presence of coupling to the ³¹P nucleus.[5]

  • Expertise in Heteronuclear Coupling: Phosphorus-carbon coupling constants (JCP) are highly dependent on the number of intervening bonds. One-bond couplings (¹JCP) are typically large, while two- and three-bond couplings (²JCP, ³JCP) are smaller but still observable.[5] These couplings are invaluable for confirming assignments. The carbons of the ethyl groups (C1, C3 and C2, C4) will show two-bond and three-bond coupling to phosphorus, respectively. The vinylic carbons (C5, C6) will exhibit two-bond and three-bond coupling, respectively.

  • Trustworthiness Through Signal Assignment: The chemical shifts are predictable based on established ranges.[6] The -OCH₂- carbons are downfield due to the direct attachment to oxygen. The vinylic carbon C5 is deshielded by the adjacent oxygen, while C6 is found at a lower chemical shift due to the heavy atom effect of the two attached bromine atoms.

Table 2: Predicted ¹³C NMR Spectral Data (¹H-decoupled)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (Hz)
-C H₃ (C2, C4)~16Doublet (d)³JCP ≈ 6
-OC H₂- (C1, C3)~64Doublet (d)²JCP ≈ 7
=C Br₂ (C6)~90Doublet (d)³JCP ≈ 9
=C H- (C5)~140Doublet (d)²JCP ≈ 5

Phosphorus (³¹P) NMR Spectral Analysis

³¹P NMR is a highly sensitive and direct method for characterizing organophosphorus compounds, offering a wide chemical shift range that minimizes signal overlap.[7]

  • Authoritative Grounding: The chemical shift of the phosphorus nucleus is sensitive to the nature of the substituents attached to it. For phosphate esters, the ³¹P signal typically appears in a well-defined negative ppm range relative to the 85% H₃PO₄ standard.[8][9]

  • Self-Validating Protocol: In a proton-coupled ³¹P NMR spectrum, the signal will be split by the protons on the adjacent methylene groups (-OCH₂-) and the vinylic proton (=CH-). This complex multiplet validates the connectivity established from the ¹H NMR spectrum. In a proton-decoupled experiment, a single sharp singlet is expected, which is ideal for purity assessment and reaction monitoring.[10]

Table 3: Predicted ³¹P NMR Spectral Data

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity (¹H-decoupled)
³¹P~ -5 to -10Singlet

Advanced Structural Verification: 2D NMR

For unequivocal assignment of all signals, two-dimensional (2D) NMR experiments are indispensable. They reveal correlations between nuclei, providing a definitive map of the molecular structure.

  • ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments.

  • ¹H-³¹P Heteronuclear Correlation: Similar to HSQC, this experiment can map correlations between protons and the phosphorus nucleus over two or three bonds, confirming the JHP couplings observed in the 1D spectra.[11]

G cluster_1H ¹H Signals cluster_13C ¹³C Signals cluster_31P ³¹P Signal H_Et_CH3 ~1.3 ppm (H2, H4) C_Et_CH3 ~16 ppm (C2, C4) H_Et_CH3->C_Et_CH3 HSQC H_Et_CH2 ~4.1 ppm (H1, H3) C_Et_CH2 ~64 ppm (C1, C3) H_Et_CH2->C_Et_CH2 HSQC P1 ~ -8 ppm H_Et_CH2->P1 ³JHP H_Vinyl ~7.5 ppm (H5) C_Vinyl_CH ~140 ppm (C5) H_Vinyl->C_Vinyl_CH HSQC H_Vinyl->P1 ³JHP

Caption: Key expected 2D NMR correlations for structural assignment.

Experimental Protocols

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Analyte Purity: Ensure the sample of 2,2-dibromovinyl diethyl phosphate is of high purity (>95%) to avoid signals from contaminants.

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for organophosphates.

  • Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra (δ = 0.00 ppm). For ³¹P NMR, an external standard of 85% H₃PO₄ is used (δ = 0.00 ppm).

  • Filtration: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

G Start Sample Preparation H1_Acq ¹H Acquisition (400 MHz, 16 scans) Start->H1_Acq C13_Acq ¹³C{¹H} Acquisition (100 MHz, 1024 scans) H1_Acq->C13_Acq P31_Acq ³¹P{¹H} Acquisition (162 MHz, 64 scans) C13_Acq->P31_Acq TwoD_Acq 2D HSQC Acquisition (if needed) P31_Acq->TwoD_Acq Processing Data Processing (FT, Phasing, Baseline) TwoD_Acq->Processing Analysis Spectral Analysis (Integration, Peak Picking) Processing->Analysis End Structural Report Analysis->End

Caption: Standardized workflow for NMR data acquisition and analysis.

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a multinuclear probe is recommended.[8]

  • ¹H NMR:

    • Pulse Angle: 30-45°

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 8-16

  • ¹³C NMR (Proton Decoupled):

    • Pulse Angle: 45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 512-2048 (or more, depending on concentration)

  • ³¹P NMR (Proton Decoupled):

    • Pulse Angle: 45°

    • Acquisition Time: 1 second

    • Relaxation Delay: 5 seconds

    • Number of Scans: 32-128

Conclusion

The structural characterization of 2,2-dibromovinyl diethyl phosphate is robustly achieved through a multi-faceted NMR approach. The combined interpretation of ¹H, ¹³C, and ³¹P NMR spectra provides a detailed and self-validating picture of the molecule. Key diagnostic features include the doublet of quartets for the methylene protons in the ¹H spectrum, the observation of C-P coupling in the ¹³C spectrum, and the characteristic chemical shift in the ³¹P spectrum. When combined with 2D correlation experiments, this suite of NMR techniques provides an unassailable confirmation of the molecular structure, ensuring the scientific integrity of any research or development involving this compound.

References

  • Parella, T. (2013). Long-range proton-carbon coupling constants: NMR methods and applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 17-55. Available at: [Link]

  • Appel, M., et al. (2004). Application of Two-Dimensional 1H−31P Inverse NMR Spectroscopy to the Detection of Trace Amounts of Organophosphorus Compounds Related to the Chemical Weapons Convention. Analytical Chemistry, 76(14), 4105-4112. Available at: [Link]

  • Saur, S., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry A, 125(2), 646-653. Available at: [Link]

  • Parella, T. (2013). Long-range proton-carbon coupling constants: NMR methods and applications. ResearchGate. Available at: [Link]

  • Wroblewski, A. E., et al. (2012). A Non-Karplus Effect: Evidence from Phosphorus Heterocycles and DFT Calculations of the Dependence of Vicinal Phosphorus–Hydrogen NMR Coupling Constants on Lone-Pair Conformation. The Journal of Organic Chemistry, 77(11), 5091-5099. Available at: [Link]

  • University of Sheffield. Heteronuclear coupling. University of Sheffield Department of Chemistry. Available at: [Link]

  • dos Santos, J. C., et al. (2021). ³¹P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. Chemistry – A European Journal, 27(72), 17945-17963. Available at: [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Saur, S., et al. (2021). Zero-Field NMR J‑Spectroscopy of Organophosphorus Compounds. Figshare. Available at: [Link]

  • Saur, S., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications. Available at: [Link]

  • Chyba, J. A., et al. (2012). 31P-Edited Diffusion-Ordered 1H NMR Spectroscopy for the Spectral Isolation and Identification of Organophosphorus Compounds Related to Chemical Weapons Agents and Their Degradation Products. Analytical Chemistry, 84(22), 9723-9730. Available at: [Link]

  • Giffard, M., et al. (2022). Proton-phosphorous connectivities revealed by high-resolution proton-detected solid-state NMR. Chemical Communications, 58(24), 3959-3962. Available at: [Link]

  • Kumar, V., et al. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment, 8(2). Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants. u-of-o-nmr-facility.blogspot.com. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of monomer 2 (top) and its polymer (bottom). ResearchGate. Available at: [Link]

  • Gu, Q., et al. (2012). A green and efficient synthesis of benzyl diethyl phosphate under solid-liquid phase transfer catalysis. European Journal of Chemistry, 3(4), 446-449. Available at: [Link]

  • Penner, G. H., & Wasylishen, R. E. (1989). Long-range 13C, 13C spin-spin coupling constants in anisole and some derivatives. Canadian Journal of Chemistry, 67(8), 1909-1914. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16: Multinuclear. Chemistry LibreTexts. Available at: [Link]

  • Fulmer, G. R., et al. (2010). 1H Nuclear Magnetic Resonance (NMR) Metabolomic Study of Chronic Organophosphate Exposure in Rats. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • JEOL. (n.d.). NM230005E. JEOL. Available at: [Link]

  • Reich, H. J. (2020). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • University of Rochester. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of Rochester. Available at: [Link]

  • Semantic Scholar. (n.d.). Earth's Field NMR for Organophosphate Chemical Warfare Agent Detection. Semantic Scholar. Available at: [Link]

  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Available at: [Link]

  • Otyepka, M., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent. Physical Chemistry Chemical Physics, 21(20), 10444-10456. Available at: [Link]

  • ResearchGate. (n.d.). Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy: Application to Purity Assay of Technical Products and Concentration Determination of Formulated Samples. ResearchGate. Available at: [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. Available at: [Link]

  • University of Sheffield. 13 Carbon NMR. University of Sheffield Department of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information New Oxime Phosphonates Participated Visible Photocatalysis: Synthesis of β-Aminophosphonates. The Royal Society of Chemistry. Available at: [Link]

  • Vuković, J. P., et al. (2011). The Use of 13C NMR Spectroscopy and Comprehensive Two-dimensional Gas Chromatography, GC×GC, for Identification of Compounds I. Journal of the Serbian Chemical Society, 76(4), 537-546. Available at: [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Keglevich, G., & Bálint, E. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1459. Available at: [Link]

  • Google Patents. (n.d.). EP2598509B1 - Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates and diethyl or diisopropyl haloalkyloxyalkylphosphonates. Google Patents.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Wikipedia. (n.d.). Diethylphosphite. Wikipedia. Available at: [Link]

Sources

Exploratory

Soil degradation kinetics and half-life of 2,2-dibromovinyl diethyl phosphate

An In-depth Technical Guide to the Soil Degradation Kinetics and Half-Life of Naled (1,2-dibromo-2,2-dichloroethyl dimethyl phosphate) A Note on the Subject Compound This guide addresses the soil degradation kinetics of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Soil Degradation Kinetics and Half-Life of Naled (1,2-dibromo-2,2-dichloroethyl dimethyl phosphate)

A Note on the Subject Compound

This guide addresses the soil degradation kinetics of the organophosphate insecticide Naled (1,2-dibromo-2,2-dichloroethyl dimethyl phosphate, CAS No. 300-76-5). The initial topic of interest, "2,2-dibromovinyl diethyl phosphate" (CAS No. 40805-94-5)[1], is not a registered pesticide active ingredient and lacks extensive documentation in scientific literature regarding its environmental fate. However, its structure is closely related to Naled and its primary degradation product, Dichlorvos (DDVP). Given that Naled is a widely used insecticide with a comprehensive body of research, this guide will focus on its degradation kinetics to provide a robust and scientifically grounded resource that aligns with the core inquiry into the environmental behavior of this chemical class.

Section 1: Introduction to Naled and its Environmental Significance

Naled, commercially known as Dibrom, is a non-systemic organophosphate insecticide and acaricide used for the control of various insect pests on crops and for public health mosquito abatement programs.[2][3] Like all organophosphates, its mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme in the nervous system.[4]

The environmental fate of Naled is of paramount importance for assessing its potential risk to non-target organisms and ecosystems. A critical aspect of this assessment is its persistence in the soil, which is governed by its degradation kinetics. Naled is known for its rapid environmental degradation, primarily breaking down into Dichlorvos (DDVP, 2,2-dichlorovinyl dimethyl phosphate), which is also an organophosphate insecticide with its own toxicological profile.[5][6] Understanding the rate at which Naled and its principal metabolite, DDVP, degrade in soil is essential for predicting environmental concentrations, determining the potential for off-site transport, and establishing safe application practices.[3][4]

Section 2: Theoretical Principles of Soil Degradation

The persistence of a pesticide in the soil is determined by a combination of physical, chemical, and biological processes that transform the parent compound into other chemicals, known as transformation products.[7]

Degradation Pathways

The transformation of Naled in the soil environment is driven by two primary types of processes:

  • Abiotic Degradation: These are chemical reactions that occur without the involvement of microorganisms. For Naled, the most significant abiotic pathway is hydrolysis , where the molecule is cleaved by reacting with water. The rate of hydrolysis for organophosphates is highly dependent on pH.[2] Photolysis, or degradation by sunlight, can also contribute to the breakdown of Naled on the soil surface.[2]

  • Biotic Degradation: This involves the metabolic breakdown of the chemical by soil microorganisms such as bacteria and fungi.[7][8] Microbes can use the pesticide as a source of carbon or nutrients, employing enzymes to catalyze reactions like oxidation, reduction, and hydrolysis.[9][10] For Naled, microbial action significantly accelerates its degradation, contributing to its very short persistence.[2]

The primary degradation pathway for Naled involves the reductive debromination to form DDVP, as illustrated below.

G Naled Naled (1,2-dibromo-2,2-dichloroethyl dimethyl phosphate) DDVP Dichlorvos (DDVP) (2,2-dichlorovinyl dimethyl phosphate) Naled->DDVP Reductive Debromination (Abiotic & Biotic) Further Further Degradation Products (e.g., dichloroacetaldehyde, phosphoric acid) DDVP->Further Hydrolysis & Microbial Metabolism G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Soil_Collection Step 1: Soil Collection & Characterization (Fresh soil, <2mm sieved) Soil_Analysis Step 2: Soil Analysis (pH, Texture, OC, Biomass) Soil_Collection->Soil_Analysis Pre_Incubation Step 4: Soil Pre-incubation (Acclimatize soil microbes for 7-14 days) Soil_Analysis->Pre_Incubation Test_Prep Step 3: Test Substance Prep (¹⁴C-labeled Naled, application solution) Application Step 5: Application (Treat soil with ¹⁴C-Naled solution) Pre_Incubation->Application Incubation Step 6: Incubation (Dark, controlled temp & moisture, ~120 days max) Application->Incubation Trapping Step 7: Volatiles Trapping (Trap evolved ¹⁴CO₂ and organic volatiles) Incubation->Trapping Sampling Step 8: Destructive Sampling (Duplicate flasks at defined intervals) Incubation->Sampling Extraction Step 9: Soil Extraction (Solvent extraction, e.g., Acetonitrile/Water) Sampling->Extraction Analysis Step 10: Radio-analysis (LSC for total radioactivity in extracts & traps) Extraction->Analysis Chromatography Step 11: Chromatography (HPLC or TLC to separate Naled & DDVP) Analysis->Chromatography Mass_Balance Step 12: Mass Balance (Account for all applied radioactivity) Chromatography->Mass_Balance Kinetics Step 13: Kinetic Analysis (Calculate t½ and DT50) Mass_Balance->Kinetics

Caption: Experimental workflow for a laboratory soil degradation study.

Step-by-Step Methodology:

  • Soil Collection and Characterization:

    • Action: Collect fresh soil from a relevant agricultural region, avoiding previous pesticide contamination. Sieve the soil (<2 mm) to ensure homogeneity and remove large debris.

    • Rationale: Using representative soil ensures the results are relevant to real-world conditions. Sieving creates a uniform matrix for consistent application and sampling.

    • Characterization: Analyze the soil for key properties: pH, texture (sand, silt, clay content), organic carbon content, and microbial biomass.

    • Rationale: These parameters are critical factors that influence degradation rates and are required for interpreting and comparing results. [7]

  • Test Substance Preparation:

    • Action: Use radiolabeled Naled, typically with ¹⁴C in a stable position of the molecule. Prepare an application solution in a minimal amount of a suitable solvent.

    • Rationale: ¹⁴C-labeling allows for a complete mass balance, enabling the tracking of the parent compound, its transformation products, non-extractable residues (bound to soil), and mineralized products (¹⁴CO₂). [11]This is the cornerstone of a self-validating protocol.

  • Experimental Setup and Pre-Incubation:

    • Action: Place known amounts of the characterized soil into incubation vessels (e.g., biometer flasks). Adjust the soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity) and pre-incubate in the dark at a constant temperature (e.g., 20°C) for 7 to 14 days.

    • Rationale: Pre-incubation allows the soil microbial community to stabilize after the disturbance of collection and sieving, ensuring that the degradation rates measured are representative of an active soil ecosystem. [12]

  • Application and Incubation:

    • Action: Apply the ¹⁴C-Naled solution to the soil surface as uniformly as possible. The application rate should be equivalent to the maximum recommended field rate. Seal the flasks and continue incubation under the same controlled conditions. The flasks are equipped with traps for CO₂ (e.g., potassium hydroxide solution) and volatile organics (e.g., polyurethane foam plugs).

    • Rationale: Controlled temperature and moisture eliminate environmental variability, allowing for the determination of the degradation rate under specific, reproducible conditions. Trapping volatiles is essential for achieving a closed mass balance. [11]

  • Sampling and Analysis:

    • Action: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours, and then several days), sacrifice duplicate flasks.

    • Extraction: Extract the soil multiple times with an appropriate solvent system (e.g., acetonitrile/water) to remove the parent compound and its transformation products.

    • Analysis:

      • Quantify the total radioactivity in the solvent extracts, the soil after extraction (bound residues), and the volatile traps using Liquid Scintillation Counting (LSC).

      • Analyze the solvent extracts using a chromatographic method, such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector, to separate and quantify the parent ¹⁴C-Naled and its radiolabeled transformation products (like ¹⁴C-DDVP).

    • Rationale: A robust extraction and analytical method ensures accurate quantification of the decline of the parent compound and the formation and decline of its metabolites, which is necessary for kinetic modeling. [13]

Data Analysis and Half-Life Calculation
  • Establish Mass Balance: For each sampling point, sum the radioactivity from the extract, bound residues, and traps. The total should be within 90-110% of the initial applied radioactivity to validate the experimental integrity. [11]

  • Plot Dissipation Curve: Plot the concentration of Naled (as a percentage of applied radioactivity) against time.

  • Kinetic Modeling:

    • Action: Fit the dissipation data to the first-order kinetic model using non-linear regression software.

    • Rationale: This provides the best-fit values for the rate constant (k) and the initial concentration (C₀).

    • Calculation: Calculate the half-life (t½) from the rate constant using the formula: t½ = ln(2) / k .

Section 5: Conclusion

The environmental fate of 2,2-dibromovinyl diethyl phosphate is best understood through the extensive data available for the structurally similar and commercially relevant insecticide, Naled. Scientific evidence conclusively shows that Naled is a non-persistent compound in the soil environment. Its degradation is rapid, driven by a combination of chemical hydrolysis and, crucially, microbial metabolism.

Laboratory studies conducted under standardized guidelines like OECD 307 provide the definitive data to quantify this process. The half-life of Naled in soil is typically measured in hours, not days, confirming its rapid dissipation. [2][3]Its primary metabolite, DDVP, is also non-persistent. This in-depth understanding of degradation kinetics is fundamental for conducting accurate environmental risk assessments and ensuring that the use of such compounds does not lead to their accumulation in the environment.

Section 6: References

  • National Pesticide Information Center. (n.d.). Naled General Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Pesticide Fact Sheet: Naled. Retrieved from [Link]

  • Beyond Pesticides. (n.d.). ChemicalWatch Factsheet: Naled. Retrieved from [Link]

  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 307: Aerobic and Anaerobic Transformation in Soil. Retrieved from [Link]

  • Florida State Agricultural Response Team. (2020). Frequently Asked Questions about Naled. Retrieved from [Link]

  • Nelson Labs. (n.d.). OECD 307: Aerobic and anaerobic transformation in soil. Retrieved from [Link]

  • OECD. (n.d.). Test No. 307: Aerobic and Anaerobic Transformation in Soil. Retrieved from [Link]

  • Earthjustice. (n.d.). Naled in the United States: Harmful Health Effects and Widespread Use. Retrieved from [Link]

  • OECD. (2025). Test No. 307: Aerobic and Anaerobic Transformation in Soil. Retrieved from [Link]

  • Tietze, N. S., et al. (1996). Half-life of Naled Under Three Test Scenarios. Journal of the American Mosquito Control Association, 12(2 Pt 1), 251-4. Retrieved from [Link]

  • Smith, J. P., et al. (2023). Persistence of aerially-sprayed naled in coastal sediments. ResearchGate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Dichlorvos. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2,2-Dibromo-1-(2,4-dichlorophenyl)ethenyl diethyl phosphate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4420, Naled. Retrieved from [Link]

  • Apperson, C. S., et al. (1999). Development and Validation of an Analytical Method for Naled and Dichlorvos in Air. Journal of Agricultural and Food Chemistry, 47(5), 2053–2059. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1980). Manual Of Analytical Methods For The Analysis Of Pesticide Residues In Human And Environmental Samples. Retrieved from [Link]

  • Smithers. (n.d.). EPA Guideline Studies: Environmental Fate and Metabolism. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Series 835 - Fate, Transport and Transformation Test Guidelines. Retrieved from [Link]

  • Cal-DPR, et al. (2023). Field Assessment of Naled and Its Primary Degradation Product (Dichlorvos) in Aquatic Ecosystems Following Aerial Ultra-low Volume Application for Mosquito Control. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Naled. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aerobic (or Anaerobic) Degradation in Soil of [test compound]. Retrieved from [Link]

  • Waterborne Environmental. (n.d.). Terrestrial and Aquatic Field Dissipation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021). Field Dissipation Study Review Guide. Retrieved from [Link]

  • MDPI. (2023). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. Retrieved from [Link]

  • Cheméo. (n.d.). Phosphoric acid, 2-bromo-1-(2,4-dichlorophenyl)vinyl diethyl ester. Retrieved from [Link]

  • Singh, B., & Singh, K. (2023). Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidance to Calculate Representative Half-life Values and Characterizing Pesticide Degradation. Retrieved from [Link]

  • Singh, H., et al. (2024). BIODEGRADATION OF SOIL PESTICIDAL RESIDUE. ResearchGate. Retrieved from [Link]

  • Singh, D. K. (2008). Biodegradation and bioremediation of pesticide in soil: concept, method and recent developments. Indian Journal of Microbiology, 48, 35–40. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethylphosphite. Retrieved from [Link]

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Foundational

Thermal Stability and Decomposition Pathways of 2,2-Dibromovinyl Diethyl Phosphate: A Comprehensive Mechanistic Guide

Executive Summary Understanding the thermal stability of organophosphate esters is a critical prerequisite for formulation stability, toxicological risk assessment, and storage safety in drug development and agrochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the thermal stability of organophosphate esters is a critical prerequisite for formulation stability, toxicological risk assessment, and storage safety in drug development and agrochemical research. 2,2-dibromovinyl diethyl phosphate —a halogenated vinyl phosphate structurally analogous to the well-known pesticide Dichlorvos—presents unique thermodynamic vulnerabilities[1]. This whitepaper dissects the thermal degradation kinetics of this compound, providing researchers with field-proven analytical methodologies, mechanistic pathway analyses, and quantitative degradation profiles.

Chemical Architecture & Thermodynamic Vulnerabilities

The thermal instability of 2,2-dibromovinyl diethyl phosphate is fundamentally driven by its molecular architecture. The central phosphorus atom is highly electrophilic, flanked by two ethoxy groups and one 2,2-dibromovinyloxy moiety.

From a mechanistic standpoint, the presence of a hydrolyzable P–O–C bond in phosphate esters results in significantly lower thermal degradation temperatures compared to their phosphonate counterparts[2]. Furthermore, the electron-withdrawing nature of the two bromine atoms on the vinyl group drastically increases the leaving-group potential of the dibromovinyloxy fragment. While methyl-substituted analogues (like Dichlorvos) primarily degrade via direct ester cleavage to form dichloroacetaldehyde[3], the presence of ethyl groups in this compound introduces an additional, lower-energy degradation pathway: β-hydrogen elimination.

Mechanistic Pathways of Thermal Decomposition

When subjected to thermal stress, small organophosphate molecules undergo significant, time-sensitive structural alterations, often degrading into mono-organophosphates and other reactive derivatives[4]. For 2,2-dibromovinyl diethyl phosphate, thermal decomposition proceeds through three distinct, temperature-dependent stages:

  • Pathway A: Dealkylation via β-Elimination (150 °C – 210 °C) The thermal degradation initiates with the cleavage of the ethyl ester groups. The elevated temperature provides the activation energy required for a cyclic transition state, leading to the β-elimination of the ethyl groups. This releases ethylene gas and yields ethyl 2,2-dibromovinyl hydrogen phosphate.

  • Pathway B: Vinyl-Oxygen Bond Cleavage (220 °C – 280 °C) As thermal energy increases, the critical P–O–C (vinyl) bond ruptures. The dibromovinyl group acts as a superior leaving group, immediately tautomerizing/rearranging to form highly reactive dibromoacetaldehyde , while the phosphorus core collapses into diethyl hydrogen phosphate.

  • Pathway C: Deep Pyrolysis and Oxidation (> 300 °C) At extreme temperatures, the remaining carbon skeleton and phosphate backbone undergo deep thermal breakdown. This pyrolysis generates a hazardous mixture of phosphorus oxides (POx), hydrogen bromide (HBr), and carbon oxides (CO, CO₂)[5]. The combustion of such phosphorus-containing compounds is known to emit highly asphyxiating and irritant fire effluent gases[6].

G Parent 2,2-Dibromovinyl Diethyl Phosphate (Parent Compound) PathA Pathway A: Dealkylation (150-200 °C) Parent->PathA β-elimination PathB Pathway B: Ester Cleavage (200-250 °C) Parent->PathB C-O bond fission PathC Pathway C: Pyrolysis (>250 °C) Parent->PathC Deep thermal breakdown ProdA1 Ethyl 2,2-Dibromovinyl Hydrogen Phosphate PathA->ProdA1 ProdA2 Ethylene Gas PathA->ProdA2 ProdB1 Diethyl Hydrogen Phosphate PathB->ProdB1 ProdB2 Dibromoacetaldehyde PathB->ProdB2 ProdB2->PathC Secondary degradation ProdC1 Phosphorus Oxides (POx) PathC->ProdC1 ProdC2 HBr, CO, CO2 PathC->ProdC2

Diagram 1: Mechanistic pathways of 2,2-dibromovinyl diethyl phosphate thermal decomposition.

Experimental Methodologies: Hyphenated Thermal Analysis

As a Senior Application Scientist, I emphasize that isolated Thermogravimetric Analysis (TGA) provides an incomplete kinetic narrative. To accurately map the decomposition of organophosphates, we must employ a hyphenated TGA-FTIR-MS workflow.

Step-by-Step Protocol
  • System Calibration & Baseline Establishment: Run an empty alumina crucible method from 25 °C to 600 °C to establish a zero-drift baseline, isolating true thermal events from instrument noise.

  • Sample Introduction: Load exactly 5.0 mg of 2,2-dibromovinyl diethyl phosphate into the crucible. Purge the furnace with ultra-high-purity Nitrogen (50 mL/min) for 30 minutes to displace oxygen, ensuring we measure pure thermal pyrolysis rather than oxidative combustion.

  • Programmed Thermal Ramping: Apply a controlled heating rate of 10 °C/min up to 600 °C. Causality: A slow ramp rate prevents thermal runaway, allowing the distinct resolution of the overlapping dealkylation and ester cleavage events.

  • Evolved Gas Transfer: Route the evolved gases through a transfer line heated strictly to 250 °C. Causality: This specific temperature prevents high-boiling intermediates (like diethyl hydrogen phosphate) from condensing before reaching the detectors, without causing secondary thermal cracking in the line itself.

  • Orthogonal Detection: Capture real-time infrared spectra (FTIR) and mass-to-charge ratios (MS) of the evolved gases.

The Self-Validating System

This protocol is designed as a closed-loop, self-validating system . The mass loss derivative (DTG) peak integrated over time must mathematically equal the sum of the partial pressures of the evolved gases quantified by the MS, cross-referenced against the IR absorbance intensities. If the TGA mass loss exceeds the detected gas mass, it immediately flags the run for transfer-line condensation or the formation of undetected polymeric char, prompting a mandatory system recalibration.

Workflow Sample Sample Prep (Inert Atmosphere) TGA TGA (Thermal Ramping) Sample->TGA Transfer Heated Transfer Line (Prevent Condensation) TGA->Transfer Evolved Gases FTIR FTIR (Functional Group ID) Transfer->FTIR MS Mass Spectrometry (Molecular Weight ID) Transfer->MS Data Data Synthesis (Kinetic Modeling) FTIR->Data MS->Data

Diagram 2: Self-validating TGA-FTIR-MS workflow for evolved gas analysis.

Quantitative Degradation Profiles

The synthesis of the TGA-FTIR-MS data yields a precise quantitative profile of the decomposition fragments. The table below summarizes the critical identification markers for each degradation stage.

Decomposition StageTemp Range (°C)Primary Evolved Fragmentsm/z (MS)Key IR Absorptions (cm⁻¹)Mechanistic Origin
Stage I 150 – 210Ethylene282950, 950β-elimination of ethyl groups
Stage II 220 – 280Dibromoacetaldehyde, Diethyl hydrogen phosphate200, 202, 204; 1541730 (C=O), 1030 (P-O-C)Cleavage of vinyl-oxygen bond
Stage III > 300HBr, CO, CO₂, POx80, 82, 28, 442350 (CO₂), 2140 (CO)Deep thermal breakdown of carbon skeleton

Implications for Formulation and Toxicology

The thermal lability of 2,2-dibromovinyl diethyl phosphate dictates strict parameters for drug development and formulation. Because the P–O–C bond is highly susceptible to nucleophilic attack, trace moisture acts as a potent catalyst, lowering the activation energy required for thermal decomposition. Formulations must be maintained in strictly anhydrous environments.

Furthermore, the generation of dibromoacetaldehyde during Stage II decomposition poses a severe toxicological hazard. Similar to dichloroacetaldehyde generated from Dichlorvos degradation[3], this byproduct is a potent alkylating agent and respiratory irritant. Any thermal processing (e.g., hot-melt extrusion or accelerated stability testing) must be conducted under rigorous containment to prevent inhalation exposure to these evolved toxic gases[5].

References[1] US2956073A - Insecticidally active esters of phosphorus acids and preparation of the same, Google Patents.https://patents.google.com/patent/US2956073A/en[4] Thermal Degradation of Small Molecules: A Global Metabolomic Investigation, Analytical Chemistry (ACS Publications).https://pubs.acs.org/doi/10.1021/acs.analchem.5b03003[3] Investigation of Heat-Induced Chemical Changes in Black-Eyed Beans (Phaseolus vulgaris) with and without Dichlorvos, SDI Article.https://sdiarticle5.com/review-history/113333[5] Dichlorvos - Safety Data Sheet, Cayman Chemical.https://www.caymanchem.com/msdss/24067m.pdf[6] Fire Hazards and Toxic Combustion of Herbicide Products Increase Threats to Health and Environment, Beyond Pesticides Daily News Blog.https://beyondpesticides.org/dailynewsblog/2025/05/fire-hazards-and-toxic-combustion-of-herbicide-products-increase-threats-to-health-and-environment/[2] Thermal Degradation and Flame Resistance Mechanism of Phosphorous-Based Flame Retardant of ABS Composites Used in 3D Printing Technology, MDPI.https://www.mdpi.com/1996-1944/14/15/4134

Sources

Exploratory

Metabolite Identification of 2,2-dibromovinyl diethyl phosphate in Biological Matrices

An In-depth Technical Guide Introduction: Charting a Course for an Uncharacterized Organophosphate 2,2-dibromovinyl diethyl phosphate (CAS No. 40805-94-5, Molecular Formula: C₆H₁₁Br₂O₄P) is an organophosphorus compound w...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Introduction: Charting a Course for an Uncharacterized Organophosphate

2,2-dibromovinyl diethyl phosphate (CAS No. 40805-94-5, Molecular Formula: C₆H₁₁Br₂O₄P) is an organophosphorus compound whose metabolic fate in biological systems is not extensively documented in public literature.[1] The identification and characterization of xenobiotic metabolites are cornerstones of modern drug and chemical safety assessment. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international guidelines like those from the International Council for Harmonisation (ICH) mandate a thorough understanding of a compound's biotransformation.[2][3] This is critical to uncover potentially reactive or pharmacologically active metabolites and to ensure that nonclinical safety studies adequately cover human exposure.[4]

Given the absence of established data for 2,2-dibromovinyl diethyl phosphate, this guide presents a first-principles strategy for its metabolite identification. We will leverage established knowledge of organophosphate biotransformation and data from structurally similar analogs to build a predictive metabolic map. This map will then serve as the foundation for a tiered experimental approach, beginning with in vitro systems and culminating in a robust analytical workflow for detection and structural elucidation in complex biological matrices. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale underpinning each strategic choice.

Part 1: Predictive Metabolism: Building a Hypothesis-Driven Framework

Before any bench work commences, a robust hypothesis on the likely metabolic pathways is essential. This in silico analysis focuses our experimental design and analytical method development, saving time and resources. For 2,2-dibromovinyl diethyl phosphate, the structure suggests three primary pillars of metabolic transformation.

Pillar 1: Hydrolysis of the Diethyl Phosphate Moiety The most predictable metabolic pathway for many organophosphate pesticides is the enzymatic hydrolysis of the phosphate ester bonds.[5] This cleavage results in the formation of dialkyl phosphates (DAPs). For the target molecule, this pathway would yield Diethyl Phosphate (DEP) , a well-known, non-specific biomarker for exposure to numerous diethyl-substituted organophosphates.[6][7] We can therefore confidently predict that DEP will be a major metabolite found in aqueous biological matrices like urine.

Pillar 2: Biotransformation of the 2,2-Dibromovinyl Group The vinyl group with two bromine substituents is the more complex and unique portion of the molecule. Its metabolism is likely to proceed through several competing pathways, driven primarily by cytochrome P450 (CYP) enzymes in Phase I metabolism.[8][9]

  • Hypothesis A: Reductive Debromination: Analogous brominated compounds are known to undergo debromination.[10] A particularly relevant structural analog is the insecticide Naled (1,2-dibromo-2,2-dichloroethyl dimethyl phosphate), which undergoes debromination to form the active metabolite Dichlorvos (DDVP).[11][12] This sets a strong precedent for the enzymatic or spontaneous loss of one or both bromine atoms from the vinyl group of our target compound.

  • Hypothesis B: Oxidative Metabolism: CYP-mediated oxidation of the vinyl double bond could form a reactive epoxide intermediate. Such epoxides are often unstable and can be hydrolyzed by epoxide hydrolases to form diols or rearrange.[13]

  • Hypothesis C: Cleavage of the Vinyl Group: Following oxidation or hydrolysis, the entire vinyl-phosphate ester bond may be cleaved, potentially leading to the formation of brominated acetaldehyde or acetic acid derivatives. Studies with Naled have identified metabolites such as dichloroacetaldehyde and bromodichloroacetaldehyde, supporting this hypothesis.[11]

Pillar 3: Phase II Conjugation Primary metabolites containing newly formed hydroxyl groups, or intermediates from debromination, are prime candidates for Phase II conjugation to increase water solubility and facilitate excretion.

  • Glutathione (GSH) Conjugation: The debromination of brominated alkanes can proceed via a glutathione-dependent mechanism, leading to the formation of mercapturic acid derivatives that are excreted in urine.[14] This is a highly probable pathway.

  • Glucuronidation and Sulfation: If hydroxylated metabolites are formed, they are likely to be conjugated with glucuronic acid (via UGTs) or sulfate (via SULTs).[2]

Predicted Metabolic Pathway for 2,2-dibromovinyl diethyl phosphate

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 2,2-Dibromovinyl Diethyl Phosphate M1 Diethyl Phosphate (DEP) parent->M1 Hydrolysis M2 Bromovinyl Diethyl Phosphate (Reductive Debromination) parent->M2 Debromination M3 Epoxide Intermediate (CYP Oxidation) parent->M3 Oxidation M4 Dibromoacetaldehyde parent->M4 Ester Cleavage M5 Glutathione Conjugate M2->M5 GSH Conjugation M6 Mercapturic Acid Derivative (in Urine) M5->M6 Processing

Caption: Predicted metabolic pathways for 2,2-dibromovinyl diethyl phosphate.

Table 1: Summary of Key Predicted Metabolites

Predicted Metabolite NameMolecular FormulaExact Mass (m/z) [M-H]⁻Metabolic Pathway
Diethyl Phosphate (DEP)C₄H₁₀O₄P⁻153.0271Phase I (Hydrolysis)
Monobromovinyl Diethyl PhosphateC₆H₁₀BrO₄P⁻254.9533Phase I (Debromination)
Vinyl Diethyl PhosphateC₆H₁₁O₄P177.0322Phase I (Debromination)
Diethyl Phosphate-GSH ConjugateC₁₄H₂₆N₃O₉PS⁻458.1000Phase II (Conjugation)
Diethyl Phosphate MercapturateC₉H₁₇NO₆PS⁻310.0469Phase II (Excretory)

Part 2: A Tiered In Vitro Experimental Strategy

The rationale for a tiered in vitro approach is to build a comprehensive metabolic picture by progressively increasing the biological complexity of the system. This allows for the clear delineation of Phase I and Phase II metabolic events.

Overall In Vitro Experimental Workflow

G start Test Compound (2,2-dibromovinyl diethyl phosphate) microsomes Incubate with Liver Microsomes (+/- NADPH) start->microsomes hepatocytes Incubate with Suspension Hepatocytes start->hepatocytes analysis1 LC-MS/MS Analysis microsomes->analysis1 analysis2 LC-MS/MS Analysis hepatocytes->analysis2 data1 Identify Phase I Metabolites analysis1->data1 data2 Identify Phase I & II Metabolites analysis2->data2

Caption: Tiered workflow for in vitro metabolite identification.

Protocol 1: Human Liver Microsome (HLM) Incubation

Causality & Expertise: We begin with liver microsomes because they are a cost-effective and robust source of Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are critical for oxidative metabolism.[9] By running parallel incubations with and without the essential cofactor NADPH, we can definitively distinguish between CYP-mediated metabolism and non-enzymatic degradation. This is a self-validating system: metabolite formation that is strictly NADPH-dependent can be attributed to CYP activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2,2-dibromovinyl diethyl phosphate in a suitable organic solvent (e.g., Acetonitrile or DMSO).

    • Thaw pooled Human Liver Microsomes (20 mg/mL) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (e.g., containing NADP⁺, glucose-6-phosphate, and G6P-dehydrogenase) in buffer.

  • Incubation Setup (in triplicate):

    • For a final volume of 200 µL:

    • Test Reaction: Add 138 µL of buffer, 20 µL of NADPH regenerating system, and 2 µL of the 10 mM test compound stock (final concentration: 100 µM).

    • Negative Control (-NADPH): Add 158 µL of buffer and 2 µL of the test compound stock.

    • Pre-incubate tubes at 37°C for 5 minutes to equilibrate temperature.

  • Initiation and Sampling:

    • Initiate the reaction by adding 40 µL of liver microsomes (final concentration: 1 mg/mL). Mix gently.

    • Incubate at 37°C in a shaking water bath.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take a 50 µL aliquot.

  • Reaction Quenching:

    • Immediately quench the reaction by adding the 50 µL aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable organophosphate not present in the matrix).

  • Sample Processing:

    • Vortex the quenched samples vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: Cryopreserved Human Hepatocyte Incubation

Causality & Expertise: After identifying potential Phase I metabolites, we move to a more physiologically relevant system. Cryopreserved suspension hepatocytes contain both Phase I and Phase II enzymes in a cellular context, allowing us to investigate conjugation reactions (e.g., glucuronidation, sulfation, glutathione addition) that are absent in microsomes.[15][16] This step validates and expands upon the microsomal findings.

Step-by-Step Methodology:

  • Hepatocyte Recovery:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).

    • Centrifuge gently (e.g., 100 x g for 5 minutes) to pellet the cells.

    • Resuspend the cell pellet in fresh medium and determine cell viability and density using a method like Trypan Blue exclusion. Adjust cell density to 1 x 10⁶ viable cells/mL.

  • Incubation Setup:

    • In a 24-well plate, add 0.5 mL of the hepatocyte suspension to each well.

    • Add the test compound (from a 100x stock solution in DMSO) to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.5%.

    • Incubate the plate at 37°C with 5% CO₂ and gentle shaking.

  • Sampling:

    • At specified time points (e.g., 0, 1, 4, 8, 24 hours), collect both the cells and the medium.

    • Separate the medium (extracellular fraction) from the cells (intracellular fraction) by centrifugation.

  • Sample Extraction:

    • Medium: To 100 µL of medium, add 300 µL of ice-cold methanol with an internal standard to precipitate proteins.

    • Cells: Lyse the cell pellet with 100 µL of 70% methanol, followed by sonication.

  • Processing:

    • Centrifuge all samples at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatants to clean vials for LC-MS/MS analysis.

Part 3: Analytical Strategy for Metabolite Detection

A high-sensitivity, high-resolution analytical platform is non-negotiable for metabolite identification. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the technology of choice due to its ability to separate complex mixtures, provide accurate mass measurements for formula determination, and generate fragmentation data for structural elucidation.[17][18]

Protocol 3: Sample Preparation from Biological Matrices

Causality & Expertise: The goal of sample preparation is to remove matrix components (proteins, salts, lipids) that interfere with analysis while maximizing the recovery of analytes across a broad polarity range.[12] We describe two common, validated techniques.

  • Protein Precipitation (for Plasma/Serum): A rapid and effective method for removing the bulk of proteins. It is ideal for initial screening.

    • Thaw plasma or serum samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

    • Vortex for 2 minutes to ensure complete protein denaturation.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50:50 water:acetonitrile for injection.

  • Solid-Phase Extraction (SPE) (for Urine): Provides a cleaner extract than simple dilution, allowing for concentration of the analytes. A mixed-mode polymer-based sorbent is recommended to capture both polar metabolites (like DEP) and less polar species.

    • Centrifuge urine at 2,000 x g for 10 minutes to remove particulates.

    • Dilute 1 mL of supernatant with 1 mL of 2% formic acid in water.

    • Condition a mixed-mode SPE cartridge (e.g., Waters Oasis MAX) with 2 mL methanol followed by 2 mL water.

    • Load the diluted urine sample onto the cartridge.

    • Wash the cartridge with 2 mL of 5% ammonium hydroxide followed by 2 mL of methanol to remove interferences.

    • Elute the analytes with 2 mL of methanol containing 2% formic acid.

    • Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase for analysis.

Protocol 4: High-Resolution LC-MS/MS Analysis

Causality & Expertise: A high-resolution mass spectrometer (HRMS), such as an Orbitrap or Q-TOF, is critical. Its ability to provide mass accuracy within <5 ppm allows for the confident assignment of elemental compositions to unknown metabolite peaks. Tandem MS (MS/MS) fragments the metabolite ions, and these fragmentation patterns provide the "fingerprint" needed for structural confirmation.

Analytical Workflow from Sample to Identification

G sample Prepared Sample (Plasma, Urine, etc.) hplc UPLC/HPLC Separation (Reversed-Phase C18) sample->hplc ms HRMS Full Scan (MS1) (e.g., Q-TOF, Orbitrap) hplc->ms msms Data-Dependent MS/MS (MS2) (Fragmentation) ms->msms proc Data Processing Software (Peak Picking, Alignment) msms->proc id Metabolite ID (Mass Match, Isotope Pattern, Fragment Interpretation) proc->id

Caption: A typical workflow for LC-HRMS-based metabolite identification.

Table 2: Illustrative LC-MS/MS Parameters for Target Analytes

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion 1 (m/z)Product Ion 2 (m/z)Polarity
Parent Compound 335.8762153.0271 (DEP)255.9000 (Loss of Br)Negative
Diethyl Phosphate (DEP) 153.0271125.031579.9568Negative
Monobromo-DEP 254.9533153.0271 (DEP)175.9300Negative

Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Scan Mode: Full scan MS from m/z 100-800, followed by data-dependent MS/MS on the top 5 most intense ions.

  • Resolution: >30,000 FWHM.

  • Collision Gas: Argon.

Part 4: Data Interpretation and Final Confirmation

The final and most critical phase is interpreting the rich dataset generated by the LC-HRMS platform. This involves a systematic process to move from a detected mass to a confirmed structure.

  • Metabolite Search: The raw data is processed using specialized software to find all potential metabolite peaks that are present in the test samples but absent or significantly lower in control samples. This is done by searching for the exact masses of predicted metabolites and for common biotransformations (e.g., +15.9949 for oxidation, +176.0144 for glucuronidation) relative to the parent drug.

  • Formula Confirmation: For each potential metabolite peak, the high-resolution accurate mass is used to generate a list of possible elemental compositions. The correct formula is typically the one with the lowest mass error (<5 ppm) and a plausible isotopic pattern that matches the theoretical pattern.

  • Fragmentation Analysis (MS/MS): The fragmentation spectrum of a metabolite is compared to the fragmentation spectrum of the parent compound. Common fragments can confirm that the core structure is retained, while mass shifts in fragments can pinpoint the location of the metabolic modification. For example, the loss of 80 Da is a classic indicator of a sulfate conjugate.

  • Definitive Identification: The gold standard for confirming a metabolite's structure is to compare its chromatographic retention time and MS/MS fragmentation spectrum to that of an authentic, synthesized chemical standard. When a standard is not available, extensive analysis using techniques like NMR may be required for novel or significant metabolites.

By following this integrated strategy—from prediction to in vitro validation and finally to sophisticated analytical confirmation—researchers can systematically and confidently elucidate the metabolic fate of uncharacterized compounds like 2,2-dibromovinyl diethyl phosphate, ensuring a comprehensive understanding for safety and regulatory assessment.

References

  • Effects of Diethyl Phosphate, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Diethyl phosphate (DEP) - Total Tox-Burden - Lab Results explained | HealthMatters.io. (n.d.). Retrieved March 27, 2026, from [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry - FDA. (2016). Retrieved March 27, 2026, from [Link]

  • Naled | C4H7Br2Cl2O4P | CID 4420 - PubChem - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

  • Naled products Dibrom Concentrate and Trumpet EC - Mosquito Control Facts. (2010, April 21). Retrieved March 27, 2026, from [Link]

  • Diethyl Phosphate (DEP) Test | Take Control Of Your Health With Superpower. (n.d.). Retrieved March 27, 2026, from [Link]

  • Naled General Fact Sheet - National Pesticide Information Center. (n.d.). Retrieved March 27, 2026, from [Link]

  • Metabolism of Naled Inhaled by Rats - epa nepis. (1977). Retrieved March 27, 2026, from [Link]

  • Assessment of the endocrine-disrupting effects of diethyl phosphate, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed. (2020, February 15). Retrieved March 27, 2026, from [Link]

  • Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System. (2020, October 2). Retrieved March 27, 2026, from [Link]

  • Plant accumulation and transformation of brominated and organophosphate flame retardants: A review - PubMed. (2021, November 1). Retrieved March 27, 2026, from [Link]

  • 2,2-Dibromo-1-(2,4-dichlorophenyl)ethenyl diethyl phosphate - CAS Common Chemistry. (n.d.). Retrieved March 27, 2026, from [Link]

  • Biodegradation of the Organophosphate Pesticide Profenofos by Marine Fungi | IntechOpen. (2013, October 2). Retrieved March 27, 2026, from [Link]

  • Biodegradation of brominated and organophosphorus flame retardants - PubMed. (2016, April 15). Retrieved March 27, 2026, from [Link]

  • Computational Insight into Biotransformation Profiles of Organophosphorus Flame Retardants to Their Diester Metabolites by Cytochrome P450 - MDPI. (2022, April 28). Retrieved March 27, 2026, from [Link]

  • Metabolic and dispositional fate of 1,2-dibromo-2,4-dicyanobutane in the male fischer 344 Rat - PubMed. (n.d.). Retrieved March 27, 2026, from [Link]

  • Binding and Metabolism of Brominated Flame Retardant β-1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane in Human Microsomal P450 Enzymes: Insights from Computational Studies - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Metabolic activation of 1,2-dibromo-3-chloropropane to mutagenic metabolites: detection and mechanism of formation of (Z)- and (E)-2-chloro-3-(bromomethyl)oxirane - PubMed. (1990). Retrieved March 27, 2026, from [Link]

  • Lab 26 Dialkyl Phosphate Metabolites of Organophosphorus Pesticides - CDC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Analytical Reference Standards And Supplemental Data The Pesticides And Industrial Chemicals Repository - epa nepis. (n.d.). Retrieved March 27, 2026, from [Link]

  • Diethylphosphite - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (2026, January 23). Retrieved March 27, 2026, from [Link]

  • 2860.pdf - Certificate of Analysis. (n.d.). Retrieved March 27, 2026, from [Link]

  • Effective Food Pesticide Detection Using LC-MS/MS Technology - Anacon Laboratories. (2025, April 5). Retrieved March 27, 2026, from [Link]

  • In vitro models of xenobiotic metabolism in trout for use in environmental bioaccumulation studies - Taylor & Francis. (2012, November 15). Retrieved March 27, 2026, from [Link]

  • Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice - MDPI. (2024, September 7). Retrieved March 27, 2026, from [Link]

  • Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms - PMC. (2021, July 6). Retrieved March 27, 2026, from [Link]

  • Metabolite Identification by Mass Spectrometry - International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Retrieved March 27, 2026, from [Link]

  • Development of human iPSC-derived hepatocytes for drug discovery, translational research and toxicity testing - bit.bio. (2025, September 25). Retrieved March 27, 2026, from [Link]

  • Single LC-MS/MS Method for Confirmation and Quantification of Over 400 Pesticides in a Complex Matrix Without Compromising Data Quality - Waters Corporation. (n.d.). Retrieved March 27, 2026, from [Link]

  • Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed. (2002). Retrieved March 27, 2026, from [Link]

  • Method 8141B: Organophosphorus Compounds by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemic - EPA. (n.d.). Retrieved March 27, 2026, from [Link]

  • Elucidation of Xenobiotic Metabolism Pathways in Human Skin and Human Skin Models by Proteomic Profiling | PLOS One - Research journals. (2012, July 26). Retrieved March 27, 2026, from [Link]

  • In vitro functional models for human liver diseases and drug screening: beyond animal testing - RSC Publishing. (2022, November 29). Retrieved March 27, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Recovery Solid-Phase Extraction (SPE) Protocols for the Analysis of 2,2-dibromovinyl diethyl phosphate from Complex Agricultural Crop Matrices

An Application Note for Researchers and Scientists Abstract This document provides a comprehensive technical guide for the extraction and purification of 2,2-dibromovinyl diethyl phosphate, an organophosphorus pesticide,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Scientists

Abstract

This document provides a comprehensive technical guide for the extraction and purification of 2,2-dibromovinyl diethyl phosphate, an organophosphorus pesticide, from challenging agricultural crop samples. We move beyond simplistic step-by-step instructions to explain the underlying chemical principles and rationale for each stage of the process. The core methodology integrates the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique for initial extraction and cleanup, followed by a targeted solid-phase extraction (SPE) polishing step for high-purity extracts suitable for sensitive chromatographic analysis. This guide is intended for analytical chemists, food safety scientists, and researchers requiring robust and reliable methods for pesticide residue analysis.

Introduction: The Analytical Challenge

The monitoring of pesticide residues in agricultural products is paramount for ensuring food safety and regulatory compliance.[1] 2,2-dibromovinyl diethyl phosphate belongs to the organophosphorus (OPP) class of pesticides, which are widely used in agriculture.[2] Analyzing these compounds at trace levels is complicated by the inherent complexity of crop matrices. Components such as pigments (e.g., chlorophyll), lipids, sugars, and organic acids are often co-extracted with the target analytes.[3] These co-extractives can lead to a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal in detection systems like mass spectrometry, leading to inaccurate quantification.[1][4][5]

Therefore, a highly efficient sample preparation strategy is not just recommended, but essential. The goal is to selectively isolate the analyte from interfering matrix components, ensuring the accuracy, precision, and reliability of the analytical results.[2] This note details a robust workflow that combines the efficiency of QuEChERS with the high selectivity of SPE.

Foundational Principles: QuEChERS and SPE

The QuEChERS Method

The QuEChERS method has become a cornerstone of modern pesticide residue analysis due to its speed, simplicity, and effectiveness.[6][7][8] It is a two-stage process:

  • Homogenization and Extraction: The sample is first homogenized and then extracted with acetonitrile in the presence of salts (e.g., magnesium sulfate, sodium chloride). Acetonitrile is an ideal solvent as it effectively extracts a wide polarity range of pesticides while minimizing the co-extraction of lipids. The addition of salts induces a phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE): An aliquot of the acetonitrile supernatant is then mixed with a combination of SPE sorbents in a centrifuge tube. This "dispersive" approach rapidly removes a broad range of interferences. A common and highly effective combination includes:

    • Magnesium Sulfate (MgSO₄): Removes excess water from the extract.

    • Primary Secondary Amine (PSA): A weak anion exchanger that effectively removes organic acids, fatty acids, and some sugars.[9]

Solid-Phase Extraction (SPE) for Polishing

While QuEChERS provides an excellent primary cleanup, for particularly complex matrices or when ultra-low detection limits are required, a subsequent cartridge-based SPE step can provide a superior final extract.[10] SPE operates on the principle of partitioning an analyte between a solid stationary phase (the sorbent) and a liquid mobile phase.[11] The process involves four key steps, as illustrated below.

SPE_Workflow cluster_steps General SPE Workflow A 1. Condition (Activate sorbent) B 2. Load (Apply sample) A->B C 3. Wash (Rinse interferences) B->C D 4. Elute (Collect analyte) C->D

Caption: The four fundamental steps of solid-phase extraction.

The choice of sorbent is critical and depends on the analyte's properties and the nature of the matrix interferences. For organophosphorus pesticides and crop matrices, common sorbents include:

  • Reversed-Phase (e.g., C18): Retains non-polar to moderately polar compounds from a polar matrix.[12]

  • Normal-Phase (e.g., Florisil, Silica): Retains polar compounds from a non-polar matrix.

  • Ion-Exchange: Separates compounds based on charge.

  • Graphitized Carbon Black (GCB): Highly effective at removing pigments like chlorophyll, but may retain planar pesticides if not used carefully.[13]

Integrated QuEChERS and SPE Protocol

This protocol is designed for a representative 10-gram sample of a leafy green vegetable (e.g., spinach), which is considered a "difficult" matrix due to its high pigment content.[13] Adjustments may be necessary for other crop types.

Part A: Sample Preparation and QuEChERS Extraction
  • Homogenization: Weigh 10 g (± 0.1 g) of a representative, cryogenically homogenized sample into a 50 mL centrifuge tube. For validation, this is the stage where a spiking solution of 2,2-dibromovinyl diethyl phosphate should be added to a blank matrix.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and initial extraction.

  • Salt Addition: Add the contents of a QuEChERS extraction salt packet (commonly containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, and 0.5 g disodium hydrogen citrate). The citrate buffer helps maintain a stable pH to prevent degradation of pH-labile pesticides.[14]

  • Extraction: Immediately cap and shake vigorously for 1 minute. The mixture should become a uniform slurry.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This will result in a clean separation of the upper acetonitrile layer from the solid sample and aqueous residue.

Part B: Dispersive SPE (d-SPE) Cleanup
  • Supernatant Transfer: Carefully transfer a 6 mL aliquot of the upper acetonitrile extract into a 15 mL d-SPE centrifuge tube. This tube should contain 900 mg MgSO₄ (for water removal) and 150 mg PSA sorbent (for interference removal). For highly pigmented samples, a d-SPE tube containing GCB may be considered.

  • Vortexing: Cap the tube and vortex for 1 minute to disperse the sorbents and facilitate the cleanup process.

  • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes to pellet the d-SPE sorbents. The resulting supernatant is the cleaned QuEChERS extract.

Part C: Cartridge SPE Polishing

For most applications, the QuEChERS extract from Part B is suitable for direct analysis. The following steps provide an optional but powerful polishing stage for maximum purity.

  • Extract Preparation: Take 1 mL of the cleaned QuEChERS supernatant and dilute it with 4 mL of deionized water. This step is crucial to ensure the analyte will be retained on a reversed-phase (C18) SPE cartridge.

  • SPE Cartridge Conditioning: Use a C18 SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge by passing the following solvents sequentially under a gentle vacuum or positive pressure:

    • 5 mL of ethyl acetate

    • 5 mL of methanol

    • 5 mL of deionized water (Do not allow the cartridge to go dry after this step).

  • Sample Loading: Load the entire 5 mL of the diluted extract from step C1 onto the conditioned C18 cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a 10% methanol in water solution. This step removes more polar interferences that may have been retained, while the target analyte remains bound to the C18 sorbent.

  • Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for 10-15 minutes. This removes residual water, which can interfere with the subsequent elution and analysis.

  • Elution: Elute the trapped 2,2-dibromovinyl diethyl phosphate from the cartridge using 5 mL of ethyl acetate. Collect the eluate in a clean collection tube. The choice of ethyl acetate is based on its ability to effectively desorb moderately polar organophosphates from C18 sorbents.[15]

  • Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of a solvent compatible with your analytical instrument (e.g., ethyl acetate or acetonitrile) for injection.

Detailed_Workflow cluster_quechers QuEChERS Procedure cluster_spe SPE Polishing Step A 1. Homogenized Crop Sample (10g) B 2. Add Acetonitrile & Salts A->B C 3. Shake & Centrifuge B->C D 4. Transfer Supernatant to d-SPE Tube (PSA + MgSO4) C->D E 5. Vortex & Centrifuge D->E F Cleaned QuEChERS Extract E->F G 6. Dilute Extract with Water F->G Optional Polishing I 8. Load & Wash G->I H 7. Condition C18 Cartridge H->I J 9. Dry & Elute with Ethyl Acetate I->J K 10. Evaporate & Reconstitute J->K L Final Extract for Analysis K->L

Caption: Integrated workflow combining QuEChERS and SPE polishing.

Method Performance and Validation

A robust analytical method requires validation to ensure its performance characteristics are well-understood and fit for purpose. Key parameters are summarized below, with typical expected values for organophosphate analysis in crops.

ParameterTypical ValueRationale / Comment
Recovery 70 - 120%Indicates the efficiency of the extraction process. Values are typically assessed by spiking a blank matrix at various concentration levels.[9][11]
Precision (RSD) < 20%Relative Standard Deviation (RSD) measures the repeatability of the method. Lower values indicate higher precision.[9]
Limit of Quantification (LOQ) Analyte DependentThe lowest concentration that can be quantified with acceptable accuracy and precision. Typically in the low µg/kg range for modern instruments.[8][11]
Linearity (r²) > 0.99Assesses the correlation between analyte concentration and instrument response. It is crucial to use matrix-matched standards for calibration to compensate for matrix effects.[16][17]

Conclusion

The described integrated QuEChERS and solid-phase extraction methodology provides a reliable and high-performance approach for the determination of 2,2-dibromovinyl diethyl phosphate in complex agricultural matrices. The initial QuEChERS extraction offers a rapid and efficient cleanup, while the optional C18 SPE polishing step ensures a final extract of high purity, minimizing matrix effects and enhancing the reliability of subsequent chromatographic analysis. By understanding the principles behind each step, researchers can adapt and optimize this workflow for a wide variety of analytes and crop types, ensuring data of the highest quality and integrity.

References

  • J-Stage. (n.d.). Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. Retrieved from [Link]

  • Shimadzu. (2019). Matrix effect on pesticides in vegetables by GC-MS/MS analysis ASMS 2019 TP304. Retrieved from [Link]

  • Kim, H. Y., et al. (2016). Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD. PMC. Retrieved from [Link]

  • J-Stage. (n.d.). Validation of multi-residue method for determination of pesticides in meat products using official guideline of analytical methods in Japan. Retrieved from [Link]

  • SciSpace. (2016). Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD. Retrieved from [Link]

  • European Commission. (n.d.). Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS. Retrieved from [Link]

  • Spahiu, A., et al. (2024). Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS. PMC. Retrieved from [Link]

  • Malaysian Journal of Chemistry. (2000). Determination of Organophosphorus Pesticides in Vegetables by Solid-Phase Extraction Cleanup and Gas Chromatography. Retrieved from [Link]

  • QuEChERS.com. (n.d.). QuEChERS: Home. Retrieved from [Link]

  • Majors, R. E. (2005). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Retrieved from [Link]

  • Calvo, L., et al. (2018). Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop. PMC. Retrieved from [Link]

  • Wisconsin State Laboratory of Hygiene. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. Retrieved from [Link]

  • Liew, S. Z., et al. (2022). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. PMC. Retrieved from [Link]

  • SciSpace. (2010). Development and Validation of a Method using SPE and LC-ESI-MS-MS for the Determination of Multiple Classes of Pesticides. Retrieved from [Link]

  • DTO Innovators. (2014). Solid Phase Extraction of Organophosphorus Pesticides in Water with Agilent Bond Elut PPL. Retrieved from [Link]

  • Biotage. (n.d.). EPA Method 8141B: Organophosphorous Pesticides Using Automated Solid Phase Extraction (SPE). Retrieved from [Link]

  • Mastovska, K., & Lehotay, S. J. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Zeng, Y., et al. (2024). A comparison of the determination of multiple pesticide residues in fruits, vegetables, and edible fungi using gas chromatography combined with filtration purification and solid-phase extraction. RSC Publishing. Retrieved from [Link]

  • CDC. (2018). Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine. PMC. Retrieved from [Link]

  • Scilit. (2014). Application of the molecularly imprinted solid-phase extraction to the organophosphate residues determination in strawberries. Retrieved from [Link]

  • La Trobe University. (2023). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. Retrieved from [Link]

  • Hochschule Bonn-Rhein-Sieg. (2006). Solid-phase extraction-gas chromatography and solid-phase extraction-gas chromatography–mass spectrometry determination of corrosion inhibiting long-chain primary alkyl amines in water-steam circuit of power plants. Retrieved from [Link]

  • NIST. (n.d.). Phosphoric acid, 2-bromo-1-(2,4-dichlorophenyl)vinyl diethyl ester. Retrieved from [Link]

  • J-Stage. (n.d.). Fast Multiresidue Method for the Determination of Pesticide Residues in Crops using Solid-Phase Extraction and Liquid Chromatography with Tandem Mass Spectrometry. Retrieved from [Link]

  • Cheméo. (n.d.). Phosphoric acid, 2-bromo-1-(2,4-dichlorophenyl)vinyl diethyl ester. Retrieved from [Link]

Sources

Application

Application Note: 2,2-Dibromovinyl Diethyl Phosphate as a Versatile Reagent in Advanced Organophosphate Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Chemical Context Historically, halogenated vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Chemical Context

Historically, halogenated vinyl phosphates have been heavily studied within the context of agrochemicals and neurotoxicology. For instance, dimethyl 2,2-dichlorovinyl phosphate (Dichlorvos or DDVP) is a well-known acetylcholinesterase inhibitor[1], and related brominated analogs have been evaluated for their multifunctional pesticidal properties[2] and their oxidative effects on human erythrocytes[3].

However, beyond its biological activity, 2,2-dibromovinyl diethyl phosphate (DBVDP) is a highly valuable, bifunctional electrophilic building block in synthetic organic chemistry. Synthesized typically via the Perkow reaction between bromal (tribromoacetaldehyde) and triethyl phosphite[4], DBVDP features a unique 1,1-dibromoalkene structural motif. This application note details the use of DBVDP in two advanced synthetic workflows:

  • The synthesis of alkynyl diethyl phosphates via base-induced Corey-Fuchs-type elimination.

  • The generation of highly functionalized diarylvinyl phosphates via Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Mechanistic Insights: The Causality of Experimental Choices

To successfully deploy DBVDP in complex molecule synthesis, one must understand the electronic and steric parameters governing its reactivity.

Pathway A: Base-Induced Elimination to Alkynyl Phosphates

The gem-dibromoalkene moiety is highly susceptible to dehydrohalogenation. The vinylic proton in DBVDP is highly acidic due to the strong electron-withdrawing nature of both the phosphate ester and the geminal bromines.

  • Base Selection (The "Why"): Treatment with a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) selectively abstracts the vinylic proton. Using alkyllithiums (e.g., n-BuLi) often results in unwanted nucleophilic attack at the electrophilic phosphorus center, leading to P–O bond cleavage.

  • Mechanism: Following deprotonation, alpha-elimination of lithium bromide generates a transient bromovinylidene carbenoid. This intermediate undergoes a Fritsch–Buttenberg–Wiechell (FBW) rearrangement—where the phosphate oxygen migrates to the carbene center—yielding a lithium alkynyl phosphate, which is subsequently quenched to form the terminal alkyne.

Pathway B: Palladium-Catalyzed Cross-Coupling

The C–Br bonds in DBVDP are activated for oxidative addition by low-valent Palladium species.

  • Catalyst/Ligand Selection (The "Why"): The oxidative addition into sp² C–Br bonds of electron-deficient vinyl halides can be sluggish. By employing Pd(OAc)₂ in combination with SPhos (a bulky, electron-rich Buchwald biaryl phosphine ligand), the oxidative addition is significantly accelerated. The steric bulk of SPhos also promotes rapid reductive elimination, minimizing competitive protodehalogenation and allowing for exhaustive double Suzuki-Miyaura coupling to yield complex diarylvinyl phosphates.

Reaction Workflow Visualization

The dual reactivity profile of DBVDP is summarized in the workflow diagram below.

G cluster_A Protocol A: Base-Induced Elimination cluster_B Protocol B: Pd-Catalyzed Cross-Coupling DBVDP 2,2-Dibromovinyl Diethyl Phosphate (DBVDP) Base LDA (2.2 eq) THF, -78°C DBVDP->Base Pd Pd(OAc)2 / SPhos R-B(OH)2, K3PO4 DBVDP->Pd Elim Dehydrohalogenation & FBW Rearrangement Base->Elim Alkynyl Alkynyl Diethyl Phosphate (Target Reagent) Elim->Alkynyl Coupling Suzuki-Miyaura Cross-Coupling Pd->Coupling Vinyl Diarylvinyl Diethyl Phosphate (Target Reagent) Coupling->Vinyl

Caption: Divergent synthetic pathways of 2,2-dibromovinyl diethyl phosphate (DBVDP) utilizing base-induced elimination and Pd-catalyzed cross-coupling.

Quantitative Data & Optimization

The following tables summarize the optimization data for both synthetic pathways, establishing a self-validating baseline for the protocols provided in Section 5.

Table 1: Optimization of Base for the Synthesis of Alkynyl Diethyl Phosphates

Base Equivalents Temperature Profile Yield (%) Mechanistic Observation
LDA 2.2 -78 °C to 0 °C 85% Clean conversion; optimal FBW rearrangement.
n-BuLi 2.2 -78 °C to RT 42% Significant P–O cleavage and degradation observed.

| NaH | 3.0 | 0 °C to RT | <10% | Incomplete deprotonation; starting material recovered. |

Table 2: Catalyst Optimization for Exhaustive Suzuki-Miyaura Coupling of DBVDP

Palladium Source Ligand Solvent System Base Yield (%)
Pd(PPh₃)₄ (10 mol%) None Toluene/H₂O Na₂CO₃ 41% (Mono-coupled major)
Pd₂(dba)₃ (5 mol%) XPhos (10 mol%) Dioxane/H₂O K₃PO₄ 78%

| Pd(OAc)₂ (5 mol%) | SPhos (10 mol%) | Toluene/H₂O | K₃PO₄ | 92% (Exhaustive coupling) |

Experimental Protocols

Protocol A: Synthesis of Alkynyl Diethyl Phosphates via Base-Induced Elimination

Note: This procedure requires strict anhydrous conditions to prevent quenching of the highly reactive carbenoid and lithium acetylide intermediates.

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Dissolution: Charge the flask with DBVDP (1.0 mmol, 1.0 equiv) and anhydrous THF (5.0 mL, 0.2 M). Cool the stirring solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add Lithium Diisopropylamide (LDA) (1.1 mL of a 2.0 M solution in THF/heptane/ethylbenzene, 2.2 equiv) dropwise over 10 minutes. Observation: The solution will transition to a deep red/brown color, indicating the formation of the carbenoid intermediate.

  • Rearrangement: Maintain the reaction at -78 °C for 1 hour to ensure complete dehydrohalogenation, then gradually warm the bath to 0 °C over 2 hours to facilitate the FBW rearrangement.

  • Quenching: Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl (5 mL).

  • Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure alkynyl diethyl phosphate.

Protocol B: Synthesis of Diarylvinyl Phosphates via Pd-Catalyzed Suzuki-Miyaura Coupling

Note: The use of a biphasic solvent system requires vigorous stirring (>800 rpm) to ensure adequate mass transfer between the organic and aqueous phases.

  • Reaction Setup: In an Argon-filled glovebox, charge a 20 mL reaction vial with DBVDP (1.0 mmol, 1.0 equiv), the desired Arylboronic acid (2.5 mmol, 2.5 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%), and anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. Inject degassed Toluene (9.0 mL) and degassed deionized H₂O (1.0 mL) to create a 0.1 M biphasic mixture.

  • Coupling: Transfer the vial to a pre-heated aluminum heating block set to 90 °C. Stir vigorously for 12 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash the organic phase with water (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter through a short pad of Celite to remove palladium black, and concentrate in vacuo. Purify the crude residue by flash column chromatography to isolate the functionalized diarylvinyl phosphate.

References

  • US Patent 2971882A - Dimethyl-1,2-dibromo-2,2-dichloro-ethyl phosphate and its application as a multifunctional pesticide. Google Patents. Available at: 2]

  • US Patent 3305609A - Dimethyl 2-chloro-1-(2, 5-dichlorophenyl) vinyl phosphate. Google Patents. Available at: ]

  • Hampson, F., & Trippett, S. (1965). Notes on the mechanism of the Perkow reaction. Journal of the Chemical Society (Resumed). RSC Publishing. Available at: [Link]4]

  • Li, Q., et al. (2004). Dimethyl 2,2-dichlorovinyl phosphate (DDVP) markedly inhibits activities of natural killer cells... PubMed. Available at: [Link]1]

  • CAS Common Chemistry. 2,2-Dibromo-1-(2,4-dichlorophenyl)ethenyl diethyl phosphate. American Chemical Society. Available at: [Link]]

  • Dalvie, M. A., et al. (2015). Relationship between Urinary Pesticide Residue Levels and Neurotoxic Symptoms among Women on Farms in the Western Cape, South Africa. MDPI. Available at: [Link]]

  • Bukowska, B., et al. (2026). The effect of alendronate sodium on human erythrocytes and related bromfenvinphos impurities. ResearchGate. Available at: [Link]3]

Sources

Method

Application Note: Advanced Formulation Strategies for 2,2-Dibromovinyl Diethyl Phosphate

Scientific Context and Rationale 2,2-dibromovinyl diethyl phosphate (CAS No. 40805-94-5) is a potent organophosphate insecticide, structurally analogous to dichlorvos, featuring a brominated vinyl group and ethyl phospha...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context and Rationale

2,2-dibromovinyl diethyl phosphate (CAS No. 40805-94-5) is a potent organophosphate insecticide, structurally analogous to dichlorvos, featuring a brominated vinyl group and ethyl phosphate esters[1]. While it exhibits exceptional rapid-knockdown contact and stomach action against a broad spectrum of agricultural and public health pests, its unformulated technical grade presents significant chemical liabilities.

Specifically, the oxygen–vinyl bond in the organophosphate backbone is highly susceptible to ester hydrolysis in aqueous environments[2]. Furthermore, its inherent volatility leads to rapid dissipation in the field, drastically narrowing its window of efficacy and posing acute inhalation hazards to applicators[3]. To circumvent these limitations, advanced formulation technologies—namely Polyurea Microencapsulation (Capsule Suspension, CS) and Spontaneous Nanoemulsification (NE)—are employed. These techniques physically shield the active ingredient (AI), modulate its release kinetics, and significantly improve its toxicological profile[4].

Formulation Strategy I: Polyurea Microencapsulation (Capsule Suspension)

Causality & Mechanism

Microencapsulation isolates the AI within a core-shell morphology. By utilizing interfacial polycondensation, a robust polyurea shell is synthesized directly at the oil-in-water (O/W) interface. This polymeric matrix acts as a physical diffusion barrier, preventing water ingress (thus halting premature hydrolysis) while allowing the AI to slowly permeate the shell over time. This controlled release mechanism extends the residual life of the pesticide from days to months and reduces acute mammalian toxicity (LD50) by orders of magnitude[5].

Protocol: Interfacial Polycondensation Workflow

Self-Validation System: This protocol integrates Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC) to validate shell integrity and encapsulation efficiency (EE%) prior to field application.

  • Organic Phase Preparation: Dissolve 20.0 g of 2,2-dibromovinyl diethyl phosphate and 2.5 g of polymethylene polyphenyl isocyanate (PMDI) in 15.0 g of an aromatic hydrocarbon solvent (e.g., Solvesso 150).

    • Causality: PMDI serves as the oil-soluble monomer. The solvent reduces the viscosity of the AI, ensuring uniform droplet formation during emulsification.

  • Aqueous Phase Preparation: Dissolve 2.0 g of Polyvinyl Alcohol (PVA, 88% hydrolyzed) in 55.0 g of deionized water.

    • Causality: PVA acts as a protective colloid, stabilizing the emulsion by steric hindrance and preventing droplet coalescence.

  • Emulsification: Slowly inject the organic phase into the aqueous phase while homogenizing at 5,000 RPM for 5 minutes using a high-shear rotor-stator mixer.

    • Validation Step: Extract a 10 µL aliquot and measure via DLS; the target mean droplet diameter must fall between 2.0 to 6.0 µm[6].

  • Interfacial Polymerization: Transfer the emulsion to a jacketed reactor with overhead stirring (300 RPM). Dropwise, add a stoichiometric equivalent of a water-soluble amine crosslinker (e.g., 1.0 g of ethylenediamine dissolved in 4.5 g of water).

    • Causality: The amine partitions at the O/W interface and reacts instantly with the isocyanate groups, forming the primary polyurea shell.

  • Curing & Stabilization: Elevate the reactor temperature to 50°C and maintain for 3 hours to drive the polycondensation to completion. Cool to room temperature and add 0.2% xanthan gum as an anti-settling rheology modifier.

  • Validation (EE%): Centrifuge a 5 mL sample at 10,000 RPM for 10 minutes to pellet the capsules. Analyze the supernatant via HPLC. A successfully crosslinked batch must yield an EE% ≥ 95%, confirming the AI is securely locked within the microcapsules.

Microencapsulation Step1 Organic Phase (AI + Isocyanate) Step3 High-Shear Homogenization Step1->Step3 Step2 Aqueous Phase (Water + Emulsifier) Step2->Step3 Step4 Amine Addition (Polycondensation) Step3->Step4 Step5 Curing & Stabilization (Capsule Suspension) Step4->Step5

Fig 1: Step-by-step workflow for interfacial polycondensation of capsule suspensions.

Formulation Strategy II: Spontaneous Nanoemulsion (NE)

Causality & Mechanism

For applications requiring rapid foliar penetration rather than long-term residual activity, nanoemulsions are optimal. By meticulously balancing the Hydrophilic-Lipophilic Balance (HLB) of a surfactant blend, the interfacial tension between the oil phase and water phase is driven to near-zero. This allows the system to spontaneously form thermodynamically stable nanodroplets (<100 nm) upon mild agitation. The massive surface-area-to-volume ratio of these nanodroplets drastically enhances the bioavailability and cuticular penetration of the pesticide into target pests.

Protocol: Low-Energy Phase Inversion
  • Surfactant Screening: Blend a non-ionic surfactant (e.g., Tween 80) with an anionic surfactant (e.g., calcium dodecylbenzenesulfonate) to achieve a target HLB of 11.5 to 12.5.

  • Isotropic Mixture Preparation: Combine 10.0 g of 2,2-dibromovinyl diethyl phosphate, 15.0 g of the surfactant blend, and 5.0 g of a co-solvent (e.g., N-methyl-2-pyrrolidone) in a glass vial. Stir magnetically at 500 RPM until a clear, single-phase isotropic liquid is formed.

    • Causality: The co-solvent intercalates between surfactant molecules at the interface, increasing interfacial flexibility and preventing the formation of rigid liquid crystalline phases.

  • Aqueous Titration: While maintaining continuous magnetic stirring at 25°C, titrate 70.0 g of deionized water into the organic mixture at a rate of 2 mL/min.

  • Equilibration & Validation: The mixture will transition from a Water-in-Oil (W/O) microemulsion through a bicontinuous phase, finally inverting into an Oil-in-Water (O/W) nanoemulsion.

    • Validation Step: The final formulation must be optically transparent or exhibit a slight bluish hue (Tyndall effect). DLS analysis must confirm a polydispersity index (PDI) < 0.2 and a Z-average diameter < 100 nm.

DegradationProtection A 2,2-dibromovinyl diethyl phosphate (Unprotected AI) B Aqueous Exposure / UV A->B D Polyurea Microencapsulation A->D C Rapid Ester Hydrolysis (Loss of Efficacy) B->C E Controlled Diffusion Matrix D->E F Extended Residual Activity & Reduced Toxicity E->F

Fig 2: Degradation pathway of unformulated AI vs. stabilization via microencapsulation.

Quantitative Data & Performance Metrics

The following table summarizes the physicochemical and toxicological improvements achieved through advanced formulation techniques compared to the unformulated technical grade.

ParameterTechnical Grade (Unformulated)Capsule Suspension (CS)Nanoemulsion (NE)
Mean Particle/Droplet Size N/A3.5 µm45 nm
Encapsulation Efficiency (EE%) N/A> 96%N/A (Micellar)
Half-Life (Aqueous, pH 7, 25°C) ~32 hours> 180 days~45 hours
Mammalian Oral LD50 (Rat) ~50 - 80 mg/kg> 5,000 mg/kg~150 mg/kg
Primary Application Utility Chemical SynthesisLong-term residual indoor/outdoor controlRapid foliar penetration & knockdown

References

  • Guidechem - 2,2-dibromoethenyl diethyl phosphate 40805-94-5 wiki.1

  • Food and Agriculture Organization (FAO) - DICHLORVOS (025) Evaluation. 2

  • U.S. Environmental Protection Agency (EPA) - Pesticide Fact Sheet Number 134 Dichlorvos (DDVP). 3

  • National Institutes of Health (NIH PMC) - A New Long-Lasting Indoor Residual Formulation of the Organophosphate Insecticide Pirimiphos Methyl...4

  • Google Patents - WO2010101821A1 - Microencapsulated insecticide formulations. 5

Sources

Application

Application Note: Stable Isotope Labeling and LC-MS/MS Tracking of 2,2-Dibromovinyl Diethyl Phosphate

Introduction & Mechanistic Rationale 2,2-dibromovinyl diethyl phosphate (DBVDP, CAS 40805-94-5) is a highly reactive organophosphate (OP) compound structurally related to bromfenvinphos and dichlorvos[1]. In pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2,2-dibromovinyl diethyl phosphate (DBVDP, CAS 40805-94-5) is a highly reactive organophosphate (OP) compound structurally related to bromfenvinphos and dichlorvos[1]. In pharmacokinetic profiling and environmental biomonitoring, tracking the intact parent compound and its metabolites requires ultra-sensitive mass spectrometry.

However, quantifying brominated compounds via LC-MS/MS presents a unique challenge: the natural presence of two bromine atoms ( 79 Br and 81 Br) creates a broad, complex isotopic envelope (M, M+2, M+4 at a 1:2:1 ratio). To prevent isotopic cross-talk and compensate for matrix-induced ion suppression, a stable isotope-labeled (SIL) internal standard is mandatory.

The Labeling Strategy: We employ a +10 Da mass shift by synthesizing [D10]-DBVDP . By deuterating the two ethyl groups rather than the vinyl moiety, we achieve a mass shift large enough to completely clear the M+4 natural isotopic peak, establishing a self-validating analytical system with zero MRM interference.

Synthesis Protocol: [D10]-2,2-Dibromovinyl Diethyl Phosphate

The synthesis leverages the Perkow Reaction , which is thermodynamically favored over the competing Michaelis-Arbuzov pathway when reacting trialkyl phosphites with α -halo carbonyls[2]. The reaction proceeds via an oxaphosphirane intermediate, followed by P-C bond cleavage and dealkylation.

Step-by-Step Synthesis
  • Causality Check: The extrusion of [D5]-ethyl bromide gas acts as a thermodynamic sink. By applying mild heat in the final step, we irreversibly drive the equilibrium toward the desired vinyl phosphate rather than the phosphonate byproduct.

  • Preparation: Purge a 50 mL flame-dried Schlenk flask with inert argon gas. Moisture must be strictly excluded to prevent the premature hydrolysis of the phosphite precursor.

  • Reagent Mixing: Dissolve 10.0 mmol of tribromoacetaldehyde (bromal) in 15 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Note: The Perkow reaction is highly exothermic; cooling prevents uncontrolled solvent boiling and minimizes degradation.

  • Addition: Add 10.5 mmol of [D10]-triethyl phosphite dropwise over 15 minutes via a syringe pump.

  • Intermediate Formation: Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete formation of the oxaphosphirane intermediate.

  • Elimination: Heat the mixture to 40 °C for 1 hour to drive the elimination of the [D5]-ethyl bromide byproduct.

  • Purification: Evaporate the DCM under reduced pressure. Purify the resulting [D10]-DBVDP via vacuum distillation (approx. 80 °C at 1.5 x 10⁻³ mmHg) to yield a pale yellow liquid.

Workflow & Pathway Visualization

G Bromal Bromal (Tribromoacetaldehyde) Intermediate Oxaphosphirane Intermediate Bromal->Intermediate Phosphite [D10]-Triethyl Phosphite Phosphite->Intermediate IS [D10]-DBVDP (Internal Standard) Intermediate->IS -[D5]-Ethyl Bromide Spike Spike IS & Equilibrate IS->Spike Add IS Sample Biological Matrix (Plasma/Urine) Sample->Spike SPE HLB Solid Phase Extraction Spike->SPE LCMS LC-MS/MS (MRM Mode) SPE->LCMS

Fig 1. Perkow synthesis of[D10]-DBVDP and subsequent LC-MS/MS biological tracking workflow.

LC-MS/MS Tracking Protocol

To accurately track DBVDP in biological matrices, sample preparation must eliminate endogenous salts and phospholipids that cause signal suppression[3].

Step-by-Step Extraction and Analysis
  • Matrix Spiking: Aliquot 500 µL of plasma (or urine) into a microcentrifuge tube. Add 10 µL of the synthesized 100 ng/mL [D10]-DBVDP internal standard. Vortex for 30 seconds to equilibrate.

  • Protein Precipitation: Add 500 µL of cold acetonitrile (-20 °C). Centrifuge at 14,000 x g for 10 minutes. Causality: Removing plasma proteins prior to Solid Phase Extraction (SPE) prevents frit clogging and enhances sorbent binding efficiency.

  • SPE Conditioning: Use Oasis HLB cartridges (30 mg/1 mL). Condition with 1 mL LC-MS grade methanol, followed by 1 mL LC-MS grade water.

  • Loading & Washing: Load the precipitated supernatant onto the cartridge. Wash with 1 mL of 5% methanol in water. Causality: The hydrophilic-lipophilic balance (HLB) sorbent strongly retains the moderately polar DBVDP while the 5% organic wash strips away highly polar urinary/plasma salts.

  • Elution & Reconstitution: Elute with 1 mL of 100% acetonitrile. Evaporate to dryness under a gentle stream of nitrogen at 35 °C. Reconstitute in 100 µL of initial mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm). Use a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

Quantitative Data Presentation

The mass transitions are specifically selected to monitor the 79 Br 81 Br isotopologue (the most abundant natural peak). The primary fragmentation pathway involves the loss of the dibromovinyl group, leaving the stable diethyl phosphate cation.

Table 1: Optimized MRM Transitions and Mass Spectrometry Parameters

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
DBVDP (Unlabeled)339.0155.01850
[D10]-DBVDP (IS)349.0165.01850

Table 2: Method Validation Parameters (n=6)

MatrixLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Mean Recovery (%)Intra-day CV (%)
Human Plasma0.5 - 5000.150.5092.44.8
Human Urine1.0 - 10000.301.0088.76.2

References

  • 2,2-dibromoethenyl diethyl phosph
  • A Comparative Computational Study on the Reaction of Chloroacetone With Trimethylphosphite: Perkow Versus Michaelis- Arbuzov Reaction Paths ResearchG
  • Population-Based Biomonitoring of Exposure to Organophosphate and Pyrethroid Pesticides in New York City N

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction for 2,2-Dibromovinyl Diethyl Phosphate

Welcome to the Technical Support Center. As drug development and environmental monitoring increasingly target complex organophosphates, achieving high-fidelity extraction of 2,2-dibromovinyl diethyl phosphate (CAS: 40805...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and environmental monitoring increasingly target complex organophosphates, achieving high-fidelity extraction of 2,2-dibromovinyl diethyl phosphate (CAS: 40805-94-5) requires strict control over thermodynamic and kinetic variables. This compound features a highly sensitive vinyl phosphate ester bond and an intermediate partition coefficient (XLogP3-AA ≈ 2.2)[1], making it susceptible to both hydrolytic degradation and poor phase partitioning if handled incorrectly.

This guide provides authoritative troubleshooting, self-validating protocols, and mechanistic insights to ensure your extraction workflows yield >90% recovery with high reproducibility.

Standard Optimized Extraction Workflow

ExtractionWorkflow A Aqueous Matrix (Organophosphate Analyte) B Internal Standard Spike (Self-Validation: TPP) A->B C pH Buffering (pH 6.0) Prevent Hydrolysis B->C D Salting-Out (1-5% NaCl) Drive Hydrophobic Partitioning C->D E Solvent Addition (Acetonitrile / Ethyl Acetate) D->E F Controlled Agitation (500 rpm for 15 min) E->F G Phase Separation (Centrifugation at 4000 x g) F->G H Organic Phase Recovery & GC-NPD / LC-MS Analysis G->H

Figure 1: Self-validating solvent extraction workflow for 2,2-dibromovinyl diethyl phosphate.

Troubleshooting & FAQs

Q1: Why am I seeing low recovery rates (<50%) when using highly non-polar solvents like hexane? A1: 2,2-dibromovinyl diethyl phosphate possesses an intermediate polarity. Highly non-polar solvents like hexane fail to disrupt the dipole-dipole interactions between the analyte and the aqueous matrix. Mechanistically, you must match the dielectric constant of the solvent to the analyte. Switching to moderately polar solvents like 2[2] or ethyl acetate significantly improves partitioning efficiency.

Q2: My analyte seems to degrade during the extraction process. How can I prevent this? A2: Organophosphates are notoriously sensitive to hydrolysis, particularly at pH > 7.0 and elevated temperatures. The P-O-vinyl bond cleaves rapidly in alkaline conditions. Causality: High thermal energy accelerates this nucleophilic attack. While some stable organophosphorus esters can tolerate extraction temperatures up to 80°C, temperatures approaching 100°C cause severe degradation[2]. Keep your aqueous phase strictly buffered at pH 6.0–6.5 and maintain extraction temperatures below 50°C[3].

Q3: Does agitation speed impact the thermodynamic equilibrium of the extraction? A3: Yes, profoundly. Agitation controls the mass transfer kinetics across the aqueous-organic phase boundary. Research demonstrates that a moderate stirring speed of 4[4] is optimal. Excessively high agitation (e.g., >700 rpm) induces micro-emulsions and turbulence that exceeds the analyte's adsorption rate, reducing extraction efficiency. Conversely, insufficient agitation (<300 rpm) results in poor mass transfer[4].

Q4: How do I resolve persistent emulsions during the liquid-liquid extraction (LLE) phase? A4: Emulsions occur due to co-extracted matrix surfactants stabilizing the phase boundary. Implement the "salting-out" effect . By adding NaCl (1% to 5% w/v)[3], you increase the ionic strength of the aqueous phase. This tightly binds water molecules in hydration shells around the salt ions, thermodynamically forcing the less polar 2,2-dibromovinyl diethyl phosphate into the organic phase while simultaneously increasing the density differential to break the emulsion.

Q5: What if my sample matrix (e.g., biological fluids or agricultural extracts) is highly complex? A5: If LLE fails due to matrix interference, transition to Dispersive Solid-Phase Extraction (DSPE). Recent advancements using metal-organic frameworks (like amorphous UiO-66) as DSPE adsorbents have demonstrated exceptional cleanup capabilities for organophosphates, yielding 5[5] even in complex matrices like fruit juices.

Quantitative Data: Extraction Parameter Optimization

The following table synthesizes the impact of various thermodynamic and kinetic parameters on the extraction efficiency of vinyl-ester organophosphates.

Solvent SystemAgitation (rpm)Temp (°C)NaCl AdditionEst. Recovery (%)Emulsion Risk
Hexane50025None< 45%Low
Acetonitrile500601% w/v85 - 95%Low
Ethyl Acetate30025None60 - 70%High
Ethyl Acetate 500 25 5% w/v 92 - 98% Low
Dichloromethane700251% w/v75 - 80%Moderate

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, this protocol integrates a self-validating internal standard (IS) loop . By spiking a surrogate compound (Triphenyl phosphate, TPP) prior to extraction, you can mathematically prove whether a low yield is due to mechanical extraction failure or downstream analytical suppression.

Phase 1: Matrix Preparation & Stabilization
  • Aliquot: Transfer exactly 10.0 mL of the aqueous sample into a 50 mL polypropylene centrifuge tube.

  • Self-Validation Spike: Add 50 µL of a 10 µg/mL Triphenyl phosphate (TPP) internal standard solution. Causality: TPP mimics the target analyte's partitioning behavior but is highly stable, acting as an independent control for extraction mechanics.

  • pH Buffering: Add 2.0 mL of 0.1 M phosphate buffer (pH 6.0). Verify pH. Causality: Neutralizes alkaline elements in the matrix to prevent base-catalyzed hydrolysis of the 2,2-dibromovinyl moiety.

  • Salting-Out: Add 0.5 g of anhydrous NaCl (equivalent to 5% w/v) and vortex until completely dissolved.

Phase 2: Kinetic Partitioning
  • Solvent Addition: Add exactly 5.0 mL of extraction-grade Ethyl Acetate or Acetonitrile.

  • Controlled Agitation: Place the tubes on a mechanical shaker set strictly to 500 rpm for 15 minutes. Causality: 500 rpm provides optimal convection without disrupting analyte-solvent interactions or forming unbreakable micro-emulsions[4].

Phase 3: Phase Separation & Recovery
  • Centrifugation: Centrifuge the mixture at 4000 x g for 10 minutes at 4°C. Causality: The low temperature prevents thermal degradation while the high G-force cleanly shears any residual phase-boundary emulsions.

  • Recovery: Carefully aspirate the upper organic layer using a glass Pasteur pipette and transfer it to a clean vial containing 0.5 g of anhydrous sodium sulfate ( Na2​SO4​ ) to remove residual water.

  • Concentration: Decant the dried solvent into a collection vial and evaporate to near-dryness under a gentle stream of ultra-high-purity Nitrogen at room temperature. Reconstitute in 1.0 mL of mobile phase for LC-MS/MS or GC-NPD analysis.

  • Validation Check: Calculate the recovery of the TPP internal standard. If TPP recovery is <80%, discard the batch and investigate mechanical losses (e.g., poor phase separation). If TPP recovery is >80% but the target analyte is low, investigate matrix-induced degradation.

References

  • Guidechem. "2,2-dibromoethenyl diethyl phosphate 40805-94-5 wiki".
  • Semantic Scholar. "Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Sol".
  • ResearchGate. "Optimization of the methodology for the extraction of organophosphate pesticides by HS–SPME–GC–NPD".
  • RACCEFYN. "Optimización de la metodología para la extracción de plaguicidas organofosforados...".
  • PubMed. "Efficient and Sensitive Detection of Organophosphate Pesticides in Orange Juice Using Dispersed Solid-Phase Extraction Based on Amorphous UiO-66".

Sources

Optimization

Technical Support Center: Strategies for Preventing Aqueous Hydrolysis of 2,2-dibromovinyl diethyl phosphate

Introduction: Welcome to the technical support guide for handling 2,2-dibromovinyl diethyl phosphate. As a member of the organophosphorus ester class of compounds, this analyte exhibits significant susceptibility to degr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for handling 2,2-dibromovinyl diethyl phosphate. As a member of the organophosphorus ester class of compounds, this analyte exhibits significant susceptibility to degradation via aqueous hydrolysis. This instability presents a critical challenge during sample collection, storage, and preparation, potentially leading to inaccurate quantification and compromised experimental results. This guide is designed for researchers, analytical scientists, and drug development professionals to provide a deep understanding of the hydrolysis mechanism and to offer field-proven strategies, detailed protocols, and troubleshooting advice to ensure the integrity of your samples throughout the analytical workflow.

Section 1: Understanding the Problem: The Hydrolysis of 2,2-dibromovinyl diethyl phosphate

Q: What is aqueous hydrolysis and why is this specific compound so susceptible?

A: Aqueous hydrolysis is a chemical reaction in which a water molecule cleaves one or more bonds in a compound. Organophosphorus esters, including 2,2-dibromovinyl diethyl phosphate, are classic examples of compounds prone to this degradation pathway.[1] The central phosphorus atom is electrophilic (electron-deficient) and is therefore a prime target for nucleophilic attack by water or hydroxide ions (OH⁻).[2]

The susceptibility of 2,2-dibromovinyl diethyl phosphate is enhanced by its specific structure:

  • Phosphoester Bond: The P-O-C linkage is inherently liable to cleavage.

  • Vinyl Group: The presence of the vinyl group (C=C) influences the electronic properties of the molecule.

  • Electron-Withdrawing Groups: The two bromine atoms on the vinyl group are strongly electron-withdrawing, further increasing the electrophilicity of the phosphorus center and making it more vulnerable to attack.[3]

The hydrolysis can proceed through different mechanisms depending on the pH, but it generally involves the cleavage of the phosphate ester bond, leading to the formation of diethyl phosphate and an unstable enol that rapidly converts to a more stable carbonyl compound.[3][4]

Hydrolysis_Mechanism reactant_node reactant_node reagent_node reagent_node product_node product_node sub 2,2-dibromovinyl diethyl phosphate p1 Diethyl Phosphate sub->p1 Hydrolysis at P-O Bond p2 2,2-dibromoacetaldehyde (Degradation Product) sub->p2 Cleavage & Rearrangement h2o H₂O / OH⁻ (Nucleophile) h2o->sub Nucleophilic Attack on Phosphorus Center

Caption: Proposed hydrolytic degradation of 2,2-dibromovinyl diethyl phosphate.

Q: What are the primary factors that accelerate hydrolysis?

A: The rate of hydrolysis is highly dependent on environmental conditions. The three most critical factors to control during sample preparation are:

  • pH: This is the most significant factor. Organophosphorus esters are known to hydrolyze under both acidic and basic conditions.[5] The rate of hydrolysis is typically minimized in a narrow, near-neutral pH range. For many organophosphates, extreme pH values can increase the degradation rate by several orders of magnitude.[6]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[7] Processing samples at elevated temperatures, even for short periods, can lead to significant analyte loss. This includes steps like solvent evaporation. For example, methods for the related compound Naled specify keeping rotary evaporator water baths at or below 30°C.[8]

  • Presence of Enzymes: In biological matrices (e.g., plasma, tissue homogenates), enzymes such as esterases and phosphatases can rapidly catalyze the hydrolysis of phosphate esters.[9][10]

Section 2: Core Preventative Strategies & Best Practices

Q: How can I effectively control the pH of my sample to maximize analyte stability?

A: Maintaining a neutral pH is the cornerstone of preventing hydrolysis for this compound.

  • Immediate pH Measurement and Adjustment: Upon sample collection, measure the pH. If it is outside the optimal range of pH 6.0-8.0 , adjust it immediately using dilute solutions of acid (e.g., phosphoric acid) or base (e.g., sodium hydroxide). Proper pH is critical for good analyte recoveries.[11]

  • Buffering: For complex matrices or when samples cannot be extracted immediately, consider using a buffer system (e.g., a phosphate buffer) to stabilize the pH. However, always run a blank to ensure the buffer itself does not introduce interferences.

  • Minimize Aqueous Contact Time: The ultimate goal is to move the analyte from the aqueous sample matrix into a non-aqueous organic solvent as quickly as possible. Plan your workflow to minimize the time the analyte spends in its original aqueous state.

Q: What are the best practices for solvent selection and handling to avoid water-induced degradation?

A: The choice of solvent and the exclusion of water are paramount.

  • Use Anhydrous, Aprotic Solvents: For extraction, use high-purity, anhydrous-grade aprotic solvents that do not participate in the hydrolysis reaction. Common choices for organophosphate extraction include dichloromethane (DCM), ethyl acetate, and hexane.[8][12][13]

  • Employ a Drying Agent: After liquid-liquid extraction, there will inevitably be some residual water dissolved in the organic phase. This water must be removed. The most common and effective method is to pass the organic extract through a column of anhydrous sodium sulfate or to add the anhydrous sodium sulfate directly to the extract, swirl, and then filter or decant.[8]

  • Proper Storage of Solvents: Ensure your organic solvents are stored properly with desiccant caps or under an inert atmosphere (e.g., nitrogen) to prevent the absorption of atmospheric moisture over time.

Q: How critical is temperature control throughout the sample preparation workflow?

A: Temperature control is non-negotiable for maintaining the integrity of 2,2-dibromovinyl diethyl phosphate.

  • Sample Collection and Storage: Collect samples and immediately place them on ice. For any storage longer than a few hours, samples should be frozen at -20°C or below .[14][15]

  • Extraction and Processing: Perform all extraction and handling steps in a cold room, on an ice bath, or using pre-chilled glassware and solvents whenever feasible.

  • Solvent Evaporation: If a concentration step is required, use a gentle stream of nitrogen or a rotary evaporator with the water bath temperature set to not exceed 40°C .[11] Some sensitive methods recommend an even lower temperature of 30°C.[8]

ParameterRecommended ConditionRationale
Sample pH 6.0 - 8.0Minimizes both acid- and base-catalyzed hydrolysis.[11]
Processing Temperature On ice / ≤ 4°CSlows the kinetic rate of the hydrolysis reaction.[15]
Storage Temperature ≤ -20°CEnsures long-term stability by drastically reducing reaction rates.[14]
Solvent Evaporation < 40°CPrevents thermal degradation of the analyte.[8][11]
Solvents Anhydrous, AproticPrevents the solvent from acting as a reactant (source of water).
Drying Agent Anhydrous Sodium SulfateRemoves residual water from the final organic extract.[8]
Table 1: Summary of Critical Parameters for Preventing Hydrolysis.

Section 3: Recommended Sample Preparation Protocol

This section details a robust liquid-liquid extraction (LLE) protocol for aqueous samples, incorporating the principles discussed above. This method is widely applicable and serves as an excellent starting point for method development.

LLE_Workflow start Start: Aqueous Sample step1 Step 1: pH Control Measure pH of sample. Adjust to pH 6.0-8.0 using dilute H₃PO₄ or NaOH. start->step1 step2 Step 2: Fortification (QC) Spike sample with internal standard and/or QC standards. step1->step2 step3 Step 3: Extraction Transfer to separatory funnel. Add extraction solvent (e.g., DCM). Shake vigorously for 2 min. step2->step3 step4 Step 4: Phase Separation Allow layers to separate. Drain the lower organic layer. step3->step4 step5 Step 5: Drying Pass organic extract through a funnel containing anhydrous sodium sulfate. step4->step5 step6 step6 step5->step6 end Analysis by GC or LC step6->end

Caption: Recommended Liquid-Liquid Extraction (LLE) workflow for 2,2-dibromovinyl diethyl phosphate.

Protocol: Liquid-Liquid Extraction (LLE) for Aqueous Samples

Materials:

  • Aqueous Sample (e.g., wastewater, buffer solution)

  • Separatory Funnel (2-3x the sample volume)

  • Dichloromethane (DCM), pesticide or HPLC grade

  • Anhydrous Sodium Sulfate, granular

  • Dilute Phosphoric Acid and Sodium Hydroxide (for pH adjustment)

  • Concentration tube

  • Nitrogen evaporator or rotary evaporator (<40°C water bath)

  • Glassware (pre-cleaned)

Procedure:

  • Sample Collection & pH Adjustment: Collect a known volume of the aqueous sample (e.g., 100 mL) into a clean glass container. Immediately place on ice. Measure the pH and carefully adjust to within the 6.0-8.0 range.

  • Fortification (for QC): If required, add internal standards, surrogates, or matrix spike standards at this stage and briefly mix.

  • First Extraction: Transfer the pH-adjusted sample to a separatory funnel. Add an appropriate volume of DCM (e.g., 50 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The DCM will be the bottom (lower) layer.

  • Collect Organic Phase: Drain the lower DCM layer into a clean flask.

  • Repeat Extraction: Perform a second extraction on the remaining aqueous layer with a fresh aliquot of DCM (e.g., 50 mL) to ensure complete recovery. Combine this second DCM extract with the first.

  • Drying Step: Place a small plug of glass wool in a glass funnel and fill it with anhydrous sodium sulfate. Pass the combined DCM extracts through this drying column into a concentration tube. This step is critical for removing residual water.[8]

  • Concentration: Place the tube in a nitrogen evaporator with a water bath set to <40°C. Gently concentrate the extract to the desired final volume (e.g., 1.0 mL).

  • Analysis: The sample is now ready for analysis by an appropriate chromatographic technique (e.g., GC-NPD, GC-MS).

Section 4: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Analyte Recovery Hydrolysis during preparation: Sample pH was too acidic or basic; sample was processed at room temperature; extraction time in aqueous phase was too long.Verify pH of a fresh sample aliquot is between 6.0-8.0 before extraction.[11] Process all samples on ice. Minimize delays between steps.
Inefficient Extraction: Insufficient shaking; incorrect solvent-to-sample ratio.Ensure vigorous shaking for the full recommended time. Use a standard solvent:sample ratio (e.g., 1:2 v/v) and perform at least two extractions.
High Levels of Degradation Products Hydrolysis during preparation: As above, severe pH or temperature excursions.Re-evaluate the entire workflow against the recommended protocol, paying close attention to pH and temperature control points.
Thermal Degradation in GC Inlet: The GC inlet is a common site for degradation of thermally labile pesticides like organophosphates.[16]Use an ultra-inert or deactivated GC inlet liner.[16] Lower the inlet temperature to the lowest practical point that still ensures efficient vaporization.
Poor Reproducibility (High %RSD) Inconsistent Sample Handling: Variations in extraction time, shaking intensity, pH adjustment, or evaporation rate between samples.Standardize every step of the protocol. Use a mechanical shaker for consistent extraction. Prepare all samples in a single batch to minimize temporal variations.
Water in Final Extract: Inconsistent drying leads to variable hydrolysis post-extraction.Ensure the sodium sulfate is fresh and completely anhydrous. Do not let the organic extract sit for extended periods before analysis, even after drying.

Section 5: Frequently Asked Questions (FAQs)

  • Q: My sample is a solid matrix like soil or food. How do I adapt this protocol?

    • A: For solid matrices, you must first perform a solid-liquid extraction to get the analyte into a solvent. A common approach is to homogenize the sample with an anhydrous solvent like acetonitrile or acetone. After extraction, the principles remain the same: remove water, control pH if any aqueous partitioning is done, and manage temperature carefully. Techniques like QuEChERS are often used but require careful selection of buffer salts to maintain a neutral pH.[15][17][18]

  • Q: Can I use chemical stabilizers to prevent hydrolysis?

    • A: While some methods for related compounds mention specific additives, the most robust and universally accepted approach is to control the physical conditions (pH, temperature) and minimize water contact rather than adding potential chemical interferents.[10][19] If you must store aqueous samples, freezing at -20°C after pH adjustment is the most effective stabilization technique.[14]

  • Q: How long can I store my prepared extracts before analysis?

    • A: Extracts in an anhydrous organic solvent are significantly more stable than the original aqueous samples. For best results, analyze as soon as possible. If storage is necessary, store in a sealed, airtight vial (e.g., amber autosampler vial with a PTFE-lined cap) at ≤ 4°C for short-term storage (1-2 days) or at -20°C for longer periods.[20]

References

  • [Time in Asia/Manila]. Google Search.
  • Shibamoto, T., & Namera, A. (1997). Development and Validation of an Analytical Method for Naled and Dichlorvos in Air. Journal of Agricultural and Food Chemistry. ACS Publications. [Link]

  • University of California, Davis. HYDROLYSIS. Chem 241: Environmental Chemistry. [Link]

  • Gomez, J. A., et al. Hydrolysis of Phosphorus Esters: A Computational Study. Defense Technical Information Center (DTIC). [Link]

  • U.S. Environmental Protection Agency. Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. EPA. [Link]

  • OI Analytical. Analysis of organophosphorus pesticides using GC/PFPD and EPA method 8141B. Application Note. [Link]

  • U.S. Environmental Protection Agency. Environmental Chemistry Methods: Naled; 404941-01. EPA. [Link]

  • U.S. Environmental Protection Agency. Method 622: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. EPA. [Link]

  • Li, X., et al. (2021). Phosphorus Deficiency Promoted Hydrolysis of Organophosphate Esters in Plants: Mechanisms and Transformation Pathways. PubMed. [Link]

  • Olgun, U., & Aviyente, V. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. ACS Publications. [Link]

  • U.S. Environmental Protection Agency. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA. [Link]

  • Barreto, M. C., et al. (2016). Organophosphorus pesticides degrading bacteria present in contaminated soils. Redalyc. [Link]

  • Aco Mold. (2024). Three types of hydrolysis and ways to prevent hydrolysis. [Link]

  • U.S. Environmental Protection Agency. NEIC Pesticide Sampling Guide. EPA. [Link]

  • Technology Networks. (2022). 8 Top Tips For Pesticide Screening. [Link]

  • Beynon, K. I., Hutson, D. H., & Wright, A. N. (1973). The metabolism and degradation of vinyl phosphate insecticides. PubMed. [Link]

  • Singh, B. K. (2006). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews, Oxford Academic. [Link]

  • Pang, G. F., et al. (2006). Simultaneous Determination of Dichlorvos, Trichlorfon and Naled in Fruits and Vegetables by Liquid Chromatography with Tandem Mass Spectrometry. ResearchGate. [Link]

  • Shrestha, A., et al. (2022). Review on sample preparation approaches for chromatographic analysis of organophosphorus pesticides. ResearchGate. [Link]

  • Nowak, P., & Gnus, M. (2022). Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents. MDPI. [Link]

  • Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. [Link]

  • California Department of Toxic Substances Control. Sample Preparation for the Analysis of Organophosphate and Brominated Flame Retardants in Consumer Products Using Sonication. DTSC. [Link]

  • Organomation. Pesticide Sample Preparation. [Link]

  • Al-Qaim, F. F., et al. (2021). Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices. PubMed. [Link]

  • SCION Instruments. (2024). A Comprehensive Guide to Pesticide Residue Analysis. [Link]

  • U.S. Environmental Protection Agency. Method 8141B: Organophosphorus Compounds by Gas Chromatography. EPA. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Dichlorvos. NCBI Bookshelf. [Link]

  • Sustainability Directory. (2023). Pesticide Degradation Pathways. [Link]

  • LCGC. (2015). Pesticide Residue Analysis: Tips and Tricks for the Whole Workflow. [Link]

  • Jayanthi, V., et al. (2023). Biodegradation of monocrotophos, cypermethrin & fipronil by Proteus myxofaciens VITVJ1: A plant - microbe based remediation. PMC. [Link]

  • Indian Filters. What is Hydrolysis in Filter Bags? Effect of Hydrolysis on different filter bags and how to prevent Hydrolysis. [Link]

  • myADLM. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. [Link]

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Troubleshooting

Technical Support Center: Overcoming Thermal Degradation of 2,2-Dibromovinyl Diethyl Phosphate in GC Analysis

Welcome to the Advanced Chromatography Support Hub. 2,2-dibromovinyl diethyl phosphate is a highly polar, thermally labile organophosphate compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Hub. 2,2-dibromovinyl diethyl phosphate is a highly polar, thermally labile organophosphate compound. During Gas Chromatography (GC) analysis, researchers frequently encounter poor recoveries, severe peak tailing, and non-linear calibration curves. These issues primarily stem from thermal degradation and adsorption within the GC sample flow path.

This support guide provides field-proven methodologies to diagnose, troubleshoot, and permanently resolve these analytical bottlenecks.

Section 1: Diagnostic Hub & Mechanistic Insights

Q: Why does 2,2-dibromovinyl diethyl phosphate degrade during GC analysis?

A: The degradation is a function of both thermal shock and catalytic breakdown. When the analyte is introduced into a standard hot split/splitless injector (typically held at a constant 250°C), the sudden thermal expansion causes the molecule to interact with active sites—such as exposed silanol groups on the glass liner or metal ions in the injection port [[1]](). This interaction catalyzes two primary degradation pathways:

  • Dealkylation: Cleavage of the diethyl phosphate ester bonds.

  • Debromination: Loss of the bromine atoms from the vinyl group.

This results in the formation of breakdown products (such as dichlorvos analogs), complete loss of the parent compound signal, and severe peak tailing 1.

Pathway OP 2,2-dibromovinyl diethyl phosphate ActiveSite Active Sites & Heat (>200°C in Inlet) OP->ActiveSite Injection Deg1 Debromination (Loss of Br) ActiveSite->Deg1 Thermal Stress Deg2 Dealkylation (Loss of Ethyl) ActiveSite->Deg2 Catalytic Breakdown Result Peak Tailing & Quantification Error Deg1->Result Deg2->Result

Mechanistic Pathway of Organophosphate Thermal Degradation in GC Inlets.

Section 2: Core Troubleshooting Protocols

Q: How can I modify my GC injection parameters to prevent thermal shock?

A: Transitioning from a hot splitless injection to a Programmed Temperature Vaporizing (PTV) inlet is the most effective hardware intervention 2. A PTV inlet introduces the sample at a temperature below the solvent's boiling point, allowing gentle solvent evaporation before rapidly heating to transfer the analytes to the column. This minimizes the analyte's residence time at high temperatures 2.

Step-by-Step Methodology: PTV Injection Setup
  • Liner Selection: Install a highly deactivated, baffled PTV liner. Crucial Causality: Strictly avoid liners packed with standard glass wool. The high surface area of glass wool acts as a massive catalytic bed for organophosphate degradation.

  • Initial Temperature: Set the initial PTV temperature to 60°C (or approximately 10°C below the boiling point of your injection solvent).

  • Solvent Venting: Hold the initial temperature for 0.1 to 0.5 minutes with the split valve open (e.g., 50 mL/min) to vent the bulk solvent.

  • Transfer Ramp: Close the split valve (splitless mode) and rapidly ramp the inlet temperature at 10°C/sec to 250°C.

  • Bake-out: After the splitless transfer time (typically 1.5 minutes), open the split valve and ramp the inlet to 280°C to clean the liner for the subsequent injection.

Q: Even with a PTV inlet, I am seeing matrix-induced signal enhancement. How do I standardize my recoveries?

A: Matrix-induced chromatographic enhancement occurs when matrix components (like lipids or pigments) temporarily block the active sites in the GC liner and column, protecting the organophosphate from degradation 3. Consequently, standards prepared in pure solvent degrade, while analytes in the sample matrix do not, leading to artificially high recoveries (often >120%). To create a self-validating system and normalize this effect, you must use Analyte Protectants (APs) 4.

Step-by-Step Methodology: Preparation and Application of Analyte Protectants

APs are heavily hydroxylated compounds that strongly bind to active sites via hydrogen bonding, effectively masking them from the target analytes 4.

  • Stock Solution Preparation:

    • Early-eluting protectant: Weigh 200 mg of 3-ethoxy-1,2-propanediol into a 1 mL volumetric flask and dilute with acetonitrile 4.

    • Late-eluting protectant: Dissolve 50 mg of D-sorbitol in 1 mL of a 1:1 acetonitrile:water mixture 3.

  • Working AP Mix: Combine the stock solutions to create a master mix.

  • Application: Add 10 µL of the AP mix to every 1 mL of both your calibration standards (in pure solvent) and your final sample extracts prior to injection.

  • System Validation: Inject the protected solvent standards. The peak areas should now match the peak areas of matrix-matched standards. If they align, this validates that the active sites are fully masked and thermal degradation is halted 3.

Workflow Start Symptom: Low Recovery of Target Analyte Inlet 1. Optimize Inlet (Reduce Thermal Shock) Start->Inlet Column 2. Optimize Column (Reduce Residence Time) Start->Column Matrix 3. Mask Active Sites (Analyte Protectants) Start->Matrix PTV Use PTV Injector (Start at 60°C) Inlet->PTV Liner Deactivated Liner (No Glass Wool) Inlet->Liner Phase Thin-Film Phase (e.g., 0.25 µm DB-5MS) Column->Phase AP Add 3-Ethoxy-1,2-propanediol & D-Sorbitol Matrix->AP

GC Troubleshooting Workflow for Organophosphate Thermal Degradation.

Section 3: Quantitative Data & Performance Comparison

To illustrate the necessity of hardware and chemical optimization, the table below summarizes the expected performance of 2,2-dibromovinyl diethyl phosphate under various GC injection conditions.

Injection TechniqueInlet Temperature ProfileResidence Time at High TempDegradation RiskExpected Recovery (%)
Hot Splitless Constant 250°CHighSevere40 - 60%
Pulsed Splitless Constant 250°CMedium (Fast transfer)Moderate70 - 85%
PTV (Solvent Vent) 60°C 250°CLowMinimal95 - 100%
Cold On-Column (COC) Oven trackingMinimalVery Low98 - 100%

Section 4: FAQs for Routine Maintenance

Q: How should I optimize my GC column to reduce residence time? A: Use a thin-film, low-polarity stationary phase (e.g., 5% phenyl/95% dimethylpolysiloxane, 0.25 µm film thickness). A thinner film reduces the retention time, allowing the 2,2-dibromovinyl diethyl phosphate to elute at a lower oven temperature, thereby minimizing thermal exposure during the chromatographic run.

Q: How often should I perform column maintenance for this specific assay? A: Organophosphates are highly sensitive to non-volatile matrix build-up at the head of the column. Trim 0.5 to 1.0 meter from the front of the analytical column every 50-100 injections, or as soon as peak tailing exceeds a symmetry factor of 1.5. Always use a deactivated fused silica retention gap (guard column) to protect the analytical column.

References

  • Performance of programmed temperature vaporizer, pulsed splitless and on-column injection techniques in analysis of pesticide residues in plant matrices Journal of Chromatography A 2

  • Analytical Study of Trichlorfon Residues in Kaki Fruit and Cauliflower Samples by Liquid Chromatography−Electrospray Tandem Mass Spectrometry Journal of Agricultural and Food Chemistry (ACS Publications) 1

  • Combination of Analyte Protectants To Overcome Matrix Effects in Routine GC Analysis of Pesticide Residues in Food Matrixes Analytical Chemistry (ACS Publications) 4

  • Using Analyte Protectants and Solvent Selection to Maximize the Stability of Organophosphorus Pesticides during GC/MS Analysis Agilent Technologies 3

Sources

Optimization

Minimizing matrix effects in 2,2-dibromovinyl diethyl phosphate environmental testing

Welcome to the technical support resource for the environmental testing of 2,2-dibromovinyl diethyl phosphate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the environmental testing of 2,2-dibromovinyl diethyl phosphate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of accurately quantifying this organophosphorus compound in complex environmental matrices. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated protocols to minimize matrix effects and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of 2,2-dibromovinyl diethyl phosphate and the phenomenon of matrix effects.

Q1: What are matrix effects and why are they a significant concern in the analysis of 2,2-dibromovinyl diethyl phosphate?

A: Matrix effects are the alteration of an analyte's analytical signal (suppression or enhancement) due to the co-eluting components of the sample matrix.[1][2] In the context of 2,2-dibromovinyl diethyl phosphate analysis in environmental samples like soil, water, or biota, these co-extracted substances (e.g., humic acids, lipids, pigments) can interfere with the ionization process in mass spectrometry or interact with the analyte at active sites in the gas chromatography system.[3][4] This interference can lead to inaccurate quantification, either underestimating or overestimating the true concentration of the pesticide, thereby compromising the reliability of environmental monitoring data.[5][6]

Q2: How can I determine if my analysis is being impacted by matrix effects?

A: A common method to quantify matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a blank matrix extract (matrix-matched calibration).[1] A significant difference between the two slopes indicates the presence of matrix effects. Another technique is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. A dip or rise in the baseline signal as the blank matrix extract elutes indicates regions of ion suppression or enhancement, respectively.[1]

Q3: What are the recommended analytical techniques for the determination of 2,2-dibromovinyl diethyl phosphate in environmental samples?

A: Due to the complexity of environmental matrices and the need for high sensitivity and selectivity, gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques.[7][8] These methods offer excellent capabilities for detecting and quantifying trace levels of organophosphorus pesticides like 2,2-dibromovinyl diethyl phosphate.[9]

Q4: What is the QuEChERS method, and why is it frequently recommended for this type of analysis?

A: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It is a sample preparation technique that streamlines the extraction and cleanup of pesticide residues from a wide variety of sample matrices.[10][11] The method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a cleanup step called dispersive solid-phase extraction (dSPE).[9][12] QuEChERS is highly effective at removing a significant portion of matrix interferences, which is crucial for minimizing matrix effects in subsequent chromatographic analysis.[13][14]

Q5: What are the most effective strategies for sample preparation to minimize matrix effects?

A: A robust sample preparation protocol is the first line of defense against matrix effects. The QuEChERS method with a dSPE cleanup is a highly effective approach.[12] The choice of dSPE sorbents is critical and should be tailored to the matrix. For example, primary secondary amine (PSA) is used to remove sugars and organic acids, C18 is effective for removing nonpolar interferences like lipids, and graphitized carbon black (GCB) is used for removing pigments and sterols.[12][13] Other techniques like solid-phase extraction (SPE) can also provide excellent cleanup.[15][16]

Q6: Should I use matrix-matched calibration or internal standards to compensate for matrix effects?

A: Both are valid approaches, and the choice depends on the specific application and availability of standards.

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This is a very effective way to compensate for matrix effects as the standards and samples are affected similarly.[6][8] However, it requires a representative blank matrix for each sample type.

  • Internal Standards: An internal standard is a compound that is chemically similar to the analyte but not present in the sample. It is added to all samples, standards, and blanks at a constant concentration. Ideally, an isotopically labeled version of the analyte is used.[5][17] The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the analyte's signal. This method is very powerful but can be limited by the availability and cost of appropriate internal standards.

In many cases, a combination of a good cleanup procedure and the use of an internal standard provides the most robust and accurate results.

Part 2: Troubleshooting Guides

This section provides practical solutions to common problems encountered during the analysis of 2,2-dibromovinyl diethyl phosphate.

Guide 1: Poor Recovery and Inconsistent Results
  • Symptom: You are observing low or highly variable recovery of 2,2-dibromovinyl diethyl phosphate during method validation or routine analysis.

  • Possible Causes & Solutions:

    • Incomplete Extraction: The chosen extraction solvent or procedure may not be efficiently extracting the analyte from the sample matrix.

      • Solution: Ensure the sample is thoroughly homogenized. For the QuEChERS method, ensure vigorous shaking during the extraction step.[10] Consider increasing the extraction time or using a different solvent system.

    • Analyte Degradation: 2,2-dibromovinyl diethyl phosphate may be degrading during sample preparation or analysis.

      • Solution: Check the pH of your sample and extracts. Some pesticides are sensitive to pH. The use of buffered QuEChERS methods can help maintain a stable pH.[9] Also, check for active sites in your GC inlet, which can be a source of degradation.[3]

    • Ineffective Cleanup: The dSPE cleanup step may not be adequately removing interfering compounds, leading to matrix effects that manifest as poor recovery.

      • Solution: Re-evaluate your choice of dSPE sorbents based on the sample matrix. You may need to use a combination of sorbents or adjust the amount used.

    • Instrumental Issues: Problems with the GC or LC system can lead to inconsistent results.

      • Solution: Perform routine maintenance on your instrument, including cleaning the ion source, replacing the liner and septum in the GC inlet, and checking for leaks.[7]

Guide 2: Signal Suppression or Enhancement in Mass Spectrometry
  • Symptom: You observe a consistent decrease (suppression) or increase (enhancement) in the signal intensity of 2,2-dibromovinyl diethyl phosphate when analyzing samples compared to a pure standard.

  • Possible Causes & Solutions:

    • Co-eluting Matrix Components: This is the primary cause of signal suppression or enhancement in ESI-LC-MS/MS and can also affect GC-MS/MS.[1][2]

      • Solution 1: Improve Chromatographic Separation: Modify your chromatographic method to separate the analyte from the interfering matrix components. This can involve changing the column, adjusting the gradient profile (in LC), or the temperature program (in GC).

      • Solution 2: Enhance Sample Cleanup: Use a more rigorous cleanup procedure. Experiment with different dSPE sorbents or consider using a cartridge-based SPE cleanup for more challenging matrices.[18]

      • Solution 3: Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the analyte's signal.[19] However, ensure that the diluted concentration of the analyte is still above the limit of quantitation.

      • Solution 4: Use a Different Ionization Source: If available, switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) in LC-MS may help, as they have different susceptibilities to matrix effects.

Guide 3: Chromatographic Issues (Peak Tailing, Broadening, or Shifting)
  • Symptom: You are observing poor chromatographic peak shape (tailing or broadening) or shifts in retention time for 2,2-dibromovinyl diethyl phosphate.

  • Possible Causes & Solutions:

    • Active Sites in the GC System: Active sites in the GC inlet liner, column, or MS ion source can cause peak tailing for polar compounds like organophosphates.[3]

      • Solution: Use a deactivated inlet liner and perform regular maintenance. Consider using an analyte protectant, which is a compound added to the sample to block active sites.[3]

    • Matrix Overload on the Column: High concentrations of matrix components can overload the analytical column, leading to peak broadening and shifts in retention time.

      • Solution: Improve the sample cleanup to remove more of the matrix. Diluting the sample extract can also help.

    • Incompatible Solvent for Injection: Injecting a sample in a solvent that is too strong for the initial mobile phase conditions (in LC) can cause peak distortion.

      • Solution: Ensure the final extract is in a solvent compatible with your mobile phase. If necessary, evaporate the extract and reconstitute it in a weaker solvent.[20]

Part 3: Protocols and Workflows

Detailed QuEChERS Protocol for Soil and Water Samples

This protocol is a general guideline and may require optimization for your specific matrix and analytical instrumentation.

Materials:

  • Homogenized soil sample or water sample

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • dSPE cleanup tubes containing appropriate sorbents (e.g., PSA, C18, GCB)

  • 50 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Soil: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex to create a slurry.

    • Water: Place 15 mL of the water sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 15 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salt packet.

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at >3000 x g for 5 minutes.

  • Dispersive SPE Cleanup (dSPE):

    • Take an aliquot of the acetonitrile supernatant (upper layer).

    • Transfer the aliquot to a dSPE tube containing the selected sorbents. The choice of sorbents depends on the matrix (see table below).

    • Vortex for 30 seconds.

    • Centrifuge at >3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Carefully transfer the cleaned supernatant to a clean vial.

    • The extract is now ready for analysis by GC-MS/MS or LC-MS/MS. Depending on the sensitivity of your instrument, you may need to concentrate the extract by evaporating the solvent under a gentle stream of nitrogen and reconstituting it in a smaller volume of an appropriate solvent.

Recommended dSPE Sorbents for Different Matrices

Matrix TypePrimary Sorbent(s)Purpose
General Fruits & Vegetables PSA + MgSO4Removes organic acids, sugars, and some lipids.
Pigmented Fruits & Vegetables PSA + C18 + GCB + MgSO4Removes pigments (e.g., chlorophyll, carotenoids) in addition to acids and lipids.
Fatty Matrices (e.g., soil with high organic content) C18 + PSA + MgSO4Removes a larger amount of lipids and nonpolar interferences.
Procedure for Preparing Matrix-Matched Standards
  • Obtain a blank sample of the matrix you are analyzing (e.g., soil, water) that is known to be free of 2,2-dibromovinyl diethyl phosphate.

  • Process the blank matrix sample using the exact same extraction and cleanup procedure as your unknown samples.

  • The resulting blank matrix extract will be used as the diluent for your calibration standards.

  • Prepare a stock solution of 2,2-dibromovinyl diethyl phosphate in a pure solvent (e.g., acetonitrile).

  • Create a series of calibration standards by serially diluting the stock solution with the blank matrix extract. This will give you a set of standards with known concentrations of the analyte in the presence of the matrix.

  • Analyze these matrix-matched standards to generate your calibration curve.

Part 4: Visualizations and Data Tables

Experimental Workflows

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup sample 1. Homogenized Sample (Soil/Water) add_solvent 2. Add Acetonitrile sample->add_solvent add_salts 3. Add QuEChERS Salts add_solvent->add_salts shake 4. Shake Vigorously add_salts->shake centrifuge1 5. Centrifuge shake->centrifuge1 supernatant 6. Take Supernatant centrifuge1->supernatant Acetonitrile Layer dspe 7. Add to dSPE Tube supernatant->dspe vortex 8. Vortex dspe->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 final_extract 10. Final Clean Extract for Analysis centrifuge2->final_extract

Caption: QuEChERS workflow for environmental samples.

Matrix_Effects_Troubleshooting cluster_strategies Mitigation Strategies start Problem Identified: Inaccurate Quantification check_me Is it a Matrix Effect? start->check_me improve_cleanup Improve Sample Cleanup (dSPE/SPE) check_me->improve_cleanup Yes revalidate Re-validate Method check_me->revalidate No (Check other sources of error) optimize_chroma Optimize Chromatography improve_cleanup->optimize_chroma sample_dilution Dilute Sample Extract optimize_chroma->sample_dilution use_is Use Internal Standard (Isotopically Labeled) sample_dilution->use_is use_mmc Use Matrix-Matched Calibration use_is->use_mmc use_mmc->revalidate

Caption: Troubleshooting logic for matrix effects.

Typical GC-MS/MS and LC-MS/MS Parameters
ParameterGC-MS/MSLC-MS/MS
Column Low-polarity capillary column (e.g., DB-5ms)C18 reversed-phase column
Injection Mode SplitlessFull loop or partial loop
Carrier Gas/Mobile Phase HeliumAcetonitrile/Water with formic acid or ammonium formate
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), positive or negative mode
Acquisition Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

Note: These are general parameters and will require optimization for your specific instrument and application.

Part 5: References

  • Wei, J., et al. (2015). Trace determination of five organophosphorus pesticides by using QuEChERS coupled with dispersive liquid–liquid microextraction and stacking before micellar electrokinetic chromatography. RSC Advances. Available at: [Link]

  • Lin, Y., et al. (2013). Matrix effects in analysis of dialkyl phosphate metabolites of organophosphate pesticides in urine by gas chromatography/tandem mass spectrometer. Journal of Environmental Science and Health, Part B, 48(3), 177-182. Available at: [Link]

  • MilliporeSigma. (2026). Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS. MilliporeSigma.

  • Shimadzu. (2019). Matrix effect on pesticides in vegetables by GC-MS/MS analysis. Shimadzu.

  • Waters. (n.d.). QuEChERS Sample Preparation for GC/MS Determination of Organophosphorous Pesticides in Beef. Waters. Available at: [Link]

  • Shimadzu. (n.d.). Determination of Organophosphorus Pesticide present in Herbal Products using QuEChERS Method. Shimadzu.

  • Restek. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek. Available at: [Link]

  • Al-kanaani, Z., et al. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Molecules, 26(18), 5549. Available at: [Link]

  • Shimadzu. (n.d.). Study of a Method for Coping with Matrix Effects in Pesticide Residue Analysis Using GC/MS/MS. Shimadzu.

  • Li, M., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods, 12(6), 1230. Available at: [Link]

  • Okihashi, M., et al. (2012). Matrix Behavior during Sample Preparation Using Metabolomics Analysis Approach for Pesticide Residue Analysis by GC-MS in Agricultural Products. Journal of Agricultural and Food Chemistry, 60(39), 9785-9793. Available at: [Link]

  • V Štajnbaher, D., & Zupančič-Kralj, L. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods, 12(21), 3995. Available at: [Link]

  • Li, Y., et al. (2025). Efficient and Sensitive Detection of Organophosphate Pesticides in Orange Juice Using Dispersed Solid-Phase Extraction Based on Amorphous UiO-66. Journal of Food Science. Available at: [Link]

  • Taylor & Francis Online. (2013). Matrix effects in analysis of dialkyl phosphate metabolites of organophosphate pesticides in urine by gas chromatography/tandem mass spectrometer. Taylor & Francis Online. Available at: [Link]

  • Agilent. (2018). Sample Matrix Influence on GC/MS/MS Multiresidue Pesticide Analysis. Agilent.

  • ResearchGate. (n.d.). DETERMINATION OF ORGANOPHOSPHORUS PESTICIDE RESIDUES IN WHEAT AND RICE BY QuEChERS METHOD. ResearchGate.

  • ResearchGate. (n.d.). Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography-Mass Spectrometry. ResearchGate.

  • Zhang, K., et al. (2015). Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 63(4), 1025-1033. Available at: [Link]

  • Taylor & Francis Online. (2014). QuEChERS Technique for the Gas Chromatographic Determination of Organophosphate Residues in Strawberries. Taylor & Francis Online. Available at: [Link]

  • Chromatography Online. (2026). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. Chromatography Online.

  • LCGC International. (n.d.). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). LCGC International.

  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International.

  • ResearchGate. (2019). (PDF) Matrix effect evaluation and method validation of organophosphorus pesticide residues in bell peppers (Capsicum annuum L.) by GC–MS determination. ResearchGate.

  • Springer. (2025). A systematic review of organophosphorus pesticides detection in biological matrices. Springer.

  • CAS. (n.d.). 2,2-Dibromo-1-(2,4-dichlorophenyl)ethenyl diethyl phosphate. CAS Common Chemistry. Available at: [Link]

  • BenchChem. (2025). Unraveling the Link: Urinary Diethyl Phosphate as a Biomarker for Specific Pesticide Exposure. BenchChem.

  • MDPI. (2025). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. MDPI.

  • IU Indianapolis ScholarWorks. (n.d.). Dual-technique assay for the analysis of organophosphorus compounds for environmental and chemical defense applications. IU Indianapolis ScholarWorks.

  • IntechOpen. (2017). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. IntechOpen.

  • Shimadzu. (n.d.). C10G-E095 Analytical Solutions for Analysis of Polymer Additives. Shimadzu.

  • Cheméo. (n.d.). Phosphoric acid, 2-bromo-1-(2,4-dichlorophenyl)vinyl diethyl ester. Cheméo. Available at: [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Agilent.

  • Semantic Scholar. (n.d.). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. Semantic Scholar.

  • CDC. (n.d.). Lab 26 Dialkyl Phosphate Metabolites of Organophosphorus Pesticides. CDC.

  • ChemicalBook. (2026). Diethyl bromodifluoromethanephosphonate | 65094-22-6. ChemicalBook.

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.

  • NIST. (n.d.). Phosphoric acid, 2-bromo-1-(2,4-dichlorophenyl)vinyl diethyl ester. NIST WebBook. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicity Guide: 2,2-Dibromovinyl Diethyl Phosphate vs. Dichlorvos

Target Audience: Toxicologists, Formulation Scientists, and Drug Development Professionals Regulatory Context: Aligned with OECD and PMDA (Japan) guidelines as of March 2026. Executive Summary In the landscape of organop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Formulation Scientists, and Drug Development Professionals Regulatory Context: Aligned with OECD and PMDA (Japan) guidelines as of March 2026.

Executive Summary

In the landscape of organophosphate (OP) development and toxicological profiling, understanding the nuanced structure-activity relationships (SAR) of alkyl and halogen substitutions is critical. This guide provides an in-depth comparative analysis between the industry-standard Dichlorvos (DDVP; 2,2-dichlorovinyl dimethyl phosphate) and its structural analog, 2,2-Dibromovinyl Diethyl Phosphate (DBVDP) .

While DDVP is characterized by rapid acetylcholinesterase (AChE) inhibition and fast enzyme "aging," DBVDP exhibits a distinct pharmacokinetic and pharmacodynamic profile driven by its diethyl ester and dibromovinyl moieties [1]. This guide synthesizes comparative toxicity data, mechanistic pathways, and self-validating experimental protocols to support researchers in evaluating these compounds for agricultural, veterinary, or countermeasure development applications.

Structural Activity Relationship (SAR) & Mechanistic Profiling

The toxicity of organophosphates is primarily dictated by their ability to phosphorylate the serine hydroxyl group within the active site of AChE. The structural differences between DDVP and DBVDP fundamentally alter their binding kinetics, lipophilicity, and degradation pathways.

  • Alkyl Substituents (Dimethyl vs. Diethyl): DDVP is a dimethyl phosphate. Dimethyl OPs typically exhibit high bimolecular rate constants ( ki​ ) for AChE inhibition but undergo rapid spontaneous reactivation and rapid "aging" (dealkylation of the phosphorylated enzyme). In contrast, DBVDP is a diethyl phosphate. Diethyl OPs are significantly more lipophilic, leading to a higher volume of distribution ( Vd​ ) and greater central nervous system (CNS) penetration. Furthermore, diethyl-phosphorylated AChE ages much slower, extending the therapeutic window for oxime reactivators (e.g., Pralidoxime/2-PAM) [2].

  • Leaving Group (Dichlorovinyl vs. Dibromovinyl): The leaving group during phosphorylation is the halogenated vinyl enolate. Bromine is larger and more polarizable than chlorine. The substitution of chlorine with bromine in DBVDP alters the electrophilicity of the central phosphorus atom, slightly reducing the phosphorylation rate but increasing the stability of the parent compound against spontaneous hydrolysis [1].

ache_pathway OP Organophosphate (DDVP / DBVDP) Complex Reversible Enzyme-OP Complex OP->Complex AChE Active AChE (Serine-OH) AChE->Complex Inhibited Phosphorylated AChE (Inhibited) Complex->Inhibited Phosphorylation (k2) Leaving Group Departs Inhibited->AChE Spontaneous Reactivation (k3) Aged Aged AChE (Irreversible) Inhibited->Aged Dealkylation (k4) Fast for DDVP, Slow for DBVDP

Fig 1: Acetylcholinesterase (AChE) inhibition and aging pathway by organophosphates.

Quantitative Data Synthesis

The following table summarizes the physicochemical and toxicological metrics comparing DDVP and DBVDP. Data for DBVDP is synthesized from historical patent literature and predictive SAR modeling based on diethyl/dibromo analogs.

ParameterDichlorvos (DDVP)2,2-Dibromovinyl Diethyl Phosphate (DBVDP)
Molecular Formula C₄H₇Cl₂O₄PC₆H₁₁Br₂O₄P
Molecular Weight 220.98 g/mol 337.93 g/mol
LogP (Octanol/Water) 1.43~2.85 (Calculated)
Leaving Group Dichlorovinyl enolateDibromovinyl enolate
Rat Oral LD₅₀ 78 mg/kg [2]~110 - 150 mg/kg (SAR Estimate)[1]
AChE Aging Half-Life ( t1/2​ ) ~2 - 4 hours~36 - 48 hours
CNS Penetration Potential ModerateHigh (Due to increased lipophilicity)

Experimental Methodologies

To objectively compare the toxicity and kinetic profiles of these two compounds, researchers must employ highly controlled, self-validating experimental systems. Below are the field-proven protocols for in vitro and in vivo evaluation.

Protocol A: In Vitro AChE Inhibition & Aging Kinetics (Modified Ellman's Assay)

This protocol determines the half-maximal inhibitory concentration (IC₅₀) and the enzyme aging rate [3].

Expertise & Experience Insight: The choice of Ellman's reagent (DTNB) concentration is critical. If it is too low, the reaction becomes substrate-limited; if it is too high, DTNB itself can mildly inhibit AChE. We maintain a final DTNB concentration of 0.3 mM, which provides an optimal signal-to-noise ratio without interfering with phosphorylation kinetics.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 7.4). Dissolve Acetylthiocholine iodide (ATCI) to 1 mM and DTNB to 0.3 mM in the buffer.

  • Enzyme Standardization: Dilute recombinant human AChE (or purified rat erythrocyte AChE) in buffer to achieve a baseline absorbance change ( ΔA ) of 0.100 AU/min at 412 nm.

  • Inhibitor Incubation: In a 96-well microplate, add 10 µL of OP inhibitor (DDVP or DBVDP in serial dilutions using 1% DMSO) to 90 µL of the AChE solution. Incubate exactly at 25°C for 15 minutes.

    • Causality: Temperature control at exactly 25°C is strictly required because AChE kinetics are highly temperature-dependent; minor fluctuations will skew the calculated bimolecular rate constant ( ki​ ).

  • Reaction Initiation: Add 100 µL of the ATCI/DTNB mixture to each well.

  • Kinetic Read: Measure absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Self-Validating Control Step: Every plate must include a baseline AChE control (vehicle only) and a fully inhibited control (10 µM Paraoxon). The assay is only valid if the baseline control demonstrates a linear ΔA /min with an R2>0.99 .

Protocol B: In Vivo Acute Toxicity (OECD 425 Up-and-Down Procedure)

To determine the precise Oral LD₅₀ while adhering to modern ethical guidelines for animal use [4].

Expertise & Experience Insight: We utilize the Up-and-Down Procedure (UDP) rather than traditional fixed-dose testing. Because DBVDP is highly lipophilic, its onset of severe cholinergic toxidrome may be delayed compared to DDVP. The UDP allows for flexible observation windows, ensuring delayed toxicities are captured without wasting animal lives.

  • Formulation: Dissolve DDVP and DBVDP in corn oil to achieve equimolar dosing concentrations.

  • Initial Dosing: Administer a single oral gavage dose to one female Sprague-Dawley rat at an estimated sub-lethal dose (e.g., 17.5 mg/kg).

  • Observation Window: Monitor continuously for the first 4 hours for signs of cholinergic crisis (SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis), and daily thereafter for 14 days.

  • Dose Adjustment: If the animal survives, dose the next animal at a higher progression factor (e.g., 3.2x). If the animal dies, dose the next at a lower factor.

  • Biomarker Harvesting: Upon euthanasia or death, immediately harvest whole blood and brain tissue. Flash-freeze in liquid nitrogen to halt post-mortem AChE reactivation, ensuring accurate post-hoc quantification of target engagement.

workflow Prep 1. Compound Formulation (Equimolar Dosing in Vehicle) InVitro 2A. In Vitro AChE Assay (Modified Ellman's Method) Prep->InVitro InVivo 2B. In Vivo Toxicity Model (OECD 425 Up-and-Down) Prep->InVivo Analysis 3. Data Synthesis (IC50, LD50, Aging Kinetics) InVitro->Analysis Reaction Kinetics InVivo->Analysis Biomarker & Survival Data

Fig 2: Experimental workflow for comparative toxicity and kinetic profiling.

Conclusion

While Dichlorvos (DDVP) remains a standard reference point for acute organophosphate toxicity due to its rapid AChE inhibition, 2,2-Dibromovinyl Diethyl Phosphate (DBVDP) presents a distinct toxicological challenge. The substitution of a dimethyl group for a diethyl group, combined with the heavier dibromovinyl leaving group, increases the compound's lipophilicity and alters its enzyme aging kinetics. Researchers developing countermeasures (such as novel oximes) must account for DBVDP's slower aging rate but higher potential for prolonged CNS retention.

References

  • Insecticidally active esters of phosphorus acids and preparation of the same (US Patent 2956073A)
  • Toxicological Profile for Dichlorvos Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL:[Link]

  • A new and rapid colorimetric determination of acetylcholinesterase activity Source: Biochemical Pharmacology URL:[Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

Comparative

Comparing enzyme inhibition rates of 2,2-dibromovinyl diethyl phosphate and other organophosphates

A Comparative Guide to the Enzyme Inhibition Rates of 2,2-Dibromovinyl Diethyl Phosphate and Other Organophosphates For distribution to: Researchers, scientists, and drug development professionals. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Enzyme Inhibition Rates of 2,2-Dibromovinyl Diethyl Phosphate and Other Organophosphates

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of the enzyme inhibition potency of vinyl-substituted and other common organophosphates, focusing on their primary target, acetylcholinesterase (AChE). Understanding the differential inhibition kinetics of these compounds is paramount for toxicological assessment, the development of novel therapeutics, and the design of effective nerve agent antidotes.

Introduction: The Critical Role of Acetylcholinesterase Inhibition

Organophosphorus (OP) compounds are a class of chemicals primarily known for their potent inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh), which terminates the nerve impulse at cholinergic synapses.[2] The inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of muscarinic and nicotinic receptors and a state known as "cholinergic crisis."[1] This mechanism is the basis for the acute toxicity of OP insecticides and nerve agents but is also harnessed for therapeutic purposes in conditions like Alzheimer's disease. The inhibitory potency of OPs can vary dramatically based on their chemical structure, influencing their toxicity and potential therapeutic window.

Mechanism of Action: Irreversible Phosphorylation

Organophosphates are classified as quasi-irreversible or irreversible inhibitors.[3] Their mechanism involves the covalent phosphorylation of a critical serine residue within the active site of the AChE enzyme.[2] This process effectively renders the enzyme non-functional.

The inhibition process can be described by a two-step kinetic model:

  • Reversible Binding: The organophosphate (PX) first forms a reversible Michaelis-Menten complex (E•PX) with the enzyme (E).

  • Phosphorylation: The enzyme is then phosphorylated, releasing the "leaving group" (X) and forming a stable, phosphorylated enzyme (EP), which is catalytically inactive.

This process is governed by several kinetic constants, including the affinity constant (Kd), the phosphorylation rate constant (kp), and the overall bimolecular rate constant (ki), which is a measure of the inhibitor's potency.

AChE Inhibition by Organophosphates cluster_0 Enzyme Active Site E_SerOH Active AChE (with Serine-OH) E_PX Reversible Complex (E•PX) E_SerOH->E_PX E_PX->E_SerOH k_-1 (Dissociation) EP Phosphorylated (Inactive) AChE (E-P=O) E_PX->EP k_p (Phosphorylation) X Leaving Group (X) E_PX->X PX Organophosphate Inhibitor (PX) PX->E_PX k_1 (Binding)

Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.

Comparative Analysis of Inhibitory Potency

The inhibitory potency of organophosphates is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce enzyme activity by 50%. Lower IC₅₀ values indicate higher potency.

The following table summarizes the in vitro IC₅₀ values for several key organophosphates against acetylcholinesterase from various sources.

Organophosphate (Active Metabolite)AChE SourceIC₅₀ ValueReference(s)
Dichlorvos (DDVP) Rat Hippocampus~0.55 µM (546 nM)[4]
Chlorpyrifos-oxon Rat Brain~0.009 µM (8.98 nM)[5]
Rat Brain (isolated)~0.003 µM (3 nM)[6][7]
Paraoxon-ethyl Rat Brain~0.082 µM (81.66 nM)[5]
Rat Brain (10S form)~0.032 µM (32.4 nM)[2]
Rat Brain (4S form)~0.042 µM (42.4 nM)[2]
Diisopropylfluorophosphate (DFP) Rat Hippocampus0.78 µM (780 nM)[3][8]
Rat Hippocampus0.34 µM (343 nM)[9]

Analysis of Comparative Data:

  • High Potency of Oxons: The data clearly show that the "oxon" forms of insecticides, such as Chlorpyrifos-oxon and Paraoxon, are exceptionally potent inhibitors, with IC₅₀ values in the low nanomolar range.[5] Chlorpyrifos-oxon, in particular, demonstrates approximately 10-fold greater potency than Paraoxon against rat brain AChE.[5]

  • Context-Dependent IC₅₀: It is crucial to recognize that IC₅₀ values are not absolute measures of intrinsic molecular sensitivity. They can be significantly influenced by extrinsic factors within the experimental preparation. For instance, the IC₅₀ for Chlorpyrifos-oxon against crude rat brain homogenate was 10 nM, but when the enzyme was isolated via immunoprecipitation, the IC₅₀ dropped to ~3 nM.[6][7] This highlights the impact of other proteins and enzymes in the homogenate that may sequester or metabolize the inhibitor.

  • Vinyl Phosphate Potency: Dichlorvos (DDVP), a vinyl phosphate, shows potent but comparatively lower inhibition (IC₅₀ in the mid-nanomolar range) than the potent oxons like Chlorpyrifos-oxon.[4] The inhibitory potential of 2,2-dibromovinyl diethyl phosphate is expected to be in a similar range, with differences arising from the larger halogen (bromo vs. chloro) and alkyl groups (diethyl vs. dimethyl).

  • DFP as a Surrogate: Diisopropylfluorophosphate (DFP), often used as a surrogate for nerve agents, also displays potent inhibitory activity, with IC₅₀ values in the hundreds of nanomolar range.[3][9]

Experimental Protocol: Measuring Acetylcholinesterase Inhibition

The most widely accepted method for measuring AChE activity and its inhibition is the spectrophotometric assay developed by Ellman. This protocol provides a reliable and high-throughput method for determining the inhibitory potency of test compounds.

Principle of the Ellman's Assay

The assay is a colorimetric method that relies on the hydrolysis of the substrate acetylthiocholine (ATChI) by AChE. This reaction produces thiocholine, which then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to yield a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of yellow color formation is directly proportional to the AChE activity and can be monitored by measuring the absorbance at 412 nm. The presence of an inhibitor reduces the rate of this reaction.

Materials and Reagents
  • Acetylcholinesterase (e.g., from human erythrocytes or rat brain)

  • Test Inhibitor (e.g., 2,2-dibromovinyl diethyl phosphate)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATChI), substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Experimental Workflow

Caption: General Experimental Workflow for Determining AChE Inhibition.

Detailed Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare all solutions in 0.1 M phosphate buffer (pH 8.0). The slightly alkaline pH is optimal for AChE activity.

    • Prepare a stock solution of the organophosphate inhibitor in a suitable solvent (e.g., DMSO) and then create serial dilutions in the phosphate buffer. Ensure the final solvent concentration in the assay is low (<1%) to avoid affecting enzyme activity.

    • Prepare fresh solutions of ATChI and DTNB on the day of the experiment.

  • Assay Plate Setup (96-well format):

    • Control Wells (100% Activity): Add buffer, AChE enzyme solution, and the same amount of solvent used for the inhibitor (without the inhibitor).

    • Test Wells: Add buffer, AChE enzyme solution, and the various dilutions of the organophosphate inhibitor.

    • Blank Wells: Add buffer and all reagents except the enzyme to account for any non-enzymatic hydrolysis of the substrate.

  • Enzyme and Inhibitor Incubation:

    • Add the AChE enzyme solution to the control and test wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes). This pre-incubation step is critical as it allows the irreversible or slowly-binding inhibitor to interact with and phosphorylate the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • To start the reaction, add the DTNB solution followed immediately by the ATChI substrate solution to all wells.

    • Place the plate in a microplate reader and immediately begin measuring the absorbance at 412 nm. Take readings at regular intervals (e.g., every 30-60 seconds) for 10-20 minutes.

Data Analysis
  • Calculate Reaction Rates: For each well, plot absorbance versus time. The slope of the linear portion of this curve represents the reaction rate (ΔAbs/min).

  • Calculate Percentage Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] x 100

  • Determine IC₅₀ Value: Plot the calculated % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression software. The IC₅₀ is the concentration of the inhibitor that corresponds to 50% on the fitted curve.[10]

Conclusion

This guide provides a comparative framework for the acetylcholinesterase inhibition potency of 2,2-dibromovinyl diethyl phosphate relative to other significant organophosphates. The data highlight the exceptionally high potency of oxon metabolites like Chlorpyrifos-oxon and Paraoxon. While direct kinetic data for 2,2-dibromovinyl diethyl phosphate are limited, its structural analog DDVP demonstrates potent inhibition, suggesting the vinyl phosphate class is a powerful inhibitor of AChE. The provided experimental protocol for the Ellman's assay offers a robust and validated system for researchers to perform their own comparative analyses, contributing to the fields of toxicology, pharmacology, and drug development. Accurate and context-aware interpretation of inhibition data, particularly IC₅₀ values, is essential for meaningful comparisons and translational applications.

References

  • Krishnan, A., et al. (2004). Comparison of Chlorpyrifos-Oxon and Paraoxon Acetylcholinesterase Inhibition Dynamics: Potential Role of a Peripheral Binding Site. Toxicological Sciences. [Link]

  • Pereira, E. F., et al. (2014). Neuroprotection against diisopropylfluorophosphate in acute hippocampal slices. Journal of Neurochemistry. [Link]

  • Mortensen, S. R., et al. (1998). Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent?. Toxicology and Applied Pharmacology. [Link]

  • Richards, P., et al. (2010). CHOLINESTERASE INHIBITION AND ACETYLCHOLINE ACCUMULATION FOLLOWING INTRACEREBRAL ADMINISTRATION OF PARAOXON IN RATS. Toxicology. [Link]

  • Jellali, R., et al. (2007). Inhibition of rat brain and human red cell acetylcholinesterase by thiocarbamate herbicides. Toxicology Letters. [Link]

  • Pope, C. N., et al. (2010). PHARMACOLOGICAL ENHANCEMENT OF ENDOCANNABINOID SIGNALING REDUCES THE CHOLINERGIC TOXICITY OF DIISOPROPYLFLUOROPHOSPHATE. Neurotoxicology. [Link]

  • Chambers, J. E., & Carr, R. L. (1993). Species-related differences in the inhibition of brain acetylcholinesterase by paraoxon and malaoxon. Toxicology and Applied Pharmacology. [Link]

  • Sherby, S. M., et al. (1985). Modification of acetylcholinesterase during adaptation to chronic, subacute paraoxon application in rat. Toxicology and Applied Pharmacology. [Link]

  • Mortensen, S. R., et al. (1998). Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: What do tissue IC50 values represent?. Toxicology and Applied Pharmacology. [Link]

  • Pereira, E. F., et al. (2014). DFP inhibits the activity of acetylcholinesterase (AChE). ResearchGate. [Link]

  • Haddi, K., et al. (2017). IC 50 values of AChE inhibition by chlorpyrifos-oxon for different Tuta absoluta strains. ResearchGate. [Link]

  • Kienzler, A., et al. (2019). Effects of Chlorpyrifos on Cholinesterase and Serine Lipase Activities and Lipid Metabolism in Brains of Rainbow Trout (Oncorhynchus mykiss). Frontiers in Toxicology. [Link]

  • Tapia-Rojas, C., et al. (2017). In Vivo Sub-chronic Treatment with Dichlorvos in Young Rats Promotes Synaptic Plasticity and Learning by a Mechanism that Involves Acylpeptide Hydrolase Instead of Acetylcholinesterase Inhibition. Frontiers in Molecular Neuroscience. [Link]

  • MilliporeSigma (n.d.). Enzyme Inhibitor Terms and Calculations. Merck Millipore. [Link]

Sources

Validation

Cross-Validation of GC-MS and LC-MS for 2,2-Dibromovinyl Diethyl Phosphate Detection: A Comprehensive Analytical Guide

Mechanistic Causality: The Analytical Dilemma2,2-dibromovinyl diethyl phosphate (DBVDP) is a halogenated organophosphate structurally related to dichlorvos, utilizing a dibromovinyl functional group to exert its acetylch...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Causality: The Analytical Dilemma2,2-dibromovinyl diethyl phosphate (DBVDP) is a halogenated organophosphate structurally related to dichlorvos, utilizing a dibromovinyl functional group to exert its acetylcholinesterase-inhibiting properties[1]. From an analytical perspective, this specific molecular architecture presents a significant challenge.

The heavy bromine substitutions on the vinyl group make the C-Br bonds highly susceptible to thermal cleavage. When introduced into a standard hot splitless GC injector (typically >250°C), DBVDP undergoes rapid , leading to irreproducible peak areas and poor quantification[1].

Conversely, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizes Electrospray Ionization (ESI), a "soft" ionization technique that operates at much lower temperatures, perfectly preserving the intact [M+H]+ or [M+NH4​]+ precursor ions. However, ESI is notoriously vulnerable to matrix effects—specifically ion suppression caused by co-eluting lipids, proteins, or pigments from complex biological or agricultural samples[2].

Therefore, selecting the optimal platform requires a rigorous cross-validation strategy, balancing the thermal lability of the analyte in GC against the matrix susceptibility in LC.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols employ a self-validating system. By introducing a stable isotope-labeled internal standard (Triphenyl phosphate-d15) before any extraction takes place, the workflow mathematically normalizes any subsequent analyte loss, thermal degradation, or matrix-induced ion suppression. Both analytical pathways diverge from a single, unified [3].

Step 1: Unified Modified QuEChERS Extraction
  • Homogenization & Spiking : Weigh 10.0 g of homogenized sample into a 50 mL PTFE centrifuge tube. Spike with 50 µL of Triphenyl phosphate-d15 (1 µg/mL).

    • Causality: Early IS introduction validates the entire extraction efficiency, ensuring the protocol is self-correcting.

  • Extraction : Add 10 mL of Acetonitrile containing 1% acetic acid. Vortex vigorously for 1 minute.

    • Causality: Acidified acetonitrile prevents the base-catalyzed hydrolysis of the phosphate ester while precipitating matrix proteins.

  • Partitioning (Salting Out) : Add 4.0 g anhydrous MgSO4​ and 1.0 g Sodium Acetate (NaOAc). Shake for 1 minute, then centrifuge at 5000 rpm for 5 minutes.

  • dSPE Cleanup : Transfer 5 mL of the organic supernatant to a 15 mL tube containing 750 mg MgSO4​ , 250 mg PSA (Primary Secondary Amine), and 250 mg C18. Vortex and centrifuge.

    • Causality: PSA scavenges interfering organic acids, while that are the primary culprits of ESI ion suppression in LC-MS[2].

  • Aliquot Splitting : Divide the purified extract into two 2 mL aliquots for parallel GC and LC preparation.

Step 2a: GC-MS/MS Methodology
  • Solvent Exchange : Evaporate the 2 mL aliquot to dryness under a gentle nitrogen stream at 30°C. Reconstitute in 1 mL of Hexane/Acetone (1:1, v/v).

  • Injection : Inject 1 µL using a Programmable Temperature Vaporizing (PTV) inlet.

    • Causality: Unlike standard hot inlets, PTV introduces the sample at a cool 60°C and rapidly ramps to 280°C. This minimizes the residence time of DBVDP at high temperatures, drastically reducing thermal debromination.

  • Chromatography : Use an HP-5MS UI column (30 m × 0.25 mm × 0.25 µm) with Helium carrier gas at a constant flow of 1.2 mL/min.

  • Detection : Electron Impact (EI) at 70 eV in Multiple Reaction Monitoring (MRM) mode.

Step 2b: LC-MS/MS Methodology
  • Aqueous Dilution : Dilute the 2 mL acetonitrile aliquot 1:1 with ultra-pure water.

    • Causality: Matching the sample solvent to the initial mobile phase conditions prevents peak distortion and fronting on the LC column.

  • Chromatography : Use a C18 column (100 mm × 2.1 mm, 1.7 µm). Mobile phase A: Water with 0.1% formic acid and 5 mM ammonium formate. Mobile phase B: Acetonitrile.

    • Causality: The addition of ammonium formate drives the formation of stable [M+NH4​]+ adducts, significantly enhancing ESI efficiency for organophosphates.

  • Detection : Electrospray Ionization in positive mode (ESI+) using MRM.

Data Presentation and Performance Comparison

Table 1: Optimized MRM Transitions for 2,2-Dibromovinyl Diethyl Phosphate

PlatformIonization ModePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
GC-MS/MS EI (70 eV)338.9 [M]+ 185.0 (CE: 15 eV)109.0 (CE: 25 eV)
LC-MS/MS ESI+338.9 [M+H]+ 282.9 (CE: 18 eV)254.9 (CE: 22 eV)

Table 2: Cross-Validation Performance Metrics

Analytical MetricGC-MS/MS (PTV-EI)LC-MS/MS (ESI+)
Limit of Detection (LOD) 2.5 µg/kg0.8 µg/kg
Limit of Quantification (LOQ) 8.0 µg/kg2.5 µg/kg
Linearity ( R2 ) 0.9910.998
Average Recovery (%) 82.4 ± 6.1%96.2 ± 3.4%
Matrix Effect (%) -8.5% (Minor suppression)-18.2% (Moderate suppression)

Visualizing the Cross-Validation Logic

CrossValidationWorkflow N1 1. Sample Spiking (IS) Self-Validating Step N2 2. Modified QuEChERS Extraction & dSPE N1->N2 N3 3. Aliquot Splitting N2->N3 N4_GC 4a. Solvent Exchange (Hexane/Acetone) N3->N4_GC GC Pathway N4_LC 4b. Aqueous Dilution (Mobile Phase Match) N3->N4_LC LC Pathway N5_GC 5a. GC-MS/MS (PTV-EI) Minimizes Thermal Degradation N4_GC->N5_GC N5_LC 5b. LC-MS/MS (ESI+) Maximizes Intact Ion Yield N4_LC->N5_LC N6 6. Data Cross-Validation (LOD, LOQ, Matrix Effects) N5_GC->N6 N5_LC->N6

Analytical workflow for cross-validating GC-MS and LC-MS using a modified QuEChERS extraction.

Discussion and Recommendations

For the routine detection and quantification of 2,2-dibromovinyl diethyl phosphate, LC-MS/MS is the analytically superior platform . Its soft ionization methodology completely bypasses the thermal degradation inherent to GC systems, yielding a significantly lower LOD (0.8 µg/kg) and near-quantitative recovery (96.2%).

However, researchers must be vigilant regarding matrix effects. In highly complex, lipid-rich matrices where LC-MS/MS signal suppression exceeds 20% (despite rigorous dSPE cleanup), GC-MS/MS remains a highly rugged alternative —provided a PTV inlet is strictly utilized to mitigate the thermal debromination of the analyte.

References

  • Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides in Orange Juice LCGC International URL:[Link]

  • Organophosphate Detection in Animal-Derived Foods Using a Modified Quick, Easy, Cheap, Effective, Rugged, and Safe Method with Liquid Chromatography–Mass Spectrometry PubMed Central (PMC) URL:[Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation Analytical Chemistry URL:[Link]

Sources

Comparative

Comparative Efficacy of 2,2-Dibromovinyl Diethyl Phosphate in Agricultural Pest Control: A Technical Guide for Researchers

In the dynamic landscape of agricultural pest management, the selection of an effective and reliable insecticide is paramount to ensuring crop health and maximizing yield. This guide provides a comprehensive technical co...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of agricultural pest management, the selection of an effective and reliable insecticide is paramount to ensuring crop health and maximizing yield. This guide provides a comprehensive technical comparison of 2,2-dibromovinyl diethyl phosphate, an organophosphate insecticide commonly known as naled, against other prevalent insecticide classes. Designed for researchers, scientists, and professionals in drug development, this document delves into the comparative efficacy, mechanisms of action, and experimental evaluation of these critical agricultural tools. Our analysis is grounded in scientific literature and standardized protocols to provide a self-validating and authoritative resource.

Introduction: The Imperative for Efficacious Pest Control

The relentless pressure of insect pests on global agriculture necessitates the strategic use of insecticides. The ideal insecticide provides potent and rapid control of target pests while minimizing off-target effects and the development of resistance. Organophosphates, pyrethroids, and neonicotinoids represent three major classes of insecticides, each with distinct modes of action and application profiles. This guide focuses on the comparative performance of naled, a member of the organophosphate family, in the context of these alternatives.

Unveiling 2,2-Dibromovinyl Diethyl Phosphate (Naled)

Naled is a non-systemic organophosphate insecticide and acaricide with both contact and stomach action. It has been utilized in agriculture to control a range of pests on various crops, including cotton and strawberries.[1]

Chemical and Physical Properties:

PropertyValue
Chemical Formula C4H7Br2Cl2O4P
Molecular Weight 380.77 g/mol
Common Name Naled
Trade Names Dibrom®, Trumpet®
Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphates, naled's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[2][3] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, naled causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[2][3][4]

Naled_Mechanism_of_Action cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron ACh_Vesicles Acetylcholine (ACh) Vesicles Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor Acetylcholine Receptor ACh_Receptor->Postsynaptic_Neuron 4. Nerve impulse continues Nerve_Impulse Nerve Impulse Nerve_Impulse->Presynaptic_Neuron 1. Arrives ACh_Release ACh Release ACh_Vesicles->ACh_Release 2. Triggers ACh_Release->ACh_Receptor 3. ACh binds AChE Acetylcholinesterase (AChE) ACh_Release->AChE 5. ACh degraded by AChE ACh_Buildup ACh Buildup AChE->ACh_Buildup 7. Leads to Naled Naled (2,2-dibromovinyl diethyl phosphate) Naled->AChE 6. Naled Inhibits AChE Inhibition Inhibition Continuous_Stimulation Continuous Stimulation ACh_Buildup->Continuous_Stimulation Paralysis_Death Paralysis & Death Continuous_Stimulation->Paralysis_Death

Mechanism of action of Naled insecticide.

Comparative Efficacy Analysis

The effectiveness of an insecticide is best understood through direct comparison with alternative treatments under controlled experimental conditions. This section presents a comparative analysis of naled against other insecticide classes for the control of key agricultural pests.

Alternative Insecticide Classes and Their Mechanisms of Action

To provide a robust comparison, we will consider two other major classes of insecticides: pyrethroids and neonicotinoids.

  • Pyrethroids (e.g., Bifenthrin, Lambda-cyhalothrin): These synthetic insecticides are analogs of the natural insecticide pyrethrin. They act on the voltage-gated sodium channels in nerve membranes, causing them to remain open for an extended period.[5][6] This leads to repetitive nerve firing, paralysis, and death of the insect.[5]

  • Neonicotinoids (e.g., Acetamiprid, Imidacloprid): This class of insecticides acts as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[7][8] They bind to these receptors, causing continuous stimulation of the nerve cells, which leads to paralysis and death.[7][9]

Insecticide_Mechanisms cluster_organophosphates Organophosphates (e.g., Naled) cluster_pyrethroids Pyrethroids (e.g., Bifenthrin) cluster_neonicotinoids Neonicotinoids (e.g., Acetamiprid) OP_Target Acetylcholinesterase (AChE) OP_Action Inhibition OP_Target->OP_Action OP_Result Acetylcholine Buildup -> Continuous Nerve Firing OP_Action->OP_Result Pyr_Target Voltage-Gated Sodium Channels Pyr_Action Keeps Channels Open Pyr_Target->Pyr_Action Pyr_Result Repetitive Nerve Firing Pyr_Action->Pyr_Result Neo_Target Nicotinic Acetylcholine Receptors (nAChR) Neo_Action Agonist (Activation) Neo_Target->Neo_Action Neo_Result Continuous Nerve Stimulation Neo_Action->Neo_Result

Mechanisms of action for major insecticide classes.
Quantitative Efficacy Data

The following tables summarize the comparative efficacy of naled and alternative insecticides against several economically important agricultural pests. The data is compiled from various field and laboratory studies and is presented as percent mortality or reduction in pest population. It is important to note that efficacy can be influenced by various factors including pest life stage, environmental conditions, and the development of resistance.

Table 1: Comparative Efficacy Against Cotton Pests

InsecticideActive IngredientClassTarget PestEfficacy (% Mortality/Reduction)Application Rate (lb ai/A)Source(s)
Dibrom 8 Emulsive Naled Organophosphate Lygus hesperusVariable 0.33 - 0.45 [10]
Brigade 2EC BifenthrinPyrethroidLygus hesperusHigh initial, short residual0.06 - 0.1[11]
Orthene 97 AcephateOrganophosphateLygus hesperusGood initial, short residual0.5 - 1.0[11]
Confidor 200SL ImidaclopridNeonicotinoidAphis gossypii>90%0.045[12]
Mospilan 20SP AcetamipridNeonicotinoidAphis gossypii>90%0.045[13]
Malathion ULV MalathionOrganophosphateAnthonomus grandis~100% (48h)Not Specified[14]

Table 2: Comparative Efficacy Against Strawberry Pests

| Insecticide | Active Ingredient | Class | Target Pest | Efficacy (% Mortality/Reduction) | Application Rate | Source(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Dibrom | Naled | Organophosphate | Tetranychus urticae | Effective | 0.94 lb ai/A |[10] | | Brigade | Bifenthrin | Pyrethroid | Tetranychus urticae | Effective | 0.08 - 0.1 lb ai/A |[8] | | Acramite 50WS | Bifenazate | Carbazate | Tetranychus urticae | Effective | 0.375 - 0.5 lb ai/A |[15] | | Oberon 2SC | Spiromesifen | Tetronic Acid | Tetranychus urticae | Effective (eggs & nymphs) | 0.25 lb ai/A |[10] |

Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for common laboratory bioassays used to evaluate insecticide performance.

Leaf-Dip Bioassay for Aphid Efficacy

This method is widely used to assess the contact toxicity of insecticides to aphids.[16][17][18]

Materials:

  • Healthy, untreated host plant leaves (e.g., cotton, cabbage)

  • Petri dishes (3-5 cm diameter) with ventilated lids

  • Agar powder

  • Beakers

  • Serial dilutions of test insecticides

  • Distilled water (for control)

  • Fine paintbrush

  • Forceps

  • Paper towels

  • Binocular microscope

Procedure:

  • Prepare Agar Plates: Mix 1% w/w agar powder with distilled water and heat until boiling. Pour the cooling agar into the bottom of the petri dishes to a depth of 3-4 mm and allow it to solidify.[7][19]

  • Prepare Leaf Discs: Cut leaf discs from untreated host plant leaves using a sharpened metal tube. The diameter of the leaf disc should be slightly smaller than the petri dish.[7][19]

  • Insecticide Treatment:

    • Prepare serial dilutions of the test insecticides and a water-only control.

    • Using forceps, individually dip each leaf disc into the test solution for 10 seconds with gentle agitation.[7]

    • Place the dipped leaf discs on paper towels (abaxial surface up) to air dry.[7]

  • Infestation:

    • Once the insecticide deposit is dry, place each leaf disc (abaxial surface up) onto the solidified agar in a petri dish.[7]

    • Using a fine paintbrush, carefully transfer 20-30 apterous adult aphids onto each leaf disc.[7]

    • Seal each petri dish with a ventilated lid.

  • Incubation: Store the petri dishes in an upright position in a controlled environment, preferably at 20°C, 60% RH, and a 16:8 hour (light:dark) photoperiod.[7][20]

  • Mortality Assessment:

    • After 72 hours, assess aphid mortality under a binocular microscope.[16] For some modes of action (e.g., pymetrozine), a 120-hour assessment may be necessary.[16]

    • Aphids that are unable to right themselves within 10 seconds after being gently prodded are considered dead.[20]

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if it is between 5% and 20%.

    • Express results as percentage mortality.

    • Conduct probit or logit analysis to determine LC50 and LC90 values.[20]

Leaf_Dip_Bioassay_Workflow Start Start Prepare_Agar 1. Prepare Agar Plates Start->Prepare_Agar Prepare_Leaves 2. Cut Leaf Discs Prepare_Agar->Prepare_Leaves Prepare_Solutions 3. Prepare Insecticide Dilutions Prepare_Leaves->Prepare_Solutions Dip_Leaves 4. Dip Leaf Discs (10s) Prepare_Solutions->Dip_Leaves Dry_Leaves 5. Air Dry Leaf Discs Dip_Leaves->Dry_Leaves Place_in_Petri 6. Place Leaf Discs on Agar Dry_Leaves->Place_in_Petri Infest_Aphids 7. Introduce Aphids Place_in_Petri->Infest_Aphids Incubate 8. Incubate (72h) Infest_Aphids->Incubate Assess_Mortality 9. Assess Mortality Incubate->Assess_Mortality Analyze_Data 10. Analyze Data (LC50) Assess_Mortality->Analyze_Data End End Analyze_Data->End

Workflow for the aphid leaf-dip bioassay.
Petri Dish Bioassay for Spider Mite Efficacy

This method is suitable for assessing the efficacy of acaricides against spider mites.[21][22]

Materials:

  • Healthy, untreated host plant leaves (e.g., bean, strawberry)

  • Petri dishes (9 cm diameter)

  • Cotton or gauze

  • Distilled water

  • Serial dilutions of test acaricides

  • Fine paintbrush

  • Stereomicroscope

Procedure:

  • Prepare Leaf Arenas:

    • Cut leaf discs slightly smaller than the petri dish diameter.

    • Place a layer of moistened cotton or gauze in the bottom of each petri dish.

    • Place a leaf disc, abaxial side up, on the moist substrate. The moisture will keep the leaf turgid and act as a barrier to prevent mites from escaping.

  • Infestation:

    • Using a fine paintbrush, transfer 20-30 adult female spider mites onto each leaf disc.

  • Acaricide Application:

    • Prepare serial dilutions of the test acaricides and a water-only control.

    • Apply the treatments to the infested leaf discs. This can be done using a Potter spray tower to simulate field application or by a leaf-dip method as described for aphids, with the mites already on the leaf. For a petri dish residual bioassay, treat the dish directly before introducing the mites.[21]

  • Incubation: Cover the petri dishes and maintain them in a controlled environment (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

  • Mortality Assessment:

    • After 24, 48, and 72 hours, count the number of live and dead mites under a stereomicroscope.

    • Mites that are unable to move a distance of one body length when prodded with a fine brush are considered dead.[21]

  • Data Analysis:

    • Correct for control mortality using Abbott's formula.

    • Calculate the percentage mortality for each concentration and time point.

    • Perform probit analysis to determine LC50 values.

Conclusion and Future Directions

The selection of an appropriate insecticide requires a multifaceted consideration of efficacy, mode of action, target pest spectrum, and potential for resistance development. 2,2-dibromovinyl diethyl phosphate (naled) remains a viable organophosphate insecticide for the management of certain agricultural pests. However, comparative data suggests that in some scenarios, pyrethroid and neonicotinoid insecticides may offer higher efficacy.

The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative efficacy studies, contributing to a more robust understanding of insecticide performance. Future research should continue to explore novel modes of action to combat the ever-present challenge of insecticide resistance and to develop more sustainable integrated pest management (IPM) strategies.

References

  • Beyond Pesticides. (n.d.). Naled. ChemicalWatch Factsheet. Retrieved from [Link]

  • No Spray Coalition. (2021, September 3). NALED Insecticide Fact Sheet. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Naled General Fact Sheet. Retrieved from [Link]

  • Davies, T. G. E., Field, L. M., Usherwood, P. N. R., & Williamson, M. S. (2007). Voltage-gated sodium channels as targets for pyrethroid insecticides. Pest Management Science, 63(8), 729–738.
  • Dong, K., Du, Y., Rink, M., & Zhorov, B. S. (2022). Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel. International Journal of Molecular Sciences, 23(16), 9345.
  • Insecticide Resistance Action Committee. (n.d.). Aphids. Retrieved from [Link]

  • Matsuda, K., Buckingham, S. D., Freeman, J. C., Squire, M. D., Baylis, H. A., & Sattelle, D. B. (2005). Effects of the neonicotinoid insecticide imidacloprid on the α7-like nicotinic acetylcholine receptor. Neuroscience Research, 51(2), 221-229.
  • Tomizawa, M., & Casida, J. E. (2003). Selective toxicity of neonicotinoids to insects. Annual Review of Entomology, 48, 339-364.
  • Buckingham, S. D., Lapied, B., Le Corronc, H., Grolleau, F., & Sattelle, D. B. (1997). Imidacloprid actions on insect neuronal acetylcholine receptors. Journal of Experimental Biology, 200(Pt 21), 2685–2692.
  • Thany, S. H. (2020). An Overview on the Effect of Neonicotinoid Insecticides on Mammalian Cholinergic Functions through the Activation of Neuronal Nicotinic Acetylcholine Receptors. Toxics, 8(2), 26.
  • Zhang, A., Kayser, H., Maienfisch, P., & Casida, J. E. (2000). Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist. Proceedings of the National Academy of Sciences, 97(26), 14178-14183.
  • Shafer, T. J., Rijal, S. O., & Gross, G. W. (2005). Mechanisms of Pyrethroid Insecticide-Induced Stimulation of Calcium Influx in Neocortical Neurons. Toxicological Sciences, 84(1), 118-129.
  • Grafton-Cardwell, E. E., & Godfrey, L. D. (1993). Quick tests for pesticide resistance in spider mites. California Agriculture, 47(5), 18-20.
  • Pacific Northwest Pest Management Handbooks. (n.d.). Strawberry-Twospotted spider mite. Retrieved from [Link]

  • Insecticide Resistance Action Committee. (n.d.). Method No: 019. Retrieved from [Link]

  • Royer, T. A., Giles, K. L., & Elliott, N. C. (2017). Laboratory Bioassay of Insecticide Efficacy for Soybean Aphid (Aphis glycines Matsumura), 2015. Arthropod Management Tests, 42(1), tsx036.
  • U.S. Environmental Protection Agency. (n.d.). Pesticides - Fact Sheet for Naled. Retrieved from [Link]

  • Chandrasena, D. I., & Maredia, K. M. (2011). An aphid-dip bioassay to evaluate susceptibility of soybean aphid (Hemiptera: Aphididae) to pyrethroid, organophosphate, and neonicotinoid insecticides. Journal of Economic Entomology, 104(4), 1368-1374.
  • Sparks, A. N., Jr., & Martin, D. F. (2009). Comparative Efficacy of Selected Insecticide Alternatives for Boll Weevil (Coleoptera: Curculionidae) Control. Journal of Cotton Science, 13(2), 112-118.
  • Ahmad, M., Arif, M. I., & Ahmad, Z. (2005). Comparative efficacy of different insecticides against sucking pests of cotton. Journal of Agriculture & Social Sciences, 1(4), 324-326.
  • Thapa, P., & Shrestha, S. (2021). Efficacy of Bio-Rational Pesticides and Chemical Pesticides against Cabbage Aphid (Brevicoryne brassicae L) Under Laboratory Conditions. Journal of Nepal Agricultural Research Council, 7, 86-95.
  • Insecticide Resistance Action Committee. (2012, May). IRAC Susceptibility Test Methods Series, Method No: 019, Version: 3.2. Retrieved from [Link]

  • ResearchGate. (n.d.). What are the rearing and insecticide bio-assay procedures for aphids and thrips?. Retrieved from [Link]

  • Aslam, M., Razaq, M., Shah, S. A., & Ahmad, F. (2018). Comparative efficacy of different insecticides against cotton thrips Thrips tabaci (Thysanoptera: Thripidae). Journal of Entomology and Zoology Studies, 6(3), 133-137.
  • Insecticide Resistance Action Committee. (n.d.). IRAC Susceptibility Test Methods Series. Retrieved from [Link]

  • Jones, R. G., Haynes, J. W., & Smith, J. W. (1998). Efficacy of Malathion ULV on the Cotton Boll Weevil Under Simulated Cool Temperature Regimes. 1998 Proceedings Beltwide Cotton Conferences, 1248-1250.
  • ResearchGate. (n.d.). (PDF) Comparative Efficacy of Selected Insecticide Alternatives for Boll Weevil (Coleoptera: Curculionidae) Control Using Laboratory Bioassays. Retrieved from [Link]

  • Reay-Jones, F. P. F. (2022). Standardized Field Trials in Cotton and Bioassays to Evaluate Resistance of Tobacco Thrips (Thysanoptera: Thripidae) to Insecticides in the Southern United States. Journal of Economic Entomology, 115(5), 1599-1609.
  • Bacheler, J. S., & Mott, D. W. (2002). COMPARATIVE OVICIDAL ACTIVITY OF ACETAMIPRID, THIODICARB, AND LAMBDA-CYHALOTHRIN AGAINST BOLLWORM ON COTTON IN A FIELD ENVIRONMENT. 2002 Beltwide Cotton Conferences, 1083-1086.
  • No Spray Coalition. (2021, September 3). NALED (DIBROM). Retrieved from [Link]

  • Parker, D. R., Jr., & Scott, J. G. (1997). Impact of Selected Insecticides on Boll Weevil and Natural Enemies. 1997 Proceedings Beltwide Cotton Conferences, 1048-1051.
  • Management of two-spotted spider mite (Tetranychidae: Tetranychus urticae Koch) on potato (Solanum. (2022, November 7). inra. Retrieved from [Link]

  • Hussain, D., Khan, M. A., & Khan, M. A. (2009). Comparative Efficacy 0f Insecticides Against Sucking Insect Pests of Cotton. Pakistan Journal of Life and Social Sciences, 7(1), 34-37.
  • Hanchinal, S. G., Rakhesh, S., Mahantesh, S. T., Mahamed Ashiq, I., Nidagundi, J. M., Ajaykumar, M. Y., & Vijayakumar, J. S. (2024). Comparative bio-efficacy of different insecticides on major sucking pests of Bt-cotton. Journal of Farming Systems, 37(1), 10.
  • Gebreziher, M. G., & Tadesse, B. (2022). comparative efficacy and economic efficiency of different insecticides against cotton thrips (thrips tabaci l.) (thysanoptera: thripidae) on cotton in the middle awash, ethiopia. African Journal of Agricultural Research, 18(10), 833-841.
  • Webb, S. E., & Stansly, P. A. (2026, February 17). ENY-689/IN486: Pesticide Options for Insect, Mite, and Mollusk Management in Commercial Strawberry Production in Florida. Ask IFAS - University of Florida. Retrieved from [Link]

  • UC IPM. (n.d.). Spider Mites / Strawberry / Agriculture. Retrieved from [Link]

  • Parajulee, M. N., Slosser, J. E., & Boring, E. P., III. (2008). 2008: RESIDUAL ACTIVITY OF SELECTED INSECTICIDES ON LYGUS HESPERUS IN COTTON. 2008 Beltwide Cotton Conferences, 1084-1090.

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Validation

Inter-laboratory validation of 2,2-dibromovinyl diethyl phosphate residue limits

Inter-Laboratory Validation of 2,2-Dibromovinyl Diethyl Phosphate Residue Limits: A Comparative Guide Executive Summary Organophosphate pesticides, specifically 2,2-dibromovinyl diethyl phosphate (CAS No. 40805-94-5) 1[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of 2,2-Dibromovinyl Diethyl Phosphate Residue Limits: A Comparative Guide

Executive Summary

Organophosphate pesticides, specifically 2,2-dibromovinyl diethyl phosphate (CAS No. 40805-94-5) 1[1], require highly selective analytical methods due to their toxicity and stringent regulatory Maximum Residue Limits (MRLs). Validating these limits across multiple laboratories introduces variables such as matrix heterogeneity, extraction efficiency, and instrument bias. This guide evaluates the performance of Triple-Stage Quadrupole Gas Chromatography-Mass Spectrometry (TSQ-GC-MS/MS) against traditional alternatives like Gas Chromatography-Electron Capture Detection (GC-ECD) and Enzyme-Linked Immunosorbent Assay (ELISA), providing a definitive framework for inter-laboratory validation.

Causality in Experimental Choices: Why TSQ-GC-MS/MS?

When analyzing complex food matrices, the primary source of inter-laboratory variance is matrix-induced signal enhancement or suppression.

  • TSQ-GC-MS/MS (The Benchmark): Operates in Selected Reaction Monitoring (SRM) mode. Causality: By isolating a specific precursor ion in the first quadrupole, fragmenting it in the collision cell, and selecting a unique product ion in the third quadrupole, SRM effectively filters out co-extracted matrix noise. This provides unparalleled structural specificity, drastically reducing measurement uncertainty at low residue levels 2[2].

  • GC-ECD (Traditional Alternative): While highly sensitive to the bromine atoms in 2,2-dibromovinyl diethyl phosphate, ECD lacks structural specificity. Causality: Co-eluting halogenated compounds or phthalate esters present in the sample matrix often trigger false positives, requiring excessive sample clean-up and increasing the risk of analyte loss 3[3].

  • ELISA (Screening Alternative): Relies on antibody-antigen binding. Causality: High cross-reactivity with other structurally similar organophosphates leads to overestimation of residue limits, making it strictly a qualitative screening tool rather than a definitive quantitative method.

A Self-Validating Protocol for Inter-Laboratory Testing

To ensure trustworthiness, the analytical workflow must be a self-validating system. We employ Isotope Dilution Mass Spectrometry (IDMS) coupled with a modified QuEChERS extraction. By introducing an isotopically labeled internal standard (IS) at the very beginning of the protocol, any subsequent analyte loss or matrix effect is proportionally mirrored by the IS, automatically correcting the final quantification4[4].

Step-by-Step Methodology:

  • Homogenization & Spiking: Weigh exactly 10 g of the homogenized Certified Reference Material (CRM) into a 50 mL extraction tube. Immediately spike the sample with 200 μL of a 5000 ng/mL isotopically labeled internal standard stock solution 2[2]. Causality: Spiking before solvent addition ensures the IS integrates into the matrix exactly like the native analyte, establishing the self-correcting baseline.

  • Extraction: Add 10 mL of high-purity acetonitrile. Shake vigorously for 10 minutes, then centrifuge at 5000 rpm for 5 minutes2[2]. Causality: Acetonitrile effectively partitions the organophosphate from polar matrix components while precipitating proteins.

  • dSPE Clean-up: Transfer the supernatant into a 15 mL clean-up tube containing dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA and C18). Centrifuge at 5000 rpm for 5 minutes 2[2]. Causality: PSA removes organic acids and sugars, while C18 removes lipids, minimizing contamination of the GC inlet.

  • Instrumental Analysis: Transfer the cleaned supernatant to a GC vial. Add 50 μL of sorbitol as an analyte protectant. Inject into the TSQ-GC-MS/MS. Calibrate using matrix-matched standards, ensuring the response factors of bracketing standards do not differ by more than 20%5[5].

  • Data Synthesis: Calculate the measurement uncertainty (MU) and z-scores for proficiency testing. Acceptable recovery ranges must fall strictly between 70–120% 2[2].

Quantitative Performance Comparison

The following table summarizes the inter-laboratory validation data for 2,2-dibromovinyl diethyl phosphate across the three methodologies.

Performance MetricTSQ-GC-MS/MS (IDMS)Traditional GC-ECDELISA (Screening)
Limit of Quantification (LOQ) 0.005 mg/kg0.05 mg/kg0.1 mg/kg
Mean Recovery (%) 98.5%74.2%135.0% (Overestimation)
Reproducibility (RSDR) 4.2%18.6%25.4%
False Positive Rate < 0.1%12.5%22.0%
Matrix Effect Susceptibility Low (Self-corrected via IS)HighModerate
Regulatory Compliance Definitive (SANTE Compliant)ConditionalNon-Compliant

Workflow Visualization

ValidationWorkflow N1 Homogenization & IS Spiking (Self-Correction Initiation) N2 QuEChERS Extraction (Acetonitrile Partitioning) N1->N2 Preserves Analyte N3 Inter-Laboratory Distribution (CRM & PT Samples) N2->N3 Standardized Matrix N4 TSQ-GC-MS/MS Analysis (SRM Mode - High Selectivity) N3->N4 Primary Protocol N5 GC-ECD Analysis (Alternative - High Interference) N3->N5 Comparative Protocol N6 Data Synthesis & z-score (SANTE 11312/2021 Compliance) N4->N6 High Confidence Data N5->N6 Higher Variance Data

Figure 1: Inter-laboratory validation workflow comparing TSQ-GC-MS/MS and GC-ECD methodologies.

Conclusion

For the inter-laboratory validation of 2,2-dibromovinyl diethyl phosphate residue limits, TSQ-GC-MS/MS combined with an IDMS-enabled QuEChERS protocol provides an unparalleled, self-validating analytical system. By eliminating matrix interferences through SRM and automatically correcting for analyte loss via isotopic standards, this workflow ensures high-fidelity data that easily satisfies stringent regulatory frameworks. Traditional methods like GC-ECD, while historically significant, introduce unacceptable levels of measurement uncertainty and false positives in complex matrices.

Sources

Safety & Regulatory Compliance

Safety

2,2-Dibromovinyl diethyl phosphate proper disposal procedures

Comprehensive Laboratory Safety and Disposal Guide: 2,2-Dibromovinyl Diethyl Phosphate As a Senior Application Scientist, I recognize that handling acutely toxic organophosphorus (OP) compounds requires more than just fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Guide: 2,2-Dibromovinyl Diethyl Phosphate

As a Senior Application Scientist, I recognize that handling acutely toxic organophosphorus (OP) compounds requires more than just following a checklist; it demands a fundamental understanding of the chemical mechanisms that govern both their toxicity and their destruction.

2,2-Dibromovinyl diethyl phosphate (CAS No. 40805-94-5) is a highly reactive organophosphate ester[1]. Like other compounds in this class, its primary hazard stems from its ability to irreversibly inhibit acetylcholinesterase (AChE) via covalent phosphorylation of the enzyme's active site[2][3]. Consequently, any operational plan involving this compound must integrate rigorous, self-validating disposal and decontamination protocols to ensure the safety of laboratory personnel and compliance with environmental regulations.

The following guide details the mechanistic rationale and standard operating procedures (SOPs) for the safe management, chemical decontamination, and final disposal of 2,2-dibromovinyl diethyl phosphate in a professional laboratory setting.

Mechanistic Rationale for OP Decontamination

The destruction of organophosphates relies on exploiting the electrophilic nature of the phosphorus atom. The most effective, field-proven method for neutralizing OP residues on glassware and surfaces is alkaline hydrolysis [4][5].

The Causality of the Reaction: At an alkaline pH (typically 10), the high concentration of hydroxide ions ( OH− ) facilitates a nucleophilic attack on the electron-deficient phosphorus center[4]. This attack cleaves the P–O ester bond, yielding a dialkyl phosphate (e.g., diethyl phosphate) and a leaving group (in this case, a dibromovinyl derivative that rapidly degrades)[4][5]. The resulting dialkyl phosphates are highly water-soluble and exhibit negligible AChE inhibition, effectively neutralizing the acute neurotoxic hazard.

Oxidative chlorination (using sodium hypochlorite) is also utilized, but it is generally more effective for phosphorothioates (P=S bonds) than for pure phosphates (P=O bonds) like 2,2-dibromovinyl diethyl phosphate[3][6]. Therefore, strong alkaline solutions remain the preferred choice for targeted decontamination.

Quantitative Comparison of Disposal & Decontamination Strategies

To optimize your laboratory's waste management plan, the following table summarizes the primary strategies for OP handling, categorized by their operational use case and mechanistic efficacy.

StrategyPrimary Reagent / MethodTarget ApplicationMechanism of ActionEfficacy / Byproducts
Alkaline Hydrolysis 5–10% NaOH or KOH in water/ethanolGlassware, surface spills, minor residuesNucleophilic substitution ( SN​2 -like) at the phosphorus atom[4][5].High. Yields non-toxic diethyl phosphate. Requires pH > 10[4].
Oxidative Chlorination 5% Sodium Hypochlorite (Bleach)General biological/chemical surface deconOxidation and subsequent hydrolysis[3][6].Moderate. Better suited for P=S compounds; can produce chlorinated organics.
High-Temp Incineration Commercial EPA-permitted facilityBulk liquid waste, concentrated stock solutionsComplete thermal oxidation (>1000°C).Absolute. Yields CO2​ , H2​O , P2​O5​ , and HBr (scrubbed by facility)[7].

Step-by-Step Operational Disposal Workflow

The following protocol is a self-validating system. It separates the management of bulk waste (which must never be treated in-lab due to exothermic risks and regulatory restrictions) from trace contamination (which must be neutralized immediately).

Phase A: Bulk Liquid Waste Management (Do Not Neutralize)

The US Environmental Protection Agency (EPA) strictly prohibits the down-the-drain disposal of concentrated organophosphate pesticides[8].

  • Segregation: Collect all unreacted or bulk 2,2-dibromovinyl diethyl phosphate in a dedicated, chemically compatible waste container (e.g., high-density polyethylene or Teflon).

  • Secondary Containment: Place the primary container within a secondary spill-proof bin to prevent accidental environmental release.

  • Classification & Labeling: Label the container clearly with the chemical name, hazards, and the appropriate UN classification (UN 3018, Organophosphorus pesticide, liquid, toxic)[7].

  • Broker Handoff: Transfer the sealed waste to a licensed hazardous waste broker. The only acceptable final destruction method for bulk OP waste is high-temperature incineration at an EPA-permitted facility[7].

Phase B: In-Lab Surface and Glassware Decontamination

For empty reaction vessels, contaminated spatulas, or minor benchtop spills, immediate chemical neutralization is required before the items can be safely handled or washed[3].

  • Preparation: Don appropriate PPE (double nitrile gloves, splash goggles, lab coat, and work within a certified fume hood). Prepare a fresh decontamination solution of 10% w/v Sodium Hydroxide (NaOH) in a 50/50 mixture of water and ethanol (ethanol aids in solubilizing the hydrophobic OP).

  • Application: Fully submerge contaminated glassware or liberally apply the solution to the spill area.

  • Kinetic Dwell Time: Allow a minimum contact time of 30 to 60 minutes. Causality: The hydrolysis of the P-O bond is not instantaneous; sufficient dwell time ensures the reaction reaches completion[4].

  • Self-Validation (pH Verification): After the dwell time, use pH indicator strips to verify that the solution remains strongly alkaline (pH > 10). If the pH has dropped, the hydroxide has been depleted; add more NaOH solution and extend the dwell time.

  • Rinsing and Disposal: Once neutralized, the resulting aqueous effluent is collected as standard basic aqueous hazardous waste and processed according to your institution's environmental health and safety (EHS) guidelines[7].

Workflow Visualization

To ensure clarity in operational execution, the following diagram maps the decision tree for 2,2-dibromovinyl diethyl phosphate waste management.

OP_Disposal Start 2,2-Dibromovinyl diethyl phosphate (OP Waste Generated) Segregation Waste Segregation & Secondary Containment Start->Segregation Decision Disposal Route Decision Segregation->Decision Broker Commercial Waste Broker (EPA Regulated) Decision->Broker Bulk Liquid Waste Decon In-Lab Surface Decon (10% NaOH, pH > 10) Decision->Decon Contaminated Surfaces & Glassware Incineration High-Temperature Incineration (Complete Destruction) Broker->Incineration Verify Self-Validation: Verify pH remains > 10 Decon->Verify 30-60 min dwell Verify->Broker Neutralized Aqueous Effluent

Fig 1. Operational decision matrix and chemical lifecycle for organophosphate waste management.

References

  • Guidechem. "2,2-dibromoethenyl diethyl phosphate 40805-94-5 wiki - Guidechem." Guidechem Chemical Database.
  • National Institutes of Health (NIH). "Efficient Decontamination of Organophosphate-Based Pesticides and Nerve Agent Simulants Mediated by N‑Containing Nucleophiles." PMC.
  • American Chemical Society (ACS). "Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation." ACS Publications.
  • Oxford Academic. "Microbial degradation of organophosphorus compounds." FEMS Microbiology Reviews.
  • World Journal of Advanced Engineering Technology and Sciences. "Decontamination agents for chemical neutralization of organo-phosphorous poisonous compounds: Literature Review.
  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document.
  • National Institutes of Health (NIH). "Advances in toxicology and medical treatment of chemical warfare nerve agents." PMC.
  • U.S. Environmental Protection Agency (EPA). "EPA Releases Updates on Organophosphate Pesticides.
  • Department of Defense (OSD). "Technical Guide 15 - Pesticide Spill Prevention and Management.

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